Product packaging for Prodiamine(Cat. No.:CAS No. 29091-21-2)

Prodiamine

Katalognummer: B1679157
CAS-Nummer: 29091-21-2
Molekulargewicht: 350.29 g/mol
InChI-Schlüssel: RSVPPPHXAASNOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Prodiamine is a C-nitro compound.
This compound is used to control annual grasses and broad-leaved weeds in ornamentals, hardwood crops, turf and on non-cropped land. It is selective and acts via inhibition of microtubule formation, disrupting cell division and growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17F3N4O4 B1679157 Prodiamine CAS No. 29091-21-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O4/c1-3-5-18(6-4-2)11-9(19(21)22)7-8(13(14,15)16)10(17)12(11)20(23)24/h7H,3-6,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPPPHXAASNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1034210
Record name Prodiamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29091-21-2
Record name Prodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29091-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prodiamine [ANSI:BSI:ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)-
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Record name Prodiamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-N',N'-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRODIAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prodiamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Dinitroaniline Herbicide Prodiamine, its Mechanism of Action, Physicochemical Properties, and Efficacy.

This technical guide provides a comprehensive overview of this compound, a selective pre-emergent dinitroaniline herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its mode of action, quantitative data on its properties and efficacy, and protocols for relevant experimental assays.

Introduction

This compound is a member of the dinitroaniline class of herbicides, widely used for the pre-emergent control of a variety of annual grasses and broadleaf weeds.[1][2] Its efficacy lies in its ability to inhibit the germination of weed seeds by disrupting a fundamental cellular process. This document delves into the technical aspects of this compound, providing a valuable resource for in-depth understanding and further research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and for predicting its environmental fate. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N3,N3-Di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine
CAS Number 29091-21-2
Molecular Formula C13H17F3N4O4
Molecular Weight 350.3 g/mol
Appearance Yellow crystalline solid
Melting Point 122.5-124 °C
Vapor Pressure 2.5 x 10-8 mm Hg at 25°C[1]
Water Solubility 0.013 mg/L at 25°C
Log Kow (Octanol-Water Partition Coefficient) 4.3
Soil Sorption Coefficient (Koc) 8,000 - 14,000 mL/g
Soil Half-life 60 - 120 days[1]

Mechanism of Action: Microtubule Assembly Inhibition

The herbicidal activity of this compound stems from its role as a microtubule assembly inhibitor.[3] This mechanism is characteristic of the dinitroaniline herbicide family.

This compound exerts its effect by binding to tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a critical role in cell division (mitosis), cell wall formation, and intracellular transport.

By binding to tubulin dimers, this compound prevents their polymerization into functional microtubules. This disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, inhibiting mitosis. Consequently, cell division in the meristematic tissues of roots and shoots is halted, preventing the germination and growth of susceptible weed seedlings. The seedlings are unable to develop a proper root system and emerge from the soil, ultimately leading to their death.

cluster_0 Cellular Environment cluster_1 This compound Action Tubulin Dimers Tubulin Dimers Binding Binding to Tubulin Tubulin Dimers->Binding Microtubules Microtubules Cell Division Cell Division Microtubules->Cell Division Required for Root & Shoot Growth Root & Shoot Growth Cell Division->Root & Shoot Growth Drives This compound This compound This compound->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Microtubules Prevents Formation

Mechanism of action of this compound.

Herbicidal Efficacy

This compound is effective against a broad spectrum of annual grasses and some broadleaf weeds. Its pre-emergent nature means it must be applied before weed seeds germinate to be effective.

Target WeedCommon NameEfficacy Level
Digitaria sanguinalisLarge CrabgrassExcellent
Setaria faberiGiant FoxtailExcellent
Eleusine indicaGoosegrassGood to Excellent
Poa annuaAnnual BluegrassGood to Excellent
Stellaria mediaCommon ChickweedGood
Lamium amplexicauleHenbitGood
Echinochloa crus-galliBarnyardgrassGood

Note: Efficacy can be influenced by factors such as soil type, organic matter content, rainfall, and application rate.

Environmental Fate and Toxicology

Environmental Fate

This compound exhibits low water solubility and a high soil sorption coefficient (Koc), indicating that it binds tightly to soil particles and has a low potential for leaching into groundwater. The primary routes of dissipation from soil are microbial degradation and photodegradation. Its half-life in soil can range from 60 to 120 days, providing long-lasting residual control of weeds.

Toxicology

This compound generally exhibits low acute toxicity to mammals, birds, and bees. However, it can be moderately to highly toxic to some aquatic organisms.

OrganismTestResult
Rat (oral)LD50> 5000 mg/kg
Bobwhite Quail (oral)LD50> 2250 mg/kg
Honeybee (contact)LD50> 100 µ g/bee
Rainbow Trout (96-hour)LC500.58 mg/L
Daphnia magna (48-hour)EC500.9 mg/L

Experimental Protocols

Root Growth Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on the root growth of a model plant species, such as cress (Lepidium sativum) or ryegrass (Lolium perenne).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetone)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of the chosen indicator plant species

  • Distilled water

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or caliper for root length measurement

  • Acetone (for control)

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a control with an equivalent amount of acetone and a negative control with only distilled water.

  • Assay Setup: Place one sheet of filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring it is evenly moistened.

  • Seed Plating: Place 10-20 seeds of the indicator plant species in a line on the upper half of the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss. Place the dishes vertically in a rack within a growth chamber set to appropriate conditions (e.g., 25°C with a 16:8 hour light:dark cycle).

  • Data Collection: After a set incubation period (e.g., 72 hours), carefully open the Petri dishes and measure the length of the primary root of each seedling using a ruler or caliper.

  • Analysis: Calculate the average root length for each treatment. Express the results as a percentage of the control (acetone-treated) and plot the data to determine the IC50 value (the concentration of this compound that causes 50% inhibition of root growth).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (e.g., from bovine brain, commercially available)

  • This compound stock solution (in DMSO)

  • GTP (Guanosine-5'-triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Glycerol

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well microplates

  • DMSO (for control)

Procedure:

  • Preparation of Reagents: Prepare the polymerization buffer and GTP solution. Keep all reagents on ice.

  • Tubulin Preparation: Resuspend the lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL. Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice to prevent spontaneous polymerization.

  • Assay Setup: In a 96-well plate, add the desired concentrations of this compound (diluted in polymerization buffer from the DMSO stock). Include a control with an equivalent amount of DMSO.

  • Initiation of Polymerization: To each well, add the cold tubulin/GTP solution. The final volume in each well should be consistent (e.g., 100 µL).

  • Measurement: Immediately place the microplate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Analysis: Plot the absorbance values against time for each concentration of this compound. Determine the initial rate of polymerization and the maximum absorbance reached. Calculate the IC50 value for the inhibition of tubulin polymerization.

cluster_0 Assay Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Prepare this compound Dilutions Prepare this compound Dilutions Mix Reagents in Plate Mix Reagents in Plate Prepare this compound Dilutions->Mix Reagents in Plate Prepare Tubulin Solution Prepare Tubulin Solution Prepare Tubulin Solution->Mix Reagents in Plate Prepare Controls Prepare Controls Prepare Controls->Mix Reagents in Plate Incubate at 37°C Incubate at 37°C Mix Reagents in Plate->Incubate at 37°C Monitor Absorbance Monitor Absorbance Incubate at 37°C->Monitor Absorbance Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Absorbance->Plot Absorbance vs. Time Calculate Polymerization Rates Calculate Polymerization Rates Plot Absorbance vs. Time->Calculate Polymerization Rates Determine IC50 Determine IC50 Calculate Polymerization Rates->Determine IC50

Workflow for an in vitro tubulin polymerization assay.

Conclusion

This compound is a highly effective pre-emergent herbicide with a well-defined mechanism of action targeting microtubule assembly. Its physicochemical properties contribute to its persistence in the soil, providing long-lasting weed control. This technical guide has provided a detailed overview of this compound, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the nuances of its interaction with tubulin and its long-term environmental impact will continue to be of interest.

This compound This compound Dinitroaniline Herbicide Dinitroaniline Herbicide This compound->Dinitroaniline Herbicide Low Water Solubility Low Water Solubility This compound->Low Water Solubility High Soil Sorption High Soil Sorption This compound->High Soil Sorption Long Soil Half-life Long Soil Half-life This compound->Long Soil Half-life Pre-emergent Activity Pre-emergent Activity Dinitroaniline Herbicide->Pre-emergent Activity Microtubule Assembly Inhibitor Microtubule Assembly Inhibitor Dinitroaniline Herbicide->Microtubule Assembly Inhibitor Binds to Tubulin Binds to Tubulin Microtubule Assembly Inhibitor->Binds to Tubulin Inhibits Mitosis Inhibits Mitosis Binds to Tubulin->Inhibits Mitosis Prevents Weed Germination Prevents Weed Germination Inhibits Mitosis->Prevents Weed Germination

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Prodiamine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Prodiamine, a dinitroaniline herbicide. The information presented herein is intended to support research and development activities by providing key data points, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Physical and Chemical Properties

This compound is a selective, pre-emergent herbicide valued for its efficacy against a broad spectrum of annual grasses and certain broadleaf weeds.[1] Its mode of action involves the inhibition of microtubule formation, which is crucial for cell division and elongation in susceptible plants.[2] An understanding of its physicochemical properties is fundamental for formulation development, environmental fate studies, and toxicological assessment.

General and Chemical Properties
PropertyValueReference(s)
Chemical Name 2,6-Dinitro-N1,N1-dipropyl-4-(trifluoromethyl)benzene-1,3-diamine[3]
CAS Number 29091-21-2[2][4]
Molecular Formula C₁₃H₁₇F₃N₄O₄
Molecular Weight 350.29 g/mol
Appearance Yellow, odorless powder/granules
Chemical Structure H₂N-C₆H(NO₂)₂--INVALID-LINK--
SMILES CCCN(CCC)C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)C(F)(F)F)--INVALID-LINK--[O-]
InChI Key RSVPPPHXAASNOL-UHFFFAOYSA-N
Physical Properties
PropertyValueTemperature (°C)Reference(s)
Melting Point 124–125 °CN/A
Boiling Point Decomposes at 240 °CN/A
Density 1.41 g/cm³20
Vapor Pressure 0.0033 mPa (2.5 x 10⁻⁸ mmHg)25
Water Solubility 0.013 mg/L25
Solubility in Organic Solvents Acetone: 226 g/LBenzene: 74 g/LEthanol: 7 g/LXylene: 35.4 g/L20
Octanol-Water Partition Coefficient (log Kow) 4.1025
Henry's Law Constant 8.89 x 10⁻² Pa m³/mol25

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical and biological properties of this compound. These protocols are based on established scientific guidelines and research practices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.

Principle: A small, finely powdered sample of this compound is heated in a capillary tube at a controlled rate. The temperature range from the point at which the substance begins to collapse to the point at which it is completely melted is recorded.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

  • Thermometer calibrated against USP reference standards.

Procedure:

  • Sample Preparation: Finely powder the dry this compound sample. Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

  • Instrument Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block to a temperature approximately 10°C below the expected melting point of this compound (~115°C).

  • Measurement: Introduce the capillary tube and heat at a rate of 1 ± 0.5 °C/minute.

  • Observation: Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. For a pure substance like this compound, a sharp melting range of 1-2°C is expected.

Determination of Solubility (Shake-Flask Method)

The solubility of this compound in water and organic solvents can be determined using the OECD Guideline 105, the shake-flask method.

Principle: A surplus of this compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature water bath or shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

  • Glass flasks with stoppers.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a flask containing the solvent of interest (e.g., water, acetone, ethanol).

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25°C) for a sufficient time to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

  • Phase Separation: Centrifuge the solution at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Calculation: The solubility is expressed as the mass of this compound per volume of solvent (e.g., mg/L or g/L).

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) of this compound, a measure of its lipophilicity, can be determined using the OECD Guideline 107, the shake-flask method.

Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. After equilibration, the concentration of this compound in each phase is measured to determine the partition coefficient.

Apparatus:

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

  • Separatory funnels.

Procedure:

  • Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours before the experiment.

  • Test Solution Preparation: Prepare a stock solution of this compound in the pre-saturated solvent in which it is more soluble (n-octanol for this compound).

  • Partitioning: In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the other pre-saturated solvent.

  • Equilibration: Shake the funnel gently for a sufficient time to reach equilibrium. Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Allow the phases to separate completely. If necessary, centrifugation can be used to break up emulsions.

  • Quantification: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

  • Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) as microtubules form. The effect of this compound on the rate and extent of polymerization is quantified.

Apparatus:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Temperature-controlled cuvette holder or incubator (37°C).

  • Purified tubulin (plant-derived for highest relevance).

Procedure:

  • Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) and a solution of GTP (final concentration 1 mM). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a temperature-controlled cuvette or a 96-well plate, combine the polymerization buffer, GTP, and various concentrations of this compound. Include a vehicle control (DMSO only).

  • Initiation of Polymerization: Pre-warm the mixture to 37°C. Initiate the reaction by adding purified tubulin to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm over time at 37°C.

  • Analysis: Plot absorbance versus time. The initial rate of polymerization and the maximum absorbance reached are used to determine the inhibitory effect of this compound. The IC₅₀ value (the concentration of this compound that inhibits polymerization by 50%) can be calculated.

Analysis of Mitotic Index in Plant Root Tips

This protocol allows for the visualization and quantification of the effect of this compound on cell division in a whole-plant system.

Principle: The mitotic index, the ratio of cells undergoing mitosis to the total number of cells observed, is a measure of the rate of cell division. This compound's inhibitory effect on mitosis will lead to a decrease in the mitotic index.

Apparatus:

  • Microscope with high-power objectives.

  • Microscope slides and coverslips.

  • Fixative (e.g., ethanoic alcohol - 3:1 absolute ethanol:glacial acetic acid).

  • Stain (e.g., acetocarmine or toluidine blue).

  • Hydrochloric acid (1 M).

  • Water bath (60°C).

Procedure:

  • Seedling Growth: Germinate seeds of a suitable model plant (e.g., onion, Allium cepa) in the presence of various concentrations of this compound. Include a control group grown in the absence of the herbicide.

  • Root Tip Fixation: After a set exposure time (e.g., 24-48 hours), excise the root tips (1-2 cm) and place them in a fixative for at least 24 hours.

  • Hydrolysis: Transfer the fixed root tips to 1 M HCl in a water bath at 60°C for 5-10 minutes to soften the tissue.

  • Staining: Rinse the root tips with water and place them on a microscope slide. Add a drop of stain and gently squash the root tip with a coverslip to create a monolayer of cells.

  • Microscopy: Observe the cells under a microscope. Count the number of cells in interphase and the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase).

  • Calculation: The mitotic index is calculated as: (Number of cells in mitosis / Total number of cells) x 100. Compare the mitotic indices of the control and this compound-treated groups to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis.

Signaling Pathway of this compound's Action on Microtubule Dynamics

Prodiamine_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellDivision Cell Division Arrest Microtubule->Tubulin Depolymerization Microtubule->CellDivision Disruption of Mitotic Spindle CellElongation Inhibition of Cell Elongation Microtubule->CellElongation Disorganization of Cortical Microtubules

Caption: this compound's mechanism of action, inhibiting microtubule polymerization.

Experimental Workflow for Determining the Mitotic Index

Mitotic_Index_Workflow start Start seed_germination Seed Germination (e.g., Allium cepa) with varying this compound concentrations start->seed_germination root_tip_excision Root Tip Excision (1-2 cm) seed_germination->root_tip_excision fixation Fixation (Ethanoic Alcohol, 24h) root_tip_excision->fixation hydrolysis Hydrolysis (1M HCl, 60°C, 5-10 min) fixation->hydrolysis staining Staining (Acetocarmine) hydrolysis->staining squash_prep Squash Preparation on Microscope Slide staining->squash_prep microscopy Microscopic Observation (High Power) squash_prep->microscopy cell_counting Cell Counting (Mitotic vs. Interphase) microscopy->cell_counting mitotic_index_calc Mitotic Index Calculation [(Mitotic Cells / Total Cells) x 100] cell_counting->mitotic_index_calc data_analysis Data Analysis and Comparison (Control vs. Treated) mitotic_index_calc->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on the mitotic index.

Logical Relationship for Solubility Determination

Solubility_Determination_Logic start Start: Determine this compound Solubility add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate phase_separation Separate solid and liquid phases (Centrifugation) equilibrate->phase_separation quantify Quantify this compound concentration in the supernatant (e.g., HPLC) phase_separation->quantify result Result: Solubility (mg/L) quantify->result

Caption: Logical steps for determining the solubility of this compound.

References

Prodiamine's Role in Inhibiting Root Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide, is a potent inhibitor of root growth and development in a wide range of plant species. Its primary mechanism of action involves the disruption of microtubule dynamics, essential for cell division and elongation. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's herbicidal activity, focusing on its interaction with tubulin, the resulting effects on microtubule polymerization, and the subsequent cascade of events leading to the inhibition of root growth. The guide includes a summary of quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling pathways involved. This information is intended to serve as a valuable resource for researchers in the fields of plant biology, herbicide development, and cell cycle regulation.

Introduction

This compound is a selective, pre-emergent herbicide widely used for the control of annual grasses and certain broadleaf weeds.[1] Its efficacy lies in its ability to arrest the growth of developing seedlings shortly after germination by targeting fundamental cellular processes in the roots.[2] As a member of the dinitroaniline class of herbicides, this compound's mode of action is the inhibition of microtubule assembly.[3] This disruption of the microtubule cytoskeleton has profound consequences for cell division (mitosis), leading to a cessation of root and shoot elongation and ultimately, seedling death.[1][4] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for optimizing its use, managing herbicide resistance, and potentially identifying new targets for drug development.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary target of this compound and other dinitroaniline herbicides is the tubulin protein, the fundamental subunit of microtubules.

2.1. Binding to Tubulin Dimers:

This compound exerts its effect by binding to free α/β-tubulin heterodimers within the cytoplasm. This binding prevents the tubulin dimers from polymerizing into microtubules. The formation of a stable this compound-tubulin complex effectively sequesters the available tubulin pool, thereby inhibiting the elongation of existing microtubules and the nucleation of new ones.

2.2. Inhibition of Microtubule Polymerization:

Microtubules are dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for their function in various cellular processes, including the formation of the mitotic spindle during cell division and the guidance of cellulose synthase complexes in the cell wall. By binding to tubulin dimers, this compound shifts the equilibrium towards depolymerization, leading to a net loss of microtubules in the cell.

2.3. Disruption of Mitosis:

The most critical consequence of microtubule depolymerization by this compound is the disruption of mitosis. During cell division, microtubules form the mitotic spindle, which is responsible for the precise segregation of chromosomes into two daughter cells. In the presence of this compound, the mitotic spindle fails to form correctly, leading to an arrest of the cell cycle at the metaphase stage. This results in cells with abnormal chromosome numbers (polyploidy) and the inability to complete cell division.

Impact on Root Growth and Development

The inhibition of cell division in the root apical meristem is the primary reason for the potent root growth-inhibiting effects of this compound.

3.1. Inhibition of Root Elongation and Lateral Root Formation:

The root apical meristem is a region of actively dividing cells responsible for the continuous growth of the primary root. By arresting mitosis in these cells, this compound effectively halts root elongation. Furthermore, the formation of lateral roots, which also relies on controlled cell division and differentiation, is severely inhibited.

3.2. Morphological Changes:

A characteristic symptom of dinitroaniline herbicide treatment is the swelling of the root tip. This swelling is a consequence of the continued, but unorganized, cell expansion in the absence of proper cell division and the disruption of the organized cortical microtubule arrays that guide the direction of cell enlargement.

Quantitative Data on this compound's Effects

The following tables summarize available quantitative data on the effects of this compound and other dinitroaniline herbicides on root growth and microtubule polymerization.

Table 1: Dose-Response of Dinitroaniline Herbicides on Root Growth

HerbicidePlant SpeciesParameterIC50 / Effective ConcentrationReference
This compoundTall Fescue (Festuca arundinacea)Root Dry WeightSignificant reduction at 1.7 kg/ha
This compoundTall Fescue (Festuca arundinacea)Root LengthSignificant reduction at 1.7 kg/ha
TrifluralinRyegrass (Lolium rigidum)Root Elongation~0.1 µM (Susceptible)
PendimethalinRyegrass (Lolium rigidum)Root Elongation~0.3 µM (Susceptible)
OryzalinKentucky Bluegrass (Poa pratensis)Root GrowthInhibition at 0.6 kg ha⁻¹

Table 2: Effects of Dinitroaniline Herbicides on Microtubule Polymerization

HerbicideSystemParameterIC50 / Effective ConcentrationReference
OryzalinTobacco BY-2 cellsTubulin Polymerization (in vitro)Kd = 117 nM
Amiprophos-methylTobacco BY-2 cellsTubulin Polymerization (in vitro)Ki = 5 µM

Experimental Protocols

5.1. Root Growth Inhibition Assay:

This protocol is designed to quantify the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse the seeds 5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agarose and plate them on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Add the appropriate volume of the this compound stock solution to the molten MS medium before pouring the plates to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration is below 0.1% in all treatments.

  • Seedling Growth:

    • Seal the plates with breathable tape and stratify the seeds at 4°C for 2 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and position them vertically to allow for root growth along the agar surface.

  • Data Acquisition and Analysis:

    • After 7-10 days of growth, photograph the plates.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the percentage of root growth inhibition relative to the control against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

5.2. Immunofluorescence Staining of Microtubules in Arabidopsis Root Tips:

This protocol allows for the visualization of microtubule organization in root tip cells following this compound treatment.

  • Seedling Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings on MS agar plates as described in section 5.1.

    • For treatment, transfer 5-day-old seedlings to liquid MS medium containing the desired concentration of this compound or a vehicle control (DMSO) and incubate for the desired time (e.g., 1-4 hours).

  • Fixation:

    • Fix the seedlings in 4% paraformaldehyde in PEMT buffer (50 mM PIPES, 1 mM EGTA, 0.5 mM MgCl2, 0.05% Triton X-100, pH 6.9) under vacuum for 1 hour at room temperature.

    • Wash the seedlings three times for 10 minutes each in PEMT buffer.

  • Cell Wall Digestion:

    • Excise the root tips and place them on a poly-L-lysine coated slide.

    • Digest the cell walls with an enzyme mixture (e.g., 2% cellulase, 1% pectinase, 2% driselase in PEM buffer with 0.4 M mannitol) at 37°C for 30 minutes.

    • Gently wash the root tips with PBS.

  • Permeabilization and Staining:

    • Permeabilize the cells with 10% DMSO and 2% IGEPAL CA-630 in PBS for 30 minutes.

    • Block non-specific binding with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., monoclonal anti-α-tubulin, clone B-5-1-2) diluted in PBS with 3% BSA overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 3 hours at room temperature in the dark.

    • Counterstain with DAPI to visualize the nuclei.

  • Microscopy:

    • Mount the root tips in an anti-fade mounting medium.

    • Observe the samples using a confocal laser scanning microscope.

5.3. In Vitro Tubulin Polymerization Assay:

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Reagents and Preparation:

    • Purified plant tubulin (e.g., from tobacco BY-2 cells or commercially available).

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP solution (10 mM).

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • On ice, prepare a tubulin polymerization mix containing tubulin (final concentration 2-3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.

    • In a pre-warmed 96-well plate, add 10 µL of 10x concentrated this compound dilutions or a vehicle control.

    • Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Data Analysis:

    • Plot the change in absorbance over time for each this compound concentration.

    • Calculate the initial rate of polymerization (Vmax) and the plateau absorbance.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC50 value.

Signaling Pathways and Logical Relationships

This compound's disruption of microtubule dynamics has significant downstream consequences on signaling pathways that regulate root development, particularly those involving the plant hormones auxin and cytokinin.

6.1. Crosstalk with Auxin Signaling:

Auxin plays a central role in regulating root growth and development, including cell division, elongation, and lateral root formation. The polar transport of auxin, mediated by PIN-FORMED (PIN) proteins, is crucial for establishing auxin gradients that control these processes. Cortical microtubules are known to influence the localization and stability of PIN proteins at the plasma membrane.

Prodiamine_Auxin_Crosstalk This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization PIN_Localization PIN Protein Localization & Stability Microtubules->PIN_Localization Disrupts Polar_Auxin_Transport Polar Auxin Transport PIN_Localization->Polar_Auxin_Transport Alters Auxin_Gradient Auxin Gradient in Root Tip Polar_Auxin_Transport->Auxin_Gradient Disrupts Cell_Division Cell Division & Elongation Auxin_Gradient->Cell_Division Inhibits Root_Growth_Inhibition Root Growth Inhibition Cell_Division->Root_Growth_Inhibition

Caption: this compound's disruption of microtubule dynamics interferes with polar auxin transport, leading to altered auxin gradients and inhibition of root growth.

6.2. Interaction with Cytokinin Signaling:

Cytokinins are another class of plant hormones that, in concert with auxin, regulate the balance between cell division and differentiation in the root apical meristem. Cytokinin signaling can influence microtubule organization, and conversely, microtubule disruption can impact cytokinin responses.

Prodiamine_Cytokinin_Interaction cluster_this compound This compound Action cluster_cellular_processes Cellular Processes cluster_signaling Hormonal Signaling This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Causes Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle_Formation Inhibits Cell_Plate_Formation Cell Plate Formation Microtubule_Disruption->Cell_Plate_Formation Inhibits Cytokinin_Signaling Cytokinin Signaling Microtubule_Disruption->Cytokinin_Signaling Potentially Alters Cell_Cycle_Progression Cell Cycle Progression Mitotic_Spindle_Formation->Cell_Cycle_Progression Blocks Cell_Plate_Formation->Cell_Cycle_Progression Blocks Cytokinin_Signaling->Cell_Cycle_Progression Regulates Root_Meristem_Inhibition Root Meristem Inhibition Cell_Cycle_Progression->Root_Meristem_Inhibition

Caption: this compound-induced microtubule disruption directly inhibits key mitotic events and may alter cytokinin signaling, leading to root meristem inhibition.

Conclusion

This compound is a highly effective herbicide that targets a fundamental and highly conserved cellular component, the microtubule. Its ability to disrupt microtubule polymerization leads to a cascade of events, culminating in the arrest of cell division and the inhibition of root growth. The detailed understanding of its mechanism of action, as outlined in this guide, provides a basis for the rational design of new herbicides and for the development of strategies to mitigate herbicide resistance. Furthermore, the intricate interplay between microtubule dynamics and hormonal signaling pathways in the regulation of root development, which is perturbed by this compound, highlights the complexity of plant growth processes and offers avenues for future research in both fundamental plant biology and applied agricultural science.

References

An In-depth Technical Guide to Prodiamine as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide developed by Sandoz AG and introduced in 1987, has emerged as a valuable tool in scientific research due to its specific mechanism of action as a microtubule inhibitor.[1] Initially commercialized for pre-emergent weed control in agriculture and turf management, its ability to disrupt microtubule dynamics has rendered it a potent compound for studying a variety of cellular processes. This technical guide provides a comprehensive overview of the history, development, and, most importantly, the application of this compound as a research tool. It details its synthesis, mechanism of action, and provides established experimental protocols for its use in cell biology. Furthermore, this guide summarizes key quantitative data and elucidates the signaling pathways affected by this compound-induced microtubule disruption, offering a valuable resource for researchers utilizing this compound in their investigations.

History and Development

This compound was first developed by Sandoz AG and introduced to the market in 1987 as a selective, pre-emergent herbicide.[1] Belonging to the dinitroaniline class of compounds, it proved effective in controlling annual grasses and broadleaf weeds in various settings, including turf, ornamental plants, and non-crop areas. Its synthesis originates from 2,4-dichlorobenzotrifluoride.[1] While its primary application has been in agriculture, the specific nature of its molecular target has made it a subject of interest in cell biology and cancer research.

Chemical Synthesis

The synthesis of this compound, chemically known as N3,N3-Di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine, is a multi-step process. A common synthetic route starts with 2,4-dichloro-3,5-dinitro-p-trifluorotoluene.

A general synthesis protocol is as follows:

  • First Amination: 2,4-dichloro-3,5-dinitro-p-trifluorotoluene is reacted with di-n-propylamine in the presence of an inorganic base and water. The reaction mixture is heated to facilitate the substitution of one of the chlorine atoms with the di-n-propylamine group, yielding N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline.[2]

  • Second Amination: The intermediate from the first step is then reacted with ammonia in a suitable solvent, such as ethanol or methyl-sulphoxide.[2] This step involves heating the mixture in a sealed reaction vessel to replace the remaining chlorine atom with an amino group, forming this compound.

  • Purification: The final product is then purified through recrystallization, typically from ethanol, to yield orange needles.

G 2,4-dichloro-3,5-dinitro-p-trifluorotoluene 2,4-dichloro-3,5-dinitro-p-trifluorotoluene Intermediate N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline 2,4-dichloro-3,5-dinitro-p-trifluorotoluene->Intermediate First Amination (Inorganic Base, Heat) Di-n-propylamine Di-n-propylamine Di-n-propylamine->Intermediate This compound N3,N3-Di-n-propyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine Intermediate->this compound Second Amination (Solvent, Heat) Ammonia Ammonia Ammonia->this compound

Figure 1: Simplified this compound Synthesis Workflow.

Mechanism of Action: Microtubule Disruption

This compound, like other dinitroaniline herbicides, exerts its biological effects by inhibiting the formation of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, maintenance of cell shape, intracellular transport, and cell motility.

The primary mechanism involves the binding of this compound to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This disruption of microtubule dynamics has profound consequences for cellular function, most notably arresting cell division at the G2/M phase of the cell cycle.

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Blocked_Polymerization Inhibition of Polymerization Microtubule->Tubulin_Dimers Depolymerization This compound This compound This compound->Blocked_Polymerization Disrupted_Microtubules Microtubule Depolymerization Blocked_Polymerization->Disrupted_Microtubules Cell_Cycle_Arrest G2/M Phase Arrest Disrupted_Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Mechanism of this compound Action.

This compound as a Research Tool: Experimental Protocols

The ability of this compound to specifically disrupt microtubule-dependent processes makes it a valuable tool for studying the cytoskeleton's role in various cellular events. Below are detailed protocols for key experiments utilizing this compound.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cultured cells grown on sterile glass coverslips

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with the desired concentration of this compound (a dose-response experiment is recommended to determine the optimal concentration and time for your cell line) or vehicle control (DMSO) for the desired duration.

  • Fixation: Gently wash cells with PBS and fix them using either paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST and then incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, and then mount the coverslips on microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

G Start Start Cell_Culture Seed and Culture Cells on Coverslips Start->Cell_Culture Treatment Treat with this compound or Vehicle Control Cell_Culture->Treatment Fixation Fix Cells (PFA or Methanol) Treatment->Fixation Permeabilization Permeabilize Cells (if using PFA) Fixation->Permeabilization Blocking Block Non-specific Binding Sites Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging End End Imaging->End G Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Harvesting Harvest and Wash Cells Cell_Treatment->Harvesting Fixation Fix Cells in 70% Ethanol Harvesting->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Data_Interpretation Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Data_Interpretation End End Data_Interpretation->End G Start Start Prepare_Reagents Prepare Tubulin and GTP Solutions on Ice Start->Prepare_Reagents Setup_Reaction Add this compound/Vehicle and Tubulin to 96-well Plate Prepare_Reagents->Setup_Reaction Initiate_Polymerization Add GTP to Initiate Polymerization Setup_Reaction->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm over Time at 37°C Initiate_Polymerization->Measure_Absorbance Data_Analysis Plot Absorbance vs. Time to Determine Polymerization Rate Measure_Absorbance->Data_Analysis End End Data_Analysis->End G This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic_Pathway MAPK_Pathway MAPK Pathway (JNK, p38) Apoptosis->MAPK_Pathway Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation MAPK_Pathway->Caspase_Activation

References

Technical Guide: Prodiamine as a Probe for Studying Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Prodiamine, a dinitroaniline compound, is a potent inhibitor of microtubule polymerization. Its specific mechanism of action—binding to tubulin and preventing the formation of microtubules—makes it an invaluable tool for researchers in cell biology and oncology. By arresting cells in mitosis, this compound allows for the detailed study of the mitotic spindle, cell cycle checkpoints, and the consequences of microtubule disruption. This guide provides an in-depth overview of its application, including its mechanism, relevant quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

This compound is a member of the dinitroaniline class of compounds, which are known to disrupt microtubule structures in both plant and protozoan cells. Its primary mode of action is the inhibition of microtubule polymerization. It achieves this by binding to α-tubulin subunits, preventing their assembly into microtubules. Unlike other microtubule-targeting agents like taxol (which stabilizes microtubules) or colchicine (which induces depolymerization), this compound primarily prevents the initial formation of the microtubule polymer. This leads to a net depolymerization of microtubules within the cell due to their dynamic instability.

The absence of functional microtubules has profound effects on the cell, most notably the failure to form a proper mitotic spindle. This structure is essential for the alignment and segregation of chromosomes during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, unable to proceed to anaphase.

cluster_Process Normal Mitotic Progression This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Polymerization Microtubule Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Chromosome Alignment Spindle->Metaphase Anaphase Anaphase Progression Metaphase->Anaphase Metaphase->Arrest

Caption: this compound's mechanism of action leading to mitotic arrest.

Quantitative Data on this compound's Efficacy

The effectiveness of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. This value varies depending on the cell type or organism.

Organism/Cell TypeParameterValueReference
Haemonchus contortus (parasitic nematode)Larval Development IC500.25 µM
Toxoplasma gondii (protozoan parasite)In vitro growth inhibition IC5038 nM
Human Cancer Cell Lines (various)In vitro growth inhibition IC50Generally low nanomolar range
Plant cells (general)Microtubule organization disruptionEffective at micromolar concentrations

Experimental Protocols

This protocol details how to use this compound to induce G2/M arrest and analyze the cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest.

  • Drug Treatment: Dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Treat cells for a specified duration, typically 18-24 hours, which is sufficient for a significant portion of the cells to enter mitosis.

  • Cell Harvest: Aspirate the medium, wash the cells with PBS, and detach them using trypsin. Collect the cells in a 15 mL tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates successful mitotic arrest.

Start Seed Cells in 6-well Plates Treat Treat with this compound (e.g., 24h) Start->Treat Harvest Harvest Cells (Trypsinize & Centrifuge) Treat->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase Fix->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify G2/M Population Analyze->Result

Caption: Workflow for cell cycle analysis using this compound and flow cytometry.

This protocol allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution

  • Microtubule-Stabilizing Buffer (MTSB)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Once attached, treat them with the desired concentration of this compound for a short period (e.g., 1-4 hours) to observe microtubule disruption.

  • Fixation: Gently wash the cells with pre-warmed MTSB. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Untreated cells will show a well-defined network of microtubule filaments, while this compound-treated cells will exhibit diffuse tubulin staining and a lack of organized microtubules.

Applications in Drug Development and Research

  • Anticancer Research: As microtubule-targeting agents are a cornerstone of cancer chemotherapy, this compound serves as a reference compound for studying the mechanisms of mitotic arrest and identifying novel antimitotic drugs.

  • Antiparasitic Drug Development: The high sensitivity of parasites like Toxoplasma gondii and various nematodes to this compound makes it a lead compound for developing new antiparasitic treatments.

  • Plant Science: In its original application, this compound is used to study cell division and microtubule organization in plants.

  • Fundamental Cell Biology: It is a critical tool for dissecting the role of microtubules in cellular processes beyond mitosis, such as intracellular transport and cell motility.

An In-depth Technical Guide to the Binding Site of Prodiamine on α-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the dinitroaniline herbicide, Prodiamine, and its target protein, α-tubulin. Understanding this binding site is crucial for elucidating its mechanism of action and for the rational design of new herbicides and potentially other therapeutic agents targeting the microtubule cytoskeleton.

Introduction: this compound and the Microtubule Cytoskeleton

This compound is a pre-emergent herbicide widely used for the control of annual grasses and broadleaf weeds.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, essential for cell division and growth in plants.[1] Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[3][4] this compound, like other dinitroaniline herbicides, specifically targets α-tubulin, binding to it and inhibiting its polymerization into functional microtubules. This leads to a cessation of cell division at mitosis, ultimately causing the death of the target plant. Notably, dinitroaniline herbicides exhibit selectivity, targeting microtubules in plants and protists but not those in animals or fungi, which is likely due to differences in binding affinities.

The this compound Binding Site on α-Tubulin

The binding of this compound to α-tubulin is a critical event that initiates its herbicidal activity. While a high-resolution crystal structure of this compound complexed with tubulin is not publicly available, significant insights have been gained through a combination of resistance mutation studies, computational modeling, and biochemical assays with related dinitroaniline compounds.

The binding site for dinitroaniline herbicides is located on the α-tubulin subunit. Studies involving herbicide-resistant weeds have been instrumental in identifying key amino acid residues that constitute this binding pocket. Mutations at these specific residues can reduce the binding affinity of the herbicide, thereby conferring resistance.

Key amino acid residues implicated in the dinitroaniline binding site on α-tubulin include:

  • Leucine 136 (Leu136): A mutation from Leucine to Phenylalanine (Leu136Phe) has been identified in dinitroaniline-resistant organisms.

  • Threonine 239 (Thr239): The Threonine to Isoleucine (Thr239Ile) substitution is a frequently reported mutation that confers resistance to this compound and other dinitroanilines in various weed species. Three-dimensional modeling suggests that Leu136 and Thr239 are located adjacent to each other within the binding cavity.

  • Methionine 268 (Met268): A mutation of this residue to Threonine (Met268Thr) has also been linked to dinitroaniline resistance.

Computational models and further resistance studies have defined a broader binding cavity formed by several residues, including Val4, Ser6, Phe24, His28, Leu136, Ile235, Thr239, and Arg243. The binding of dinitroanilines is thought to involve interactions with diamino acid residues (lysine or arginine) that bind the nitrile group of the herbicides.

Quantitative Analysis of Dinitroaniline-Tubulin Interactions

The interaction between dinitroaniline herbicides and tubulin can be quantified through various biophysical and biochemical assays. The data presented below, primarily from studies on this compound and the closely related dinitroaniline, oryzalin, provide insights into binding affinities and resistance levels.

CompoundOrganism/SystemParameterValueReference(s)
This compound Poa annua (Annual bluegrass) - Resistant Population R1I5035.3 g ai ha⁻¹ (2.9-fold resistance)
This compound Poa annua (Annual bluegrass) - Resistant Population R2I50502.7 g ai ha⁻¹ (41.9-fold resistance)
This compound Poa annua (Annual bluegrass) - Resistant Population R3I5091.5 g ai ha⁻¹ (7.6-fold resistance)
Oryzalin Plant TubulinK app1.19 x 10⁵ M⁻¹
Oryzalin Tetrahymena thermophila Tubulin (Wild-Type)K d0.44 µM
Oryzalin Vertebrate TubulinK d77 µM

I50: The concentration of herbicide required to inhibit a biological process by 50%. K app: Apparent affinity constant. K d: Dissociation constant. A lower Kd indicates a higher binding affinity.

Mechanism of Action: Microtubule Disruption

The binding of this compound to α-tubulin heterodimers leads to the formation of a herbicide-tubulin complex. This complex then incorporates into the growing positive end of a microtubule. The presence of this complex at the microtubule tip effectively "caps" the polymer, preventing further elongation. This disruption of microtubule dynamics is the primary mode of action for dinitroaniline herbicides.

G This compound This compound Complex This compound-Tubulin Complex This compound->Complex Binds to α-tubulin alpha_beta_Tubulin α/β-Tubulin Heterodimer alpha_beta_Tubulin->Complex Capped_Microtubule Capped Microtubule Complex->Capped_Microtubule Incorporates into Microtubule Growing Microtubule (+ End) Microtubule->Capped_Microtubule Inhibition Inhibition of Polymerization Capped_Microtubule->Inhibition Cell_Cycle_Arrest Mitotic Arrest Inhibition->Cell_Cycle_Arrest Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death G start Start isolate_gene Isolate Wild-Type α-tubulin Gene start->isolate_gene mutate Site-Directed Mutagenesis isolate_gene->mutate express Express Mutant Gene mutate->express assay Herbicide Resistance Assay express->assay analyze Analyze Resistance Profile assay->analyze identify Identify Critical Binding Residues analyze->identify G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Mix Tubulin and Probe Tubulin->Mix Probe Fluorescent Probe Probe->Mix Titrate Titrate with This compound Mix->Titrate Measure Measure Fluorescence Titrate->Measure Stepwise Plot Plot Fluorescence vs. [this compound] Measure->Plot Fit Fit to Binding Isotherm Plot->Fit Calculate Calculate Kd / Ki Fit->Calculate G GetStruct Obtain 3D Structures (Tubulin & this compound) Prep Prepare Structures for Docking GetStruct->Prep Dock Molecular Docking Prep->Dock Analyze Analyze Binding Poses and Interactions Dock->Analyze MD_Sim Molecular Dynamics Simulation (Optional) Analyze->MD_Sim Result Predicted Binding Mode and Affinity Analyze->Result MD_Sim->Result

References

Prodiamine's Disruption of Microtubule Organizing Centers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodiamine, a dinitroaniline herbicide, is a potent inhibitor of microtubule dynamics, primarily in plant and protist cells. Its mechanism of action involves the direct binding to α-tubulin subunits, preventing their polymerization into microtubules. This disruption of the microtubule cytoskeleton has profound effects on cell division, particularly on the function and integrity of Microtubule Organizing Centers (MTOCs), leading to mitotic arrest and ultimately, cell death. This technical guide provides an in-depth analysis of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on MTOCs and microtubule dynamics.

Mechanism of Action: Interference with Tubulin Polymerization

This compound belongs to the dinitroaniline class of herbicides, which are known to disrupt microtubule function by binding to unpolymerized tubulin heterodimers.[1][2] The primary target of this compound is the α-tubulin subunit of the α/β-tubulin heterodimer.[1][2]

The binding of this compound to α-tubulin is a critical step in its herbicidal activity. This interaction forms a stable this compound-tubulin complex, which then acts as a cap on the growing plus-ends of microtubules.[1] This capping action effectively prevents the further addition of tubulin dimers, thereby halting microtubule elongation. The inability of microtubules to polymerize leads to a net depolymerization, resulting in the disassembly of the microtubule network. This disruption is selective for plant and protist tubulin, with significantly lower affinity for animal and fungal tubulin.

Impact on Microtubule Organizing Centers and Mitosis

Microtubule Organizing Centers (MTOCs) are crucial for the nucleation and organization of microtubule arrays within the cell. In most animal and lower plant cells, the primary MTOC is the centrosome, which consists of two centrioles surrounded by pericentriolar material. In higher plant cells, which lack centrioles, MTOCs are more diffuse and are found on the nuclear surface and throughout the cell cortex.

This compound's disruption of tubulin polymerization directly impacts the function of MTOCs. By sequestering tubulin dimers, this compound reduces the pool of available subunits for microtubule nucleation at the MTOCs. This leads to a failure in the formation of the mitotic spindle, a critical microtubule-based structure required for chromosome segregation during cell division.

The consequences of this disruption are most evident during mitosis. The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules. The persistent activation of the SAC due to the absence of a stable spindle leads to a prolonged arrest in mitosis, specifically at the metaphase-to-anaphase transition. This mitotic arrest ultimately triggers apoptotic pathways, leading to programmed cell death.

The following diagram illustrates the signaling pathway from this compound exposure to mitotic arrest:

Prodiamine_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to α-tubulin Complex This compound-Tubulin Complex Tubulin->Complex MT_Polymerization Microtubule Polymerization Complex->MT_Polymerization Inhibits Spindle Mitotic Spindle Formation MT_Polymerization->Spindle MT_Depolymerization Microtubule Depolymerization MT_Depolymerization->Spindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Defective Spindle Mitotic_Arrest Mitotic Arrest (Metaphase) SAC->Mitotic_Arrest Triggers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

This compound's mechanism leading to mitotic arrest.

Quantitative Data on Dinitroaniline-Tubulin Interactions

While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively available in the public domain, data from closely related dinitroaniline herbicides, such as oryzalin, provide valuable insights.

ParameterCompoundValueOrganism/SystemReference
Dissociation Constant (Kd) Oryzalin117 nMTobacco (Nicotiana tabacum) tubulin
Inhibition Constant (Ki) TrifluralinNot specifiedChlamydomonas flagellar tubulin
IC50 (Cell Growth Inhibition) This compoundVaries by speciesWeed speciesNot specified
IC50 (Microtubule Polymerization) DinitroanilinesMicromolar rangePlant tubulinNot specified

Note: The Kd value for oryzalin is used as a proxy for the high-affinity binding characteristic of dinitroanilines to plant tubulin.

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This protocol is designed to assess the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate (non-binding surface)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Tubulin: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare Assay Mix: In a separate tube on ice, prepare the assay mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

  • Aliquot Inhibitor: Add various concentrations of this compound (and a DMSO vehicle control) to the wells of a pre-warmed 37°C 96-well plate.

  • Initiate Polymerization: Add the reconstituted tubulin to the assay mix to achieve a final concentration of 1-2 mg/mL. Immediately dispense the complete reaction mix into the wells containing the inhibitors.

  • Measure Absorbance: Place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance values over time. Calculate the rate of polymerization for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

The following diagram outlines the workflow for the in vitro microtubule polymerization assay:

Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitute_Tubulin Reconstitute Tubulin (on ice) Initiate_Polymerization Initiate Polymerization (Add tubulin to mix and plate) Reconstitute_Tubulin->Initiate_Polymerization Prepare_Assay_Mix Prepare Assay Mix (GTP, Glycerol) Prepare_Assay_Mix->Initiate_Polymerization Aliquot_this compound Aliquot this compound (in 96-well plate) Aliquot_this compound->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm (37°C, 60 min) Initiate_Polymerization->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calculate_Rate Calculate Polymerization Rate Plot_Data->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule cytoskeleton in whole cells.

Materials:

  • Cultured plant cells (e.g., tobacco BY-2 cells) or protoplasts

  • Glass coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in microtubule stabilizing buffer)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).

  • Fixation: Gently wash the cells with microtubule stabilizing buffer and then fix with the fixation solution for 30-60 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 15 minutes.

  • Blocking: Wash the cells with PBS and block with blocking solution for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Nuclear Staining: Wash the cells with PBS and stain with DAPI solution for 5-10 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides with antifade mounting medium, and visualize using a fluorescence microscope.

The following diagram illustrates the key steps in the immunofluorescence staining protocol:

Immunofluorescence_Workflow Start Cell Culture & this compound Treatment Fixation Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-α-tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently-labeled) Primary_Ab->Secondary_Ab Staining Nuclear Staining (DAPI) Secondary_Ab->Staining Mounting Mounting & Imaging Staining->Mounting End Visualize Microtubule Disruption Mounting->End

Immunofluorescence staining workflow.

Conclusion

This compound's potent and selective disruption of microtubule dynamics in plants and protists makes it an effective herbicide and a valuable tool for studying the cytoskeleton. Its mechanism, centered on the inhibition of tubulin polymerization through direct binding to α-tubulin, has profound consequences for the function of microtubule organizing centers and the fidelity of cell division. The resulting mitotic arrest and subsequent apoptosis are the ultimate causes of its herbicidal activity. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and the microtubule cytoskeleton, paving the way for the development of novel anti-mitotic agents and a deeper understanding of fundamental cellular processes.

References

The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prodiamine

This compound is a selective, pre-emergent herbicide that controls a broad spectrum of annual grasses and broadleaf weeds.[1] Its mode of action is the inhibition of microtubule formation, a fundamental process for cell division and elongation in plants.[1] By disrupting microtubule dynamics, this compound effectively halts the growth of germinating weed seedlings. This compound belongs to the dinitroaniline class of herbicides, which are characterized by a 2,6-dinitroaniline scaffold. A key structural feature of this compound, and the focus of this guide, is the trifluoromethyl group attached to the aniline ring.

Physicochemical Impact of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a bioactive molecule profoundly alters its physicochemical properties. These modifications are crucial for the overall performance of an herbicide, influencing its environmental fate, bioavailability, and interaction with the target site.

PropertyInfluence of the Trifluoromethyl GroupImplication for this compound's Activity
Lipophilicity Increases the molecule's affinity for non-polar environments.Enhances binding to soil organic matter, contributing to its pre-emergent activity and reducing leaching. It may also facilitate passage through the waxy cuticle of plant roots and shoots.
Metabolic Stability The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes.Increases the persistence of this compound in the soil, providing long-lasting weed control. It also reduces the likelihood of detoxification by the target weed.
Electron-Withdrawing Nature The three highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing substituent.Modifies the electronic distribution of the aromatic ring, which can influence binding interactions with the target protein, tubulin.
Steric Bulk The trifluoromethyl group is larger than a hydrogen or methyl group.Can influence the molecule's conformation and its fit within the binding pocket of the target enzyme.

The Role of the Trifluoromethyl Group in Biological Activity

The ultimate herbicidal activity of this compound is determined by its interaction with its molecular target, tubulin. Tubulin dimers polymerize to form microtubules, essential components of the cytoskeleton involved in cell division, cell plate formation, and cell wall orientation. Dinitroaniline herbicides bind to tubulin, preventing its polymerization and thereby arresting mitosis in susceptible plants.[2]

While a crystal structure of this compound bound to tubulin is not available, studies on other dinitroaniline herbicides, such as oryzalin and trifluralin, provide valuable insights. It is proposed that these herbicides bind to α-tubulin.[3][4] The trifluoromethyl group in this compound likely plays a significant role in this binding interaction through several mechanisms:

  • Hydrophobic Interactions: The increased lipophilicity conferred by the -CF3 group can lead to favorable hydrophobic interactions with non-polar amino acid residues within the tubulin binding pocket, thereby increasing the binding affinity.

  • Electronic Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electrostatic potential of the aniline ring, potentially leading to more favorable electrostatic or dipole-dipole interactions with the protein.

  • Conformational Effects: The steric bulk of the -CF3 group can help to orient the molecule optimally within the binding site, maximizing its interactions with key residues.

The culmination of these effects is a strong and specific binding of this compound to plant tubulin, leading to the potent inhibition of microtubule formation and, consequently, its herbicidal action.

G cluster_0 Mechanism of this compound Action This compound This compound (with -CF3 group) Binding This compound-Tubulin Complex Formation This compound->Binding Enhanced binding affinity due to -CF3 group Tubulin α/β-Tubulin Dimers Tubulin->Binding Disruption Disruption Binding->Disruption Polymerization Microtubule Polymerization CellDivision Cell Division & Elongation Polymerization->CellDivision Disruption->Polymerization Inhibits WeedGrowth Weed Seedling Growth CellDivision->WeedGrowth Inhibition Inhibition G cluster_1 Experimental Workflow: this compound vs. Analog Start Start Synthesis Synthesize des-trifluoromethyl This compound Analog Start->Synthesis InVitro In Vitro Assay: Tubulin Polymerization Synthesis->InVitro InVivo In Vivo Assay: Herbicidal Efficacy Synthesis->InVivo IC50 Determine IC50 values InVitro->IC50 GR50 Determine GR50 values InVivo->GR50 DataAnalysis Data Analysis Conclusion Conclusion DataAnalysis->Conclusion Compare activities and elucidate the role of -CF3 IC50->DataAnalysis GR50->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for Prodiamine Treatment of Arabidopsis thaliana Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the treatment of Arabidopsis thaliana seedlings with prodiamine, a dinitroaniline herbicide that acts as a potent microtubule assembly inhibitor. By disrupting microtubule dynamics, this compound serves as a valuable tool for studying cytoskeletal function, cell division, and morphogenesis in plants. This document outlines procedures for seedling growth, this compound application, and the analysis of its effects on root growth and microtubule organization. Due to the limited availability of specific concentration-response data for this compound on Arabidopsis thaliana in publicly accessible literature, this protocol leverages data from studies using oryzalin, a closely related dinitroaniline herbicide with the same mechanism of action.

Introduction

This compound is a pre-emergent herbicide belonging to the dinitroaniline class.[1] Its primary mode of action in plants is the inhibition of microtubule polymerization by binding to tubulin dimers.[1] This disruption of the microtubule cytoskeleton interferes with essential cellular processes, including cell division (mitosis), cell expansion, and overall morphogenesis. Consequently, treatment with this compound typically results in the inhibition of root and shoot growth, often leading to a characteristic swelling of the root tip. These effects make this compound a useful chemical tool for investigating the fundamental roles of microtubules in plant development. Arabidopsis thaliana, with its well-characterized genome and rapid life cycle, is an ideal model organism for such studies.

Data Presentation

The following tables summarize quantitative data on the effects of dinitroaniline herbicides on Arabidopsis thaliana seedling growth. The data presented is primarily from studies using oryzalin, a compound with a similar mechanism of action to this compound.

Table 1: Effect of Oryzalin on Arabidopsis thaliana Root Elongation

Oryzalin ConcentrationMean Root Length (% of Control)Standard DeviationReference
0 nM (Control)100%-[2]
170 nMInhibition of steady-state growth rate-[2]
300 nMFurther inhibition of steady-state growth rate-[2]
1 µM (1000 nM)Significant inhibition-
10 µM (10,000 nM)Severe inhibition-
100 µM (100,000 nM)Complete inhibition-

Table 2: Effect of Oryzalin on Arabidopsis thaliana Microtubule Dynamics

TreatmentParameterValueUnitReference
ControlPolymerization Rate~4.5µm/min
ControlDepolymerization Rate~7.5µm/min
Low Oryzalin (e.g., 100 nM)Polymerization RateDecreased--
Low Oryzalin (e.g., 100 nM)Depolymerization RateDecreased--
High Oryzalin (e.g., 10 µM)Microtubule OrganizationDisorganized and depleted-

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seedling Growth and this compound Treatment

1. Seed Sterilization and Plating:

  • Surface sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol wash for 1 minute, followed by a 50% bleach solution with 0.05% Triton X-100 for 10 minutes.

  • Rinse the seeds 4-5 times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% agar and plate them on square Petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

2. Seed Stratification and Germination:

  • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

3. This compound Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Note: this compound has low water solubility.

4. Seedling Treatment:

  • Prepare MS agar plates containing the desired final concentrations of this compound. Add the this compound stock solution to the molten agar after it has cooled to approximately 50-55°C. Ensure thorough mixing.

  • For a concentration-response experiment, a range of 100 nM to 10 µM is a good starting point, based on data from the related compound oryzalin.

  • Include a DMSO-only control plate at a concentration equivalent to the highest this compound concentration used.

  • Germinate and grow seedlings directly on the this compound-containing media for 5-7 days.

  • Alternatively, for treating older seedlings, germinate them on standard MS plates for 3-4 days and then carefully transfer them to plates containing this compound.

5. Phenotypic Analysis:

  • After the treatment period, remove the plates and photograph them.

  • Measure the primary root length of individual seedlings using image analysis software such as ImageJ.

  • Calculate the average root length and standard deviation for each treatment group.

  • Observe and document any morphological changes, such as root swelling or altered root hair formation.

Protocol 2: Visualization and Quantification of Microtubule Disruption

1. Plant Material:

  • Use a transgenic Arabidopsis thaliana line expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-MAP4) or tubulin (e.g., GFP-TUA6). This allows for in vivo visualization of microtubules.

2. Seedling Growth and Treatment:

  • Grow the transgenic seedlings on MS agar plates as described in Protocol 1.

  • For short-term treatment, grow seedlings on standard MS plates for 4-5 days. Prepare a liquid MS medium containing the desired this compound concentration and a DMSO control.

  • Mount the seedlings in a chambered slide or on a microscope slide with a coverslip, and perfuse with the this compound-containing liquid medium.

3. Confocal Microscopy:

  • Image the cortical microtubules in the epidermal cells of the root elongation zone using a confocal laser scanning microscope.

  • Use appropriate laser lines and emission filters for the specific fluorescent protein (e.g., 488 nm excitation and 500-550 nm emission for GFP).

  • Acquire Z-stacks to capture the three-dimensional organization of the microtubule arrays.

4. Quantitative Analysis of Microtubule Organization:

  • Use image analysis software (e.g., ImageJ with plugins like FibrilTool) to quantify microtubule organization.

  • Measure parameters such as:

    • Anisotropy: A measure of the overall alignment of microtubules. A value close to 1 indicates highly parallel arrays, while a value close to 0 indicates random orientation.
    • Density: The number of microtubules per unit area.
    • Orientation: The average angle of the microtubules relative to the cell's longitudinal axis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_growth Growth & Treatment cluster_analysis Analysis seed_sterilization Seed Sterilization plating Plating on MS Agar seed_sterilization->plating stratification Stratification (4°C) plating->stratification germination Germination & Growth (22°C) stratification->germination treatment Seedling Treatment germination->treatment prodiamine_prep Prepare this compound Plates prodiamine_prep->treatment phenotypic_analysis Phenotypic Analysis (Root Length) treatment->phenotypic_analysis microscopy Confocal Microscopy (GFP-Tubulin) treatment->microscopy quantification Quantitative Image Analysis microscopy->quantification

Caption: Experimental workflow for this compound treatment and analysis.

signaling_pathway cluster_downstream Downstream Cellular Responses cluster_phenotype Phenotypic Outcomes This compound This compound tubulin Tubulin Dimers This compound->tubulin binds to mt_disruption Microtubule Disruption tubulin->mt_disruption inhibits polymerization cell_cycle_arrest Cell Cycle Arrest (Mitosis) mt_disruption->cell_cycle_arrest anisotropic_growth_inhibition Inhibition of Anisotropic Growth mt_disruption->anisotropic_growth_inhibition stress_signaling Stress Signaling Activation mt_disruption->stress_signaling root_growth_inhibition Root Growth Inhibition cell_cycle_arrest->root_growth_inhibition anisotropic_growth_inhibition->root_growth_inhibition root_swelling Root Swelling anisotropic_growth_inhibition->root_swelling stress_signaling->root_growth_inhibition contributes to

Caption: this compound's mechanism of action and downstream effects.

References

Prodiamine: A Versatile Tool for In Vitro Exploration of Cytoskeletal Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiamine, a dinitroaniline herbicide, has emerged as a valuable molecular probe for investigating the intricate dynamics of the cytoskeleton in vitro. Its specific mechanism of action, targeting the fundamental building blocks of microtubules, makes it an excellent tool for dissecting cellular processes reliant on a functional microtubule network. These processes are central to cell division, intracellular transport, and the maintenance of cell shape, and their dysregulation is a hallmark of various diseases, including cancer.

This document provides detailed application notes and experimental protocols for utilizing this compound to study cytoskeletal dynamics in vitro. It is designed to guide researchers in cell biology, cancer research, and drug development in employing this compound as a potent and specific inhibitor of microtubule polymerization.

Mechanism of Action

This compound exerts its effects by disrupting microtubule polymerization. Unlike many other microtubule-targeting agents that bind to β-tubulin, this compound and other dinitroanilines bind to α-tubulin subunits within the unpolymerized αβ-tubulin heterodimers. This binding event prevents the longitudinal association of tubulin dimers, thereby inhibiting the elongation of microtubules. The resulting disruption of microtubule dynamics leads to a cascade of cellular consequences, most notably an arrest of the cell cycle in the G2/M phase due to the failure to form a functional mitotic spindle.

Mechanism of Action of this compound αβ-Tubulin Dimer αβ-Tubulin Dimer This compound-Tubulin Complex This compound-Tubulin Complex αβ-Tubulin Dimer->this compound-Tubulin Complex Binding to α-tubulin Microtubule Elongation Microtubule Elongation αβ-Tubulin Dimer->Microtubule Elongation Polymerization This compound This compound This compound->this compound-Tubulin Complex Microtubule Polymerization Blocked Microtubule Polymerization Blocked This compound-Tubulin Complex->Microtubule Polymerization Blocked G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization Blocked->G2/M Phase Arrest

This compound's mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound's direct inhibition of tubulin polymerization and its cytotoxicity across a wide range of human cancer cell lines are not extensively documented in publicly available literature, data from its close structural and functional analog, oryzalin, provides valuable insights. Oryzalin, also a dinitroaniline herbicide, shares the same mechanism of action. The following tables summarize key quantitative parameters for oryzalin, which can be used as a reference for designing experiments with this compound.

Table 1: In Vitro Activity of Oryzalin Against Tubulin

ParameterValueSource Organism/ConditionsReference
Binding Affinity (Kd) 95 nMMaize (Zea mays) tubulin[1]
117 nMTobacco (Nicotiana tabacum) tubulin[2]
0.44 µMTetrahymena thermophila tubulin[3]
Inhibition of Polymerization (Ki) ~386 nM (2.59 x 106 M-1)Rose (Rosa sp.) tubulin, taxol-induced[4]
Inhibition of Polymerization (IC50) ~700 µM5 µM Maize tubulin, taxol-induced[1]
< 5 µM7 µM Tetrahymena thermophila tubulin

Note: The inhibitory concentrations can vary significantly depending on the source of tubulin and the specific assay conditions (e.g., presence of microtubule-stabilizing agents like taxol).

Table 2: Cytotoxicity of Oryzalin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Carcinoma8
VariousVarious3 - 22

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay with this compound (Turbidity-Based)

This protocol describes a method to measure the effect of this compound on the in vitro polymerization of purified tubulin by monitoring the increase in turbidity.

Workflow for In Vitro Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reconstitute Tubulin Reconstitute Tubulin Mix Tubulin and this compound Mix Tubulin and this compound Reconstitute Tubulin->Mix Tubulin and this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Mix Tubulin and this compound Prepare Polymerization Buffer Prepare Polymerization Buffer Prepare Polymerization Buffer->Mix Tubulin and this compound Initiate Polymerization (add GTP, 37°C) Initiate Polymerization (add GTP, 37°C) Mix Tubulin and this compound->Initiate Polymerization (add GTP, 37°C) Monitor Turbidity (340 nm) Monitor Turbidity (340 nm) Initiate Polymerization (add GTP, 37°C)->Monitor Turbidity (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor Turbidity (340 nm)->Plot Absorbance vs. Time Calculate Polymerization Rate Calculate Polymerization Rate Plot Absorbance vs. Time->Calculate Polymerization Rate Determine IC50 Determine IC50 Calculate Polymerization Rate->Determine IC50

Workflow for the tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>97% pure)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Glycerol

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well, clear, flat-bottom plates

  • Ice bucket and ice

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 100 mM stock solution of GTP in distilled water. Store at -20°C.

    • On the day of the experiment, prepare the Tubulin Polymerization Buffer (TPB) by supplementing GTB with 1 mM GTP and 10% (v/v) glycerol. Keep on ice.

    • Reconstitute lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL (or as recommended by the supplier). Keep the tubulin solution on ice and use within 30 minutes.

  • Assay Setup:

    • Pre-warm the spectrophotometer or plate reader to 37°C.

    • Prepare serial dilutions of the this compound stock solution in TPB to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control for inhibition (e.g., nocodazole or colchicine).

    • In a pre-chilled 96-well plate on ice, add 10 µL of each this compound dilution (or control) to triplicate wells.

    • To each well, add 90 µL of the cold tubulin solution. Mix gently by pipetting up and down, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed plate reader.

    • Begin reading the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • For each well, subtract the initial absorbance reading (time 0) from all subsequent readings to normalize the data.

    • Plot the change in absorbance versus time for each this compound concentration.

    • Determine the maximal rate of polymerization (Vmax) for each concentration from the steepest slope of the polymerization curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Immunofluorescence Microscopy of Microtubules in this compound-Treated Cells

This protocol allows for the direct visualization of this compound's effect on the microtubule network within cultured cells.

Workflow for Immunofluorescence Staining Seed Cells on Coverslips Seed Cells on Coverslips Treat with this compound Treat with this compound Seed Cells on Coverslips->Treat with this compound Fixation Fixation Treat with this compound->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Antibody Incubation (Anti-α-tubulin) Primary Antibody Incubation (Anti-α-tubulin) Blocking->Primary Antibody Incubation (Anti-α-tubulin) Secondary Antibody Incubation (Fluorescent) Secondary Antibody Incubation (Fluorescent) Primary Antibody Incubation (Anti-α-tubulin)->Secondary Antibody Incubation (Fluorescent) Counterstain and Mount Counterstain and Mount Secondary Antibody Incubation (Fluorescent)->Counterstain and Mount Imaging Imaging Counterstain and Mount->Imaging

Workflow for immunofluorescence staining.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Glass coverslips

  • 6-well plates

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in 6-well plates and allow them to adhere and grow to 50-70% confluency.

    • Prepare working solutions of this compound in cell culture medium from a 10 mM stock in DMSO. Include a vehicle control (DMSO).

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Methanol Fixation (preferred for microtubule visualization): Gently wash the cells once with pre-warmed PBS. Aspirate the PBS and add ice-cold methanol. Incubate at -20°C for 10 minutes.

    • PFA Fixation: Gently wash the cells once with pre-warmed PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Permeabilization (for PFA fixation only):

    • Wash the cells three times with PBS.

    • Add permeabilization buffer and incubate for 10 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Add blocking buffer and incubate for 30-60 minutes at room temperature to minimize non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBST for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Briefly rinse the coverslips with distilled water.

    • Mount the coverslips onto microscope slides with a drop of antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images of the microtubule network and nuclei in both control and this compound-treated cells.

Protocol 3: Cell Viability (MTT) Assay for Assessing this compound Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of this compound's cytotoxic effects.

Materials:

  • Cultured mammalian cells

  • 96-well, clear, flat-bottom plates

  • This compound

  • DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent: 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified chamber.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a powerful and specific tool for the in vitro investigation of cytoskeletal dynamics. Its well-defined mechanism of action on α-tubulin provides a clear basis for interpreting experimental results. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of microtubules in cellular physiology and to assess the potential of microtubule-targeting agents in drug discovery. By combining these in vitro assays, scientists can gain a comprehensive understanding of how compounds like this compound modulate the cytoskeleton and impact cell fate.

References

Techniques for Measuring Prodiamine's Binding Affinity to Tubulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiamine is a dinitroaniline herbicide that exerts its biological effect by disrupting microtubule dynamics, a critical process for cell division and structure. The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Understanding the binding affinity of this compound to tubulin is crucial for elucidating its mechanism of action, developing more potent derivatives, and assessing potential off-target effects. This document provides detailed application notes and protocols for several biophysical techniques to quantitatively measure the binding affinity of this compound to tubulin.

This compound and other dinitroaniline herbicides are known to bind to plant and protozoan tubulin with high affinity, but they exhibit low affinity for mammalian tubulin. This selective toxicity is a key aspect of their herbicidal and potential therapeutic applications. While specific quantitative binding data for this compound is not extensively available in public literature, data from the closely related dinitroaniline herbicide, Oryzalin, serves as a valuable reference. Studies have shown that Oryzalin binds to plant and protozoan tubulin with dissociation constants (Kd) in the nanomolar to low micromolar range.[1][2][3][4] It is established that dinitroanilines, including this compound, bind to the α-tubulin subunit.[3]

This document outlines protocols for three common techniques to determine the binding affinity of small molecules like this compound to tubulin: Fluorescence Spectroscopy, Radioligand Binding Assay, and Isothermal Titration Calorimetry (ITC).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or the fluorescence of a probe upon ligand binding.

Application Notes

This method relies on the change in the local environment of tryptophan residues in tubulin upon this compound binding, leading to a change in fluorescence intensity or emission maximum. Alternatively, a fluorescent probe that competes with this compound for the same binding site can be used in a competitive binding assay.

Experimental Protocol: Intrinsic Tryptophan Fluorescence Quenching

1. Materials and Reagents:

  • Purified tubulin (from a plant or protozoan source, e.g., maize or Toxoplasma gondii)

  • This compound stock solution (in DMSO)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA

  • GTP (Guanosine-5'-triphosphate) stock solution (10 mM in GTB)

  • Spectrofluorometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a working solution of tubulin at a final concentration of 2 µM in GTB supplemented with 10 µM GTP.

  • Equilibrate the tubulin solution at 25°C for 15 minutes.

  • Set the spectrofluorometer to excite at 295 nm and record the emission spectrum from 310 to 400 nm. The emission maximum for tubulin is typically around 335-340 nm.

  • Titrate small aliquots of the this compound stock solution into the tubulin solution. After each addition, mix gently and incubate for 2-3 minutes to reach equilibrium before recording the fluorescence spectrum. The final concentration of DMSO should not exceed 1% to avoid effects on tubulin stability.

  • Correct the fluorescence intensity for dilution and inner filter effects.

  • Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model).

Workflow for Fluorescence Spectroscopy Binding Assay

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (2 µM) equilibrate Equilibrate Tubulin at 25°C prep_tubulin->equilibrate prep_this compound Prepare this compound Stock titrate Titrate with this compound prep_this compound->titrate measure_initial Measure Initial Fluorescence equilibrate->measure_initial measure_initial->titrate measure_final Record Fluorescence Spectra titrate->measure_final Repeat for each concentration correct_data Correct for Dilution & Inner Filter Effect measure_final->correct_data plot_data Plot ΔF vs. [this compound] correct_data->plot_data fit_data Fit Data to Binding Isotherm plot_data->fit_data determine_kd Determine Kd fit_data->determine_kd

Caption: Workflow for determining this compound-tubulin binding affinity using fluorescence spectroscopy.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions. This technique requires a radiolabeled form of this compound or a competitive ligand.

Application Notes

A filtration-based assay is commonly used to separate bound from free radioligand. In a competition assay, unlabeled this compound competes with a radiolabeled ligand known to bind to the same site (e.g., [¹⁴C]Oryzalin). The amount of radioactivity bound to tubulin is measured, and the inhibition constant (Ki) for this compound is determined.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Purified plant tubulin

  • Radiolabeled ligand (e.g., [¹⁴C]Oryzalin) with high specific activity

  • Unlabeled this compound stock solution

  • Binding Buffer: GTB (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Wash Buffer: Ice-cold Binding Buffer

  • Glass fiber filters (e.g., Whatman GF/C)

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

2. Procedure:

  • In a series of microcentrifuge tubes, add a fixed concentration of purified tubulin (e.g., 100 nM).

  • Add increasing concentrations of unlabeled this compound.

  • Add a fixed concentration of the radiolabeled ligand (e.g., [¹⁴C]Oryzalin) at a concentration close to its Kd.

  • Incubate the mixture at 25°C for 1 hour to reach equilibrium.

  • Rapidly filter the reaction mixtures through the glass fiber filters under vacuum to trap the tubulin-ligand complexes.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis mix_reagents Mix Tubulin, [¹⁴C]Oryzalin, and varying [this compound] incubate Incubate at 25°C for 1h mix_reagents->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count plot Plot % Inhibition vs. log[this compound] count->plot calculate_ic50 Determine IC₅₀ plot->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Caption: Workflow for the competitive radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Application Notes

ITC is a label-free, in-solution technique that provides highly accurate binding data. It is essential that the buffer for the protein and the ligand are precisely matched to minimize heats of dilution.

Experimental Protocol

1. Materials and Reagents:

  • Purified plant tubulin

  • This compound

  • Dialysis Buffer: GTB (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Isothermal Titration Calorimeter

2. Procedure:

  • Dialyze the purified tubulin extensively against the Dialysis Buffer.

  • Dissolve the this compound in the final dialysis buffer to the desired concentration. It is critical that the buffer composition of the tubulin and this compound solutions are identical.

  • Degas both the tubulin and this compound solutions before loading them into the calorimeter.

  • Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

  • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

  • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Perform a series of injections of the this compound solution into the tubulin solution, recording the heat change after each injection.

  • As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Workflow for Isothermal Titration Calorimetry

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis dialyze Dialyze Tubulin prepare_ligand Prepare this compound in Dialysis Buffer dialyze->prepare_ligand degas Degas Samples prepare_ligand->degas load_samples Load Tubulin (Cell) & this compound (Syringe) degas->load_samples equilibrate Equilibrate at 25°C load_samples->equilibrate titrate Titrate this compound into Tubulin equilibrate->titrate subtract_dilution Subtract Heat of Dilution titrate->subtract_dilution control Control: Titrate this compound into Buffer control->subtract_dilution fit_isotherm Fit Binding Isotherm subtract_dilution->fit_isotherm determine_params Determine Kd, n, ΔH, ΔS fit_isotherm->determine_params

Caption: Workflow for ITC measurement of this compound-tubulin binding.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured table for easy comparison.

TechniqueParameter(s) MeasuredTypical Value Range (for Dinitroanilines)Source Organism of TubulinReference
Fluorescence Spectroscopy Dissociation Constant (Kd)100 nM - 10 µMPlant / Protozoan
Radioligand Binding Assay Inhibition Constant (Ki)100 nM - 5 µMPlant
Dissociation Constant (Kd)95 nM - 117 nMPlant (Maize, Tobacco)
Isothermal Titration Calorimetry Dissociation Constant (Kd)N/A (Method applicable)Plant / Protozoan
Stoichiometry (n)N/A
Enthalpy (ΔH)N/A
Entropy (ΔS)N/A

Note: The typical value ranges are based on data for Oryzalin, a closely related dinitroaniline herbicide.

Mechanism of Action: this compound-Induced Microtubule Disruption

This compound, like other dinitroaniline herbicides, inhibits microtubule polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

cluster_pathway This compound's Mechanism of Action This compound This compound binding Binding to α-Tubulin This compound->binding tubulin α/β-Tubulin Dimers tubulin->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition disruption Disruption of Microtubule Dynamics inhibition->disruption mitotic_arrest G2/M Phase Cell Cycle Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Studying Mitotic Arrest-Induced Gene Expression Using Prodiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiamine is a dinitroaniline herbicide that acts as a potent microtubule assembly inhibitor.[1][2][3][4][5] By binding to tubulin, the primary component of microtubules, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, leading to a prolonged arrest of cells in mitosis (M-phase). This targeted mitotic arrest provides a valuable experimental window to investigate the downstream cellular consequences, particularly the global changes in gene expression that are triggered by the sustained activation of mitotic signaling pathways and the subsequent cellular fates, such as apoptosis or mitotic slippage.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce mitotic arrest in cultured mammalian cells and to analyze the resulting effects on gene expression. The provided methodologies are based on established techniques for studying microtubule-disrupting agents like nocodazole, which shares a similar mechanism of action with this compound.

Data Presentation

Table 1: Differentially Expressed Genes in HeLa Cells Following Mitotic Arrest with a Microtubule-Disrupting Agent

The following table summarizes a selection of genes with altered expression in HeLa cells after treatment with 0.1 µg/ml nocodazole for 18 hours, leading to mitotic arrest. This data provides an expected profile of gene expression changes that could be observed when using this compound. The genes are categorized by their primary function.

Functional CategoryGene SymbolRegulationFold Change (Approx.)
Transcription Regulation EGR1Upregulated> 2.0
FOSUpregulated> 2.0
JUNUpregulated> 2.0
MYCUpregulated> 2.0
ATF3Upregulated> 2.0
ID1Upregulated> 2.0
KLF4Upregulated> 2.0
KLF6Upregulated> 2.0
ZFP36Upregulated> 2.0
NR4A1Upregulated> 2.0
GADD45BUpregulated> 2.0
BTG2Upregulated> 2.0
Cellular Signaling DUSP1Upregulated> 2.0
DUSP5Upregulated> 2.0
DUSP6Upregulated> 2.0
RGS2Upregulated> 2.0
RGS4Upregulated> 2.0
GADD45AUpregulated> 2.0
CDKN1A (p21)Upregulated> 2.0
PMAIP1 (NOXA)Upregulated> 2.0
TRIB3Upregulated> 2.0
PPP1R15A (GADD34)Upregulated> 2.0
SESN2Upregulated> 2.0
Apoptosis BCL2L11 (BIM)Upregulated> 2.0
BBC3 (PUMA)Upregulated> 2.0
TNFRSF10B (DR5)Upregulated> 2.0
Cytoskeleton & Adhesion CYR61Upregulated> 2.0
CTGFUpregulated> 2.0
SERPINE1Upregulated> 2.0
THBS1Upregulated> 2.0
Other GDF15Upregulated> 2.0
HBEGFUpregulated> 2.0
EREGUpregulated> 2.0
AREGUpregulated> 2.0
INSIG1Upregulated> 2.0
TRIB1Upregulated> 2.0
GEMUpregulated> 2.0
RHOBUpregulated> 2.0
SERTAD1Upregulated> 2.0

Experimental Protocols

1. Cell Culture and Synchronization

A synchronized cell population is crucial for obtaining consistent and interpretable results. A double thymidine block is a common method to synchronize cells at the G1/S boundary, after which they can be released and arrested in mitosis with this compound.

  • Materials:

    • Mammalian cell line of choice (e.g., HeLa, U2OS)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Thymidine (stock solution, e.g., 100 mM)

    • This compound (stock solution in DMSO)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Plate cells to be 20-30% confluent on the day of the first thymidine block.

    • Add thymidine to the culture medium to a final concentration of 2 mM.

    • Incubate for 16-18 hours.

    • Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium.

    • Incubate for 8-10 hours to release the cells from the block.

    • Add thymidine again to a final concentration of 2 mM.

    • Incubate for another 16-18 hours.

    • Wash the cells twice with warm PBS and add fresh, pre-warmed complete medium.

    • At this point, cells will proceed synchronously through the cell cycle. The time to reach mitosis depends on the cell line (typically 8-12 hours post-release). This should be optimized for each cell line.

2. This compound Treatment for Mitotic Arrest

  • Protocol:

    • Following the release from the second thymidine block, allow cells to progress towards mitosis.

    • Based on the cell cycle timing of your chosen cell line, add this compound to the culture medium 6-8 hours after the release. The optimal concentration of this compound for mitotic arrest in mammalian cells should be determined empirically. Based on the concentrations of other microtubule inhibitors like nocodazole, a starting range of 10-100 nM is recommended.

    • Incubate the cells with this compound for a duration sufficient to induce mitotic arrest (e.g., 12-16 hours).

3. Verification of Mitotic Arrest

Mitotic arrest can be confirmed by assessing cell morphology, cell cycle distribution via flow cytometry, and by monitoring the levels of mitotic markers.

  • a) Morphological Assessment:

    • Under a phase-contrast microscope, mitotically arrested cells will appear rounded up and loosely attached to the culture dish.

  • b) Flow Cytometry for Cell Cycle Analysis:

    • Materials:

      • Propidium Iodide (PI) staining solution (containing RNase A)

      • 70% cold ethanol

      • PBS

      • Flow cytometer

    • Protocol:

      • Harvest both adherent and floating cells.

      • Wash the cells once with cold PBS and centrifuge.

      • Resuspend the cell pellet in 1 ml of cold PBS.

      • While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.

      • Incubate on ice for at least 30 minutes.

      • Centrifuge the fixed cells and discard the ethanol.

      • Wash the cell pellet once with PBS.

      • Resuspend the cell pellet in PI staining solution.

      • Incubate in the dark at room temperature for 30 minutes.

      • Analyze the samples on a flow cytometer. Mitotically arrested cells will show a 4N DNA content (G2/M peak).

  • c) Western Blotting for Mitotic Markers:

    • Materials:

      • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

      • Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10)

      • HRP-conjugated secondary antibodies

      • Chemiluminescence substrate

    • Protocol:

      • Lyse the cells and quantify protein concentration.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using a chemiluminescence imaging system. High levels of Cyclin B1 and phospho-Histone H3 (Ser10) are indicative of mitotic arrest.

4. RNA Extraction and Sequencing

  • Protocol:

    • Harvest the mitotically arrested cells and a control population (e.g., synchronized cells without this compound treatment).

    • Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

    • Prepare RNA sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. RNA-Seq Data Analysis

  • Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in the this compound-treated cells compared to the control group.

    • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and signaling pathways affected by mitotic arrest.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation & Synchronization cluster_treatment Treatment & Arrest cluster_analysis Analysis cell_culture Cell Culture sync Double Thymidine Block cell_culture->sync release Release into Cell Cycle sync->release treatment This compound Treatment release->treatment arrest Mitotic Arrest treatment->arrest verify Verification of Arrest (Microscopy, Flow Cytometry, Western Blot) arrest->verify rna_extraction RNA Extraction arrest->rna_extraction rna_seq RNA Sequencing rna_extraction->rna_seq data_analysis Bioinformatic Analysis rna_seq->data_analysis

Caption: Experimental workflow for studying gene expression following this compound-induced mitotic arrest.

mitotic_arrest_pathway cluster_input Input cluster_mechanism Mechanism of Action cluster_checkpoint Cellular Response cluster_fates Cellular Fates & Gene Expression This compound This compound tubulin Tubulin This compound->tubulin binds mt_assembly Microtubule Assembly tubulin->mt_assembly spindle Mitotic Spindle Disruption mt_assembly->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest Mitotic Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis slippage Mitotic Slippage (Tetraploid G1 Arrest) arrest->slippage gene_exp Altered Gene Expression arrest->gene_exp

Caption: Signaling pathway of this compound-induced mitotic arrest and its cellular consequences.

References

Application Notes and Protocols for the Development of Prodiamine-Resistant Cancer Cell Lines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Prodiamine, a dinitroaniline herbicide, functions as a microtubule-disrupting agent, arresting cell division at mitosis and inducing apoptosis. While its primary application is in agriculture, its mechanism of action makes it a compound of interest in oncology research. The development of cancer cell lines with acquired resistance to this compound provides an invaluable in vitro model system. These models are instrumental in elucidating the molecular mechanisms of resistance to microtubule-targeting agents, identifying novel therapeutic targets to overcome resistance, and for the preclinical evaluation of new drug candidates and combination therapies.[1][2][3]

This document provides a detailed guide for the establishment and characterization of this compound-resistant cancer cell lines. It includes protocols for the continuous dose-escalation method to induce resistance, cell viability assays to quantify the resistance phenotype, and molecular biology techniques to investigate the underlying mechanisms.

Data Presentation: Characterization of this compound-Resistant Cell Lines

The development of resistance is a gradual process marked by a progressive decrease in sensitivity to the drug. This is quantitatively assessed by measuring the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value is the hallmark of a drug-resistant phenotype.[2] Concurrently, molecular changes, such as the upregulation of specific proteins, can be monitored.

Table 1: Hypothetical Progression of this compound Resistance in a Cancer Cell Line

Stage of DevelopmentThis compound Concentration (nM)IC50 (nM)Fold Resistance (IC50 Resistant / IC50 Parental)βIII-Tubulin Expression (Relative to Parental)P-glycoprotein (P-gp) Expression (Relative to Parental)
Parental Cell Line015 ± 2.11.01.01.0
Resistance Induction - Month 11045 ± 5.33.01.81.2
Resistance Induction - Month 350150 ± 18.210.03.52.5
Resistance Induction - Month 6100480 ± 45.532.06.24.8
Stable Resistant Line100 (maintenance)495 ± 51.033.06.55.1

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cancer Cell Lines by Dose Escalation

This protocol describes the generation of drug-resistant cell lines by continuous exposure to gradually increasing concentrations of this compound.[1]

Materials:

  • Parental cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determination of Initial IC50:

    • Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) to determine the IC50 value of the parental cell line.

  • Initiation of Resistance Induction:

    • Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately half the initial IC50.

    • Maintain the cells in this medium, changing the medium every 2-3 days.

    • Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency.

  • Dose Escalation:

    • Once the cells are growing steadily at the current this compound concentration, subculture them and increase the drug concentration by 1.5 to 2-fold.

    • Repeat this process of gradual dose escalation. The duration for the cells to adapt to each new concentration can vary from weeks to months.

  • Monitoring Resistance:

    • At each stage of dose escalation, perform a cell viability assay to determine the new IC50 value.

    • Cryopreserve cells at each stage to have a record of the progression of resistance.

  • Establishment of a Stable Resistant Line:

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cell line in a continuous culture with the highest tolerated concentration of this compound.

    • The stability of the resistance should be periodically checked by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 values.

Materials:

  • Parental and this compound-resistant cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with drug-free medium as a control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Western Blot Analysis of Tubulin Isotypes and P-glycoprotein

This protocol is for detecting changes in the expression of proteins associated with microtubule inhibitor resistance.

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-P-glycoprotein, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the parental and resistant cells in RIPA buffer to extract total protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Workflows and Pathways

experimental_workflow cluster_setup Initial Setup cluster_induction Resistance Induction cluster_characterization Characterization of Resistant Line cluster_application Application in Drug Discovery parental_cells Parental Cancer Cell Line ic50_determination Determine Initial IC50 of this compound parental_cells->ic50_determination start_culture Culture in Medium with This compound (0.5 x IC50) ic50_determination->start_culture dose_escalation Gradual Increase in This compound Concentration start_culture->dose_escalation monitoring Monitor Cell Growth and Morphology dose_escalation->monitoring monitoring->dose_escalation ic50_reassessment Re-assess IC50 monitoring->ic50_reassessment western_blot Western Blot for Resistance Markers ic50_reassessment->western_blot stability_test Test for Stability of Resistance Phenotype ic50_reassessment->stability_test drug_screening Screening of Novel Compounds stability_test->drug_screening combination_therapy Evaluation of Combination Therapies stability_test->combination_therapy mechanism_studies Further Mechanistic Studies stability_test->mechanism_studies resistance_pathway cluster_drug_action This compound Action cluster_resistance_mechanisms Resistance Mechanisms cluster_outcome Cellular Outcome This compound This compound microtubules Microtubule Dynamics This compound->microtubules Inhibits mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis tubulin_alterations Tubulin Alterations (e.g., βIII-tubulin overexpression, mutations) tubulin_alterations->microtubules Alters drug binding site and microtubule stability cell_survival Cell Survival and Proliferation efflux_pumps Increased Drug Efflux (e.g., P-glycoprotein) efflux_pumps->this compound Reduces intracellular concentration apoptosis_evasion Evasion of Apoptosis (e.g., Bcl-2 upregulation) apoptosis_evasion->apoptosis Inhibits apoptosis_evasion->cell_survival

References

Application Notes and Protocols for Live-Cell Imaging of Microtubules Following Prodiamine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiamine is a dinitroaniline herbicide that acts as a potent inhibitor of microtubule polymerization.[1][2] This disruption of microtubule dynamics interferes with essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape, ultimately leading to mitotic arrest and apoptosis.[1][3] These application notes provide a detailed protocol for the live-cell imaging of microtubules in cells treated with this compound, enabling the real-time visualization and quantitative analysis of its effects on microtubule structure and dynamics.

Mechanism of Action

Dinitroaniline herbicides, including this compound, exert their effects by binding to tubulin, the fundamental protein subunit of microtubules.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. This mechanism is particularly effective against plant and protist tubulin, showing selectivity over animal tubulin. The disruption of microtubule-dependent processes, most notably the formation of the mitotic spindle during cell division, is the primary mode of action for these compounds.

Data Presentation

The following table summarizes the quantitative effects of microtubule-destabilizing agents on key parameters of microtubule dynamics. While specific data for this compound is limited in publicly available literature, the data for other well-characterized microtubule depolymerizing agents that bind to the colchicine site (similar to where dinitroanilines are thought to act) are presented as a reference.

Microtubule Dynamics ParameterControl (Vehicle)Microtubule-Destabilizing Agent TreatmentReference Compound(s)
Growth Rate (µm/min) ~7-12DecreasedNocodazole, Colchicine
Shortening Rate (µm/min) ~10-15Generally Unchanged or Slightly DecreasedNocodazole, Colchicine
Catastrophe Frequency (events/min) Variable (cell type dependent)IncreasedNocodazole, Colchicine
Rescue Frequency (events/min) Variable (cell type dependent)DecreasedNocodazole, Colchicine
Tubulin Polymerization IC₅₀ (µM) N/A~1-5Nocodazole, Colchicine
Cellular Microtubule Content IC₅₀ (nM) N/A~350-800Nocodazole, Colchicine

Experimental Protocols

This section provides a detailed methodology for observing the real-time effects of this compound on microtubule dynamics in live mammalian cells.

Materials
  • Mammalian cell line (e.g., HeLa, U2OS, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Glass-bottom imaging dishes or multi-well plates

  • Fluorescent microtubule probe (e.g., SiR-Tubulin, Tubulin Tracker™ Green/Deep Red, or cells stably expressing GFP/RFP-tubulin)

  • This compound (stock solution in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

  • Image analysis software (e.g., ImageJ/Fiji with appropriate plugins)

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_labeling Microtubule Labeling cluster_treatment This compound Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_culture Culture cells to 70-80% confluency seed_cells Seed cells onto glass-bottom dishes cell_culture->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_probe Add fluorescent microtubule probe (e.g., SiR-Tubulin) incubate_24h->add_probe incubate_probe Incubate for 1-2 hours add_probe->incubate_probe prepare_this compound Prepare this compound working solutions incubate_probe->prepare_this compound add_this compound Add this compound to cells prepare_this compound->add_this compound place_on_microscope Place dish on microscope stage add_this compound->place_on_microscope acquire_images Acquire time-lapse images place_on_microscope->acquire_images quantify_dynamics Quantify microtubule dynamics acquire_images->quantify_dynamics generate_plots Generate kymographs and plots quantify_dynamics->generate_plots

Caption: Experimental workflow for live-cell imaging of microtubules after this compound treatment.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture your chosen mammalian cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells and seed them onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Microtubule Labeling:

    • For live-cell dyes (e.g., SiR-Tubulin, Tubulin Tracker™):

      • Prepare the fluorescent probe according to the manufacturer's instructions. A typical final concentration for SiR-Tubulin is 100-500 nM.

      • Replace the culture medium with fresh, pre-warmed medium containing the fluorescent probe.

      • Incubate for 1-2 hours at 37°C to allow for sufficient labeling of the microtubules.

    • For cells expressing fluorescently-tagged tubulin (e.g., GFP-α-tubulin):

      • Ensure that the expression level is sufficient for visualization but not so high as to cause artifacts in microtubule structure.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentrations. It is recommended to perform a dose-response experiment, starting with concentrations ranging from 1 µM to 50 µM. A vehicle control (DMSO only) must be included.

    • Gently replace the medium in the imaging dish with the this compound-containing medium or the vehicle control medium.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber set to 37°C and 5% CO₂.

    • Allow the cells to equilibrate on the microscope stage for at least 15-20 minutes before imaging.

    • Acquire time-lapse images using the appropriate fluorescence and transmitted light channels. For dynamic studies, images should be acquired every 2-5 seconds for a duration of 5-10 minutes. Use the lowest possible laser power to minimize phototoxicity.

  • Image Analysis:

    • Use image analysis software to visualize the effects of this compound on the microtubule network.

    • Generate kymographs from the time-lapse series to quantify microtubule dynamics.

    • Measure parameters such as microtubule growth and shortening rates, and the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth) events.

Signaling Pathway

Disruption of the microtubule network by agents like this compound can trigger cellular stress responses, often involving the mitogen-activated protein kinase (MAPK) signaling pathways. The diagram below illustrates a simplified pathway showing how microtubule disruption can lead to the activation of the JNK and p38 MAPK pathways, which are involved in regulating apoptosis.

G cluster_pathway Signaling Pathway of Microtubule Disruption-Induced Apoptosis This compound This compound mt_disruption Microtubule Disruption This compound->mt_disruption stress_signal Cellular Stress Signal mt_disruption->stress_signal mapk_activation MAPK Activation stress_signal->mapk_activation jnk_p38 JNK / p38 Activation mapk_activation->jnk_p38 apoptosis Apoptosis jnk_p38->apoptosis

Caption: Signaling pathway initiated by this compound-induced microtubule disruption, leading to apoptosis.

References

Application Notes and Protocols: Prodiamine as a Positive Control for Microtubule Depolymerization Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodiamine, a dinitroaniline herbicide, is a potent inhibitor of microtubule polymerization. Its mechanism of action involves binding to α-tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its specific and potent effects on microtubule integrity, this compound serves as an excellent positive control in a variety of experimental assays designed to study microtubule depolymerization and screen for novel microtubule-targeting agents.

These application notes provide detailed protocols for utilizing this compound as a positive control in in vitro tubulin polymerization assays, cell-based microtubule quantification assays, and immunofluorescence microscopy for visualizing microtubule networks. Additionally, we present a summary of the key signaling pathways affected by microtubule depolymerization to provide a broader context for experimental findings.

Mechanism of Action

This compound belongs to the dinitroaniline class of herbicides, which are known to disrupt microtubule formation in plants and protists.[1][2] The primary mechanism involves the binding of this compound to free α/β-tubulin heterodimers. This binding prevents the incorporation of these dimers into growing microtubules, effectively capping the plus ends and leading to a net depolymerization of the microtubule network.[1] This disruption of the microtubule cytoskeleton has profound effects on cellular processes that are dependent on microtubule dynamics, including mitosis, cell motility, and intracellular transport.

Quantitative Data Summary

Table 1: Estimated Potency of Dinitroaniline Herbicides on Microtubule Polymerization

ParameterCompoundValueOrganism/Cell TypeReference
IC50 (in vitro tubulin polymerization) Oryzalin~2.5 µMRose cells (plant)[3]
Effective Concentration (in vivo microtubule depolymerization) Oryzalin0.1 µMHaemanthus katherinae (plant)
Estimated Effective Concentration (mammalian cells) This compound1-20 µMHeLa, HEK293 (or similar)Empirically determined

Note: The effective concentration of this compound for mammalian cells should be determined empirically for each cell line and experimental condition. The provided range is a suggested starting point for dose-response experiments.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in turbidity, which can be measured spectrophotometrically.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control to each well.

  • Add 45 µL of the tubulin solution to each well.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. The rate of polymerization is the slope of the linear phase of the curve.

  • Calculate the IC50 value for this compound, which is the concentration that inhibits the rate of tubulin polymerization by 50%.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Prepare Tubulin Solution Mix Mix this compound/Vehicle and Tubulin in Plate Tubulin->Mix This compound Prepare this compound Dilutions This compound->Mix GTP Prepare GTP Solution Initiate Initiate Polymerization with GTP Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Microtubule Quantification Assay

This assay quantifies the amount of polymerized microtubules within cells after treatment with this compound. It is a high-throughput method suitable for screening and dose-response studies.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PHEM buffer)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Luminometer

Protocol:

  • Seed HeLa cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment.

  • Treat the cells with a serial dilution of this compound (e.g., 1 µM to 20 µM) for 4-6 hours. Include a vehicle control (DMSO).

  • Gently wash the cells with pre-warmed PBS.

  • Permeabilize the cells with permeabilization buffer for 3 minutes at 37°C.

  • Fix the cells with fixation solution for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with anti-α-tubulin primary antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • A decrease in luminescence indicates microtubule depolymerization.

Workflow for Cell-Based Microtubule Quantification

G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_detection Detection & Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Permeabilize Permeabilize Treat->Permeabilize Fix Fix Permeabilize->Fix Block Block Fix->Block PrimaryAb Primary Antibody Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Measure Measure Luminescence Substrate->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for the cell-based microtubule quantification assay.

Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the microtubule network in cells treated with this compound, providing qualitative and quantitative information on microtubule depolymerization.

Materials:

  • HeLa cells (or other suitable cell line) grown on glass coverslips

  • This compound stock solution (in DMSO)

  • PBS

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using PFA fixation)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) for 4-6 hours. Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature. If using PFA, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with anti-α-tubulin primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. In this compound-treated cells, a diffuse tubulin staining and a significant reduction in the microtubule network should be observed compared to the well-defined filamentous network in control cells.

Signaling Pathways Affected by Microtubule Depolymerization

The disruption of the microtubule network by agents like this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis. A key player in this process is the activation of the RhoA signaling pathway.

RhoA Signaling Pathway

G cluster_trigger Trigger cluster_cytoskeleton Cytoskeleton cluster_rho RhoA Pathway cluster_actin Actin Cytoskeleton cluster_outcome Cellular Outcomes This compound This compound Microtubule Microtubule Depolymerization This compound->Microtubule inhibits polymerization RhoA RhoA Activation Microtubule->RhoA ROCK ROCK Activation RhoA->ROCK mDia mDia Activation RhoA->mDia LIMK LIMK Activation ROCK->LIMK Cell_Cycle G2/M Arrest ROCK->Cell_Cycle Cofilin Cofilin Phosphorylation (Inactivation) LIMK->Cofilin Actin_Poly Actin Polymerization mDia->Actin_Poly Cofilin->Actin_Poly inhibits depolymerization Stress_Fibers Stress Fiber Formation Actin_Poly->Stress_Fibers Apoptosis Apoptosis Stress_Fibers->Apoptosis Cell_Cycle->Apoptosis

Caption: RhoA signaling pathway activated by microtubule depolymerization.

Microtubule depolymerization leads to the activation of the small GTPase RhoA. Activated RhoA then engages its downstream effectors, including Rho-associated kinase (ROCK) and mammalian Diaphanous (mDia). ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a key actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers. Simultaneously, mDia promotes actin polymerization. The culmination of these events, along with other downstream effects of ROCK activation, contributes to cell cycle arrest at the G2/M phase and the induction of apoptosis.

Conclusion

This compound is a valuable tool for researchers studying microtubule dynamics and developing novel anti-cancer therapies. Its specific mechanism of action as a microtubule depolymerizer makes it an ideal positive control for a range of in vitro and cell-based assays. The protocols and signaling pathway information provided in these application notes offer a comprehensive guide for incorporating this compound into experimental workflows. By understanding its effects on microtubule polymerization and downstream cellular processes, researchers can effectively utilize this compound to validate their experimental systems and gain deeper insights into the critical role of the microtubule cytoskeleton in cellular function.

References

Application Notes and Protocols for Investigating the Role of Microtubules in Cell Migration Using Prodiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Prodiamine as a Tool for Microtubule Research

Cell migration is a fundamental process essential for embryonic development, tissue repair, immune surveillance, and wound healing.[1][2] The cellular machinery governing migration is complex, involving dynamic reorganization of the cytoskeleton. Microtubules, key components of the cytoskeleton, play a critical role in establishing and maintaining cell polarity, providing tracks for intracellular transport, and regulating signaling pathways that control cell movement.[3][4][5]

This compound is a dinitroaniline compound that acts as a potent inhibitor of microtubule formation. Its mechanism of action involves binding to unpolymerized α-tubulin subunits, preventing their assembly into microtubules. This is distinct from many other common microtubule-targeting agents like taxanes or vinca alkaloids, which typically bind to β-tubulin. By disrupting microtubule dynamics, this compound serves as a valuable chemical tool to selectively investigate the specific contributions of the microtubule network to the complex process of cell migration. These application notes provide detailed protocols for utilizing this compound in common cell migration assays.

Application Notes

Using this compound allows for the targeted disruption of microtubule-dependent processes in cell migration. At low, sub-toxic concentrations, microtubule inhibitors can suppress microtubule dynamics and inhibit cell migration without necessarily inducing mitotic arrest or widespread microtubule depolymerization. This distinction is crucial for isolating the role of microtubule dynamics in interphase cell motility from their role in cell division.

Expected Effects of this compound on Migrating Cells:

  • Inhibition of Directional Persistence: Microtubules are essential for establishing and maintaining the cell's front-rear polarity. Disruption by this compound is expected to lead to a loss of persistent, directional migration, causing cells to move more randomly.

  • Reduction in Migration Speed: While some cell types can still move in the absence of a microtubule network, their speed is often reduced. This is partly due to impaired tail retraction and inefficient turnover of focal adhesions.

  • Altered Cell Morphology: Migrating cells typically exhibit a polarized morphology with a leading edge and a trailing uropod. This compound treatment may disrupt this morphology, leading to a more rounded or unpolarized shape.

  • Disruption of Signaling Pathways: Microtubule dynamics are tightly coupled with the activity of Rho family GTPases, such as RhoA and Rac1, which are master regulators of the actin cytoskeleton. This compound-induced microtubule depolymerization can lead to the release and activation of RhoA via GEF-H1, altering actin-myosin contractility.

Key Signaling Pathways in Microtubule-Regulated Migration

Microtubules influence cell migration by acting as signaling scaffolds that regulate the spatial activity of Rho GTPases. The dynamic interplay between microtubule polymerization and depolymerization orchestrates the actin dynamics required for cell protrusion and retraction.

G cluster_0 Microtubule Dynamics cluster_1 Rho GTPase Signaling cluster_2 Cytoskeletal & Adhesion Effects MT_Poly Microtubule Polymerization Rac1 Rac1 Activation MT_Poly->Rac1 Promotes MT_Depoly Microtubule Depolymerization GEF_H1 GEF-H1 Release MT_Depoly->GEF_H1 Causes This compound This compound This compound->MT_Depoly Induces Actin_Protrusion Actin Protrusion (Lamellipodia) Rac1->Actin_Protrusion Drives RhoA RhoA Activation Myosin_Contract Myosin II Contractility RhoA->Myosin_Contract Increases GEF_H1->RhoA Activates FA_Turnover Focal Adhesion Turnover Actin_Protrusion->FA_Turnover Linked to Myosin_Contract->FA_Turnover Regulates

Caption: Microtubule regulation of Rho GTPase signaling in cell migration.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay measures collective cell migration by monitoring the closure of an artificial "wound" created in a confluent cell monolayer.

G cluster_workflow Wound Healing Assay Workflow A 1. Seed cells in a multi-well plate B 2. Grow to a confluent monolayer (e.g., 24h) A->B C 3. Create a linear 'scratch' with a pipette tip B->C D 4. Wash to remove débris and add media with this compound C->D E 5. Image at T=0 D->E F 6. Incubate for several hours (e.g., 12-24h) E->F G 7. Image same field at T=x F->G H 8. Analyze wound area to quantify closure G->H

Caption: Experimental workflow for the wound healing (scratch) assay.

Methodology:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until they reach approximately 90-100% confluency.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. Create consistent scratches for all wells.

  • Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove dislodged cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO) and a positive control for migration inhibition if desired (e.g., Cytochalasin D).

  • Imaging (Time 0): Immediately place the plate on an inverted microscope and capture images of the wound area for each well. Use phase-contrast microscopy. Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubation: Return the plate to the incubator and allow cells to migrate into the wound for a period of 4 to 24 hours, depending on the cell type's migration rate.

  • Imaging (Time X): At the end of the incubation period, capture images of the exact same wound areas.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the wound at T=0 and T=X. Calculate the percentage of wound closure.

    • Percent Wound Closure = [(Area at T=0 - Area at T=X) / Area at T=0] x 100

Transwell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of individual cells migrating through a porous membrane towards a chemoattractant.

G cluster_workflow Transwell Migration Assay Workflow A 1. Rehydrate Transwell insert membrane B 2. Add chemoattractant (e.g., 10% FBS) to lower chamber A->B C 3. Seed serum-starved cells in upper chamber in serum-free media B->C D 4. Add this compound to upper and/or lower chamber C->D E 5. Incubate to allow migration (4-24h) D->E F 6. Remove non-migrated cells from top of membrane E->F G 7. Fix and stain migrated cells on bottom of membrane F->G H 8. Image and count stained cells G->H

Caption: Experimental workflow for the Transwell migration assay.

Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay to minimize basal migration. Harvest cells using a non-enzymatic method if possible and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of a 24-well plate.

    • Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells.

    • Add 100 µL of the prepared cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

  • Treatment: Add this compound at various concentrations to the upper chamber with the cells. A vehicle control (DMSO) must be included.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4 to 24 hours. The optimal time depends on the cell type and must be determined empirically.

  • Cell Staining and Quantification:

    • Carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.

    • Stain the cells by immersing the insert in a 0.1% Crystal Violet solution for 20-30 minutes.

    • Gently wash the insert in water to remove excess stain and allow it to air dry.

    • Image the underside of the membrane using a microscope and count the number of stained cells in several random fields. Alternatively, the dye can be eluted and quantified spectrophotometrically.

Single-Cell Tracking

This method provides detailed quantitative data on the movement of individual cells.

  • Plating: Plate cells at a low density on glass-bottom dishes to allow for individual cell tracking.

  • Treatment: Treat cells with this compound or vehicle control.

  • Time-Lapse Microscopy: Place the dish on a microscope stage equipped with an environmental chamber (37°C, 5% CO₂). Acquire phase-contrast images every 5-10 minutes for several hours.

  • Analysis: Use tracking software (e.g., ImageJ with a tracking plugin) to follow the path of individual cells over time. Key metrics to extract include:

    • Cell Speed: Total path length divided by time.

    • Displacement: The straight-line distance between the start and end points.

    • Directionality (or Persistence): The ratio of displacement to total path length. A value near 1 indicates highly directional migration, while a value near 0 indicates random movement.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between control and treated groups.

Table 1: Representative Data from Wound Healing Assay

Treatment Group Initial Wound Area (µm²) Final Wound Area (µm²) % Wound Closure
Vehicle Control (DMSO) 500,000 150,000 70.0%
This compound (10 nM) 502,000 351,400 30.0%

| this compound (100 nM) | 498,000 | 448,200 | 10.0% |

  • Interpretation: A dose-dependent decrease in wound closure suggests that microtubule disruption by this compound impairs collective cell migration.

Table 2: Representative Data from Transwell Migration Assay

Treatment Group Chemoattractant Average Migrated Cells per Field % Inhibition
Vehicle Control (DMSO) - 15 -
Vehicle Control (DMSO) + 180 0%
This compound (10 nM) + 95 47.2%

| this compound (100 nM) | + | 30 | 83.3% |

  • Interpretation: A significant reduction in the number of migrated cells towards a chemoattractant indicates that microtubule integrity is crucial for chemotaxis.

Table 3: Representative Data from Single-Cell Tracking

Treatment Group Average Speed (µm/min) Average Displacement (µm) Directionality (Displacement/Path)
Vehicle Control (DMSO) 0.85 155 0.76

| this compound (50 nM) | 0.40 | 32 | 0.21 |

  • Interpretation: this compound treatment reduces cell speed and dramatically decreases directionality, confirming that dynamic microtubules are required for persistent, directed cell movement.

Conclusion

This compound is an effective and specific inhibitor of microtubule polymerization that serves as an excellent tool for dissecting the role of the microtubule cytoskeleton in cell migration. By employing the assays described in these notes—wound healing, transwell migration, and single-cell tracking—researchers can quantitatively assess how microtubule disruption affects collective migration, chemotaxis, and individual cell motility parameters like speed and directionality. The data generated from these experiments will provide valuable insights into the microtubule-dependent mechanisms that drive cell migration in both physiological and pathological contexts.

References

Application of Prodiamine in agricultural research for weed resistance studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Prodiamine in Weed Resistance Research

Introduction

Mechanism of Action and Resistance

This compound's herbicidal activity is specifically targeted at the tubulin protein, a fundamental component of microtubules. These microtubules are essential for forming the mitotic spindle during cell division. This compound binds to α-tubulin subunits, preventing their polymerization into functional microtubules. This disruption halts cell division, root and shoot growth, and leads to the death of the seedling.

The primary mechanism of resistance to this compound and other dinitroaniline herbicides is target-site resistance (TSR). This occurs due to point mutations in the α-tubulin genes (specifically, TUA1), which alter the herbicide's binding site on the tubulin protein. This alteration reduces the binding affinity of the herbicide, rendering it less effective even at high concentrations. Several specific amino acid substitutions in the α-tubulin protein have been identified in resistant weed biotypes.

Quantitative Data Summary

The following tables summarize key quantitative data from weed resistance studies involving this compound.

Table 1: Dose-Response of Eleusine indica (Goosegrass) to this compound

This table illustrates the differential response of this compound-Resistant (PR) and Susceptible (S) goosegrass biotypes to increasing concentrations of the herbicide in a hydroponic culture.

This compound Concentration (mM)Root Growth (% of Non-Treated Control) - Susceptible (S)Root Growth (% of Non-Treated Control) - Resistant (PR)Reference
0100%100%
0.00111%94%

Table 2: Resistance Indices (R/S Ratio) for this compound in Weed Populations

The Resistance Index (R/S Ratio) is calculated by dividing the herbicide dose required to inhibit growth by 50% (I50) in the resistant population by that of the susceptible population. A higher R/S ratio indicates a greater level of resistance.

Weed SpeciesPopulationResistance Index (R/S Ratio) based on Biomass ReductionReference
Poa annua (Annual Bluegrass)TN-R11.8
Poa annua (Annual Bluegrass)TN-R259.2
Poa annua (Annual Bluegrass)TN-R31.4
Eleusine indica (Goosegrass)Leu136-Phe Mutant7.8
Poa annua (Annual Bluegrass)Florida Population>100
Poa annua (Annual Bluegrass)Texas Population>9,000

Table 3: Common α-Tubulin Mutations Conferring Dinitroaniline Herbicide Resistance

Several point mutations in the α-tubulin gene have been correlated with resistance to dinitroaniline herbicides like this compound.

Weed SpeciesAmino Acid SubstitutionPositionReference
Eleusine indica (Goosegrass)Threonine → Isoleucine239
Eleusine indica (Goosegrass)Leucine → Phenylalanine136
Setaria viridis (Green Foxtail)Leucine → Phenylalanine136
Setaria viridis (Green Foxtail)Threonine → Isoleucine239
Eleusine indica (Goosegrass)Methionine → Threonine268
Lolium rigidum (Rigid Ryegrass)Arginine → Methionine/Lysine243

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to quantify the level of resistance in a weed population by comparing its growth response to a range of herbicide concentrations against a known susceptible population.

1. Seed Collection and Preparation:

  • Collect mature seeds from the putative resistant weed population (plants that survived field application of this compound) and a known susceptible population.
  • Clean and store seeds in dry, cool conditions until use.
  • To break dormancy and ensure uniform germination, seeds may require stratification or scarification, depending on the species.

2. Experimental Setup (Agar-Based Assay):

  • Prepare a suitable growth medium (e.g., Murashige and Skoog) and amend with a range of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 1.0, 10.0 µM).
  • Dispense the medium into sterile petri dishes or culture vessels.
  • Place pre-germinated seeds onto the solidified medium.
  • Seal the dishes and place them in a growth chamber with controlled light, temperature, and humidity.

3. Data Collection:

  • After a set period (e.g., 10-21 days), measure the primary root length of the seedlings.
  • Alternatively, for whole-plant pot assays, measure above-ground biomass (dry weight) 3-4 weeks after treatment.
  • Express root length or biomass as a percentage of the non-treated control for each population.

4. Data Analysis:

  • Use a statistical software package with a dose-response analysis function (e.g., the 'drc' package in R).
  • Fit a non-linear regression model (e.g., a three-parameter log-logistic model) to the data to determine the herbicide concentration that causes 50% inhibition of growth (GR50 or I50).
  • Calculate the Resistance Index (R/S ratio) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Protocol 2: Molecular Analysis of Target-Site Resistance (α-Tubulin Gene Sequencing)

This protocol outlines the steps to identify point mutations in the α-tubulin gene that may confer resistance.

1. Sample Collection and DNA Extraction:

  • Collect fresh, young leaf tissue (e.g., top 6 inches of the plant) from 5-10 individual plants of both the suspected resistant and susceptible populations.
  • Store samples in a cooler and ship overnight to the lab, or immediately freeze at -80°C.
  • Extract genomic DNA from the leaf tissue using a standard CTAB method or a commercial DNA extraction kit.

2. PCR Amplification:

  • Design or use previously published primers that flank the regions of the α-tubulin gene (TUA1) where resistance mutations are known to occur (e.g., codons 136, 239, 243, 268).
  • Perform a Polymerase Chain Reaction (PCR) to amplify the target DNA sequence. Optimize PCR conditions (annealing temperature, extension time) as needed.

3. DNA Sequencing and Analysis:

  • Purify the PCR products to remove primers and unincorporated nucleotides.
  • Send the purified PCR products for Sanger sequencing.
  • Align the resulting DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
  • Compare the nucleotide sequences to identify any single nucleotide polymorphisms (SNPs).
  • Translate the nucleotide sequences into amino acid sequences to determine if the identified SNPs result in an amino acid substitution at a key position known to be involved in resistance.

Visualizations

Prodiamine_Mechanism Mechanism of Action and Resistance for this compound cluster_S Susceptible Plant cluster_R Resistant Plant S_this compound This compound Applied S_Binding This compound Binds to α-Tubulin S_this compound->S_Binding S_Tubulin α- and β-Tubulin Dimers S_Tubulin->S_Binding S_Disruption Microtubule Polymerization Disrupted S_Binding->S_Disruption S_Result Cell Division Fails, Root Growth Stops S_Disruption->S_Result R_this compound This compound Applied R_Binding This compound Fails to Bind Effectively R_this compound->R_Binding R_Tubulin Mutated α-Tubulin (e.g., Thr239Ile) R_Tubulin->R_Binding R_Polymerization Microtubule Polymerization Continues R_Binding->R_Polymerization R_Result Cell Division & Growth Proceed Normally R_Polymerization->R_Result

Caption: this compound's mechanism and target-site resistance pathway.

Resistance_Workflow Experimental Workflow for this compound Resistance Study Observation Field Observation: Poor Weed Control with this compound SeedCollection Seed Collection: Putative Resistant (R) & Known Susceptible (S) Populations Observation->SeedCollection DoseResponse Whole-Plant Dose-Response Assay (Protocol 1) SeedCollection->DoseResponse DataAnalysis Data Analysis: Calculate GR50 & R/S Ratio DoseResponse->DataAnalysis Confirmation Resistance Confirmed? DataAnalysis->Confirmation MolecularStudy Molecular Analysis (Protocol 2) Confirmation->MolecularStudy Yes NoResistance Conclusion: No Resistance or Non-Target-Site Mechanism Confirmation->NoResistance No DNA_Seq Amplify & Sequence α-Tubulin Gene (TUA1) MolecularStudy->DNA_Seq MutationID Identify Resistance-Conferring Mutation (e.g., Thr239Ile) DNA_Seq->MutationID Conclusion Conclusion: Target-Site Resistance Mechanism Identified MutationID->Conclusion

Caption: Workflow for identifying and characterizing this compound resistance.

References

Troubleshooting & Optimization

Identifying and mitigating off-target effects of Prodiamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prodiamine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a member of the dinitroaniline class of compounds. Its primary mechanism of action is the inhibition of microtubule polymerization.[1][2][3] It binds directly to tubulin dimers, preventing their assembly into microtubules.[4] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle, which ultimately leads to apoptosis in rapidly dividing cells.[5]

Q2: I'm observing an unexpected phenotype. What are the potential off-target effects of this compound?

A2: While this compound's primary target is tubulin, like many small molecules, it may have off-target effects, especially at higher concentrations. Specific off-target interactions for this compound are not extensively documented in publicly available research. However, based on studies of the dinitroaniline class and common liabilities of small molecules, potential off-target effects could include:

  • Mitochondrial Dysfunction: Some dinitroaniline herbicides have been shown to impair mitochondrial function, potentially affecting oxidative phosphorylation and cellular energy metabolism.

  • Kinase Inhibition: Unintended inhibition of various protein kinases is a common off-target effect for many small molecules. This would require experimental validation using a kinase screening panel.

  • Oxidative Stress: Exposure to dinitroanilines has been linked to the activation of oxidative stress pathways in some non-target organisms.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: A well-designed experiment is crucial for minimizing and controlling for off-target effects.

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., G2/M arrest). Using excessively high concentrations increases the likelihood of engaging off-target molecules.

  • Include Proper Controls: Always use a vehicle control (e.g., DMSO). If available, a structurally similar but biologically inactive analog of this compound can be a powerful negative control to distinguish on-target from off-target-driven phenotypes.

  • Use a Secondary, Structurally Unrelated Compound: To confirm that the observed phenotype is due to microtubule inhibition, use a different, well-characterized microtubule inhibitor (e.g., Nocodazole, Colchicine). If both compounds produce the same effect, it is more likely to be an on-target phenomenon.

Q4: How can I experimentally distinguish between on-target and off-target effects?

A4: Differentiating on-target from off-target effects is critical for validating your results. Key strategies include:

  • Genetic Rescue/Resistance: Overexpress the intended target, tubulin. If the effect is on-target, this may partially rescue the phenotype. A more definitive approach is to introduce a mutated version of tubulin that is known to not bind dinitroanilines; cells expressing this mutant should show resistance to this compound's on-target effects. Any phenotype that persists in these resistant cells is likely due to an off-target interaction.

  • Target Knockdown: The phenotype observed with this compound (e.g., cell cycle arrest) should be mimicked by specifically knocking down the target protein (e.g., using siRNA against a specific tubulin isoform).

  • Target Engagement Assays: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is physically binding to tubulin in your cells at the concentrations used in your experiments.

Troubleshooting Guides

This guide addresses common issues researchers may encounter when using this compound.

Problem Possible Cause(s) Troubleshooting & Optimization Steps
1. Weak or no cytotoxic effect, even at high concentrations. 1. Drug Insolubility: this compound may have precipitated out of the culture medium. 2. Drug Efflux: Cells may be overexpressing drug efflux pumps like P-glycoprotein (P-gp/MDR1), which actively remove the compound. 3. High Cell Density: Overly confluent cells can mask the compound's effects. 4. Cell Line Insensitivity: The cell line may have intrinsic resistance mechanisms.1. Solubility Check: Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting. Visually inspect the final culture medium for any precipitate. 2. Efflux Pump Inhibition: Co-treat cells with a known P-gp inhibitor (e.g., Verapamil). If sensitivity is restored, efflux is the likely cause. Confirm P-gp overexpression via Western blot or qRT-PCR. 3. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent.
2. Expected G2/M arrest is not observed in cell cycle analysis. 1. Suboptimal Concentration: The concentration may be too low to induce arrest or so high that it causes rapid, widespread cell death, preventing accumulation in G2/M. 2. Incorrect Timing: The peak of G2/M arrest is time-dependent. You may be analyzing too early or too late. 3. Tubulin Isotype Profile: The cells may express tubulin isotypes (e.g., βIII-tubulin) that are known to confer resistance to microtubule inhibitors.1. Titrate Concentration: Perform cell cycle analysis across a range of concentrations centered around the IC50 value determined from your viability assay. 2. Perform a Time-Course: Analyze the cell cycle at multiple time points (e.g., 12, 18, 24, 36 hours) after treatment to identify the optimal window for G2/M arrest. 3. Analyze Isotype Expression: Use Western blotting with isotype-specific antibodies to check for the expression of resistance-conferring tubulin isoforms like βIII-tubulin.
3. Phenotype does not match the known biology of microtubule inhibition. 1. Off-Target Effect: The observed phenotype may be caused by this compound interacting with an unknown off-target protein or pathway. 2. Indirect Consequences: The phenotype could be a downstream, indirect result of microtubule disruption rather than a direct effect.1. Initiate Off-Target Identification: Perform experiments to identify off-targets. A broad kinase screen is a good starting point. A Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein binding partners. 2. Use Controls: Test if a structurally unrelated microtubule inhibitor causes the same phenotype. If not, an off-target effect is strongly suggested. Also, use a genetically validated system (e.g., tubulin mutant) to confirm.

Data Presentation

Illustrative Kinase Selectivity Profile

Off-target kinase activity is a common issue for small molecules. While specific data for this compound is not publicly available, the table below illustrates how data from a kinase screening panel would be presented. This hypothetical data is for a compound screened at a single concentration (e.g., 10 µM). A potent off-target interaction is typically defined as >90% inhibition.

Kinase Family Kinase Target % Inhibition at 10 µM (Hypothetical Data) Notes
On-Target (Reference) Tubulin Polymerization98%Not a kinase, shown for reference
Tyrosine Kinase EGFR15%Likely insignificant
SRC92%Potential strong off-target
ABL145%Moderate activity
Serine/Threonine Kinase AKT15%Likely insignificant
CDK2/cyclinA88%Potential off-target
ROCK195%Potential strong off-target
Lipid Kinase PI3Kα22%Likely insignificant

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to its target protein (tubulin) within intact cells. The principle is that ligand binding increases a protein's resistance to heat-induced denaturation.

Materials:

  • Cell line of interest

  • This compound and vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for tubulin and loading control)

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group with the desired concentration of this compound and another with vehicle (DMSO) for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS with protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein amounts, run samples on an SDS-PAGE gel, and perform a Western blot using a primary antibody against tubulin. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble tubulin relative to the unheated control against the temperature. A rightward shift in the melting curve for the this compound-treated samples indicates target engagement.

Protocol 2: Genome-Wide CRISPR Screen for Off-Target Pathway Identification

This protocol identifies genes that, when knocked out, cause cells to become either resistant or sensitive to this compound, revealing potential off-target pathways.

Materials:

  • Cas9-expressing cell line

  • Pooled genome-wide sgRNA library (lentiviral)

  • Lentivirus packaging plasmids and cell line (e.g., HEK293T)

  • This compound

  • Reagents for genomic DNA extraction and next-generation sequencing (NGS)

Methodology:

  • Library Transduction: Introduce the pooled sgRNA library into the Cas9-expressing cell line via lentiviral transduction at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.

  • Selection: Select for transduced cells (e.g., using puromycin).

  • Cell Population Splitting: Split the cell population into two groups: a treatment group (this compound) and a control group (vehicle). Maintain an adequate number of cells to ensure library representation is preserved.

  • Drug Treatment: Treat the cells with a concentration of this compound that results in significant but incomplete cell death (e.g., LC50) for a defined period (e.g., 14-21 days).

  • Genomic DNA Extraction: Harvest cells from both the treated and control populations and extract genomic DNA.

  • sgRNA Sequencing: Use PCR to amplify the sgRNA sequences from the genomic DNA. Prepare the amplicons for next-generation sequencing.

  • Data Analysis: Count the frequency of each sgRNA in both the treated and control samples.

    • Depleted sgRNAs in the treated sample represent "sensitizer" genes (knockout confers sensitivity). These may be part of resistance pathways.

    • Enriched sgRNAs in the treated sample represent "resistance" genes (knockout confers resistance). These may include off-targets of this compound or components of pathways that mediate its cytotoxic effects.

Mandatory Visualizations

G This compound This compound Tubulin Free α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Chromosome Alignment (Metaphase) Spindle->Metaphase Anaphase Chromosome Segregation (Anaphase) Metaphase->Anaphase Blocked Arrest G2/M Phase Arrest Metaphase->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: On-target mechanism of this compound, leading to mitotic arrest.

G start Unexpected Phenotype Observed with this compound cetsa Step 1: Confirm Target Engagement (CETSA) start->cetsa p1 cetsa->p1 kinase Step 2: Screen for Common Off-Targets (Kinase Panel) p2 kinase->p2 crispr Step 3: Unbiased Pathway Discovery (CRISPR Screen) validation Step 4: Validate Hits (Secondary Assays, Knockdown) crispr->validation p1->kinase Binding Confirmed p1->validation No Binding (Artifact/Cytotoxicity) p2->crispr No Kinase Hits p2->validation Kinase Hit(s) Identified

Caption: Experimental workflow for identifying this compound's off-target effects.

G cluster_wildtype Wild-Type Cells cluster_mutant Resistant Mutant Cells (Tubulin cannot bind this compound) wt_this compound This compound wt_target On-Target (Tubulin) wt_this compound->wt_target wt_offtarget Off-Target (e.g., Kinase X) wt_this compound->wt_offtarget wt_pheno_on On-Target Phenotype (Mitotic Arrest) wt_target->wt_pheno_on wt_pheno_off Off-Target Phenotype wt_offtarget->wt_pheno_off mut_this compound This compound mut_target On-Target (Mutated) - No Binding - mut_offtarget Off-Target (e.g., Kinase X) mut_this compound->mut_offtarget mut_pheno_on On-Target Phenotype - RESCUED - mut_pheno_off Off-Target Phenotype - PERSISTS - mut_offtarget->mut_pheno_off

References

Technical Support Center: Prodiamine Washout from Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers on the effective removal of Prodiamine from cell cultures. The following information is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a this compound washout experiment?

A washout experiment is performed to remove this compound from the cell culture medium and from within the cells to study the reversibility of its effects.[1] This allows researchers to investigate the long-term impact of transient exposure to this compound and the recovery of cellular processes, such as microtubule dynamics and cell division, after its removal.

Q2: Is the binding of this compound to tubulin reversible?

Yes, the effects of this compound are considered to be reversible.[2] this compound, a dinitroaniline herbicide, binds to tubulin and inhibits microtubule polymerization.[3][4][5] While the binding is high-affinity, it is not permanent, allowing for the possibility of washout and subsequent restoration of microtubule function.

Q3: What is a standard washing solution for removing this compound from cell cultures?

A sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) is the recommended washing solution for most cell culture applications. For adherent cell lines, using PBS without calcium and magnesium (Ca2+/Mg2+-free) is advisable to prevent cell-to-cell adhesion that could interfere with subsequent experimental steps.

Q4: How many washes are typically required to effectively remove this compound?

The number of washes needed depends on factors such as the initial concentration of this compound, its lipophilic nature, and the cell type. A common starting point is three to five gentle washes. However, due to the potential for non-specific binding, the effectiveness of the washout should be validated experimentally.

Q5: How can I confirm that this compound has been successfully washed out?

To confirm the removal of this compound, you can perform functional assays, such as observing the reassembly of microtubule networks via immunofluorescence or assessing the resumption of the cell cycle through flow cytometry. For a quantitative measure, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can be used to determine the intracellular concentration of residual this compound.

Experimental Protocols

Protocol 1: Washout of this compound from Adherent Cell Cultures

This protocol provides a general procedure for washing out this compound from adherent cells.

Materials:

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free (pre-warmed to 37°C)

  • Sterile pipettes

  • Biological safety cabinet

Procedure:

  • Aspirate the this compound-containing medium from the cell culture vessel.

  • Gently add pre-warmed, Ca2+/Mg2+-free PBS to the vessel, avoiding direct streams onto the cell monolayer. Use a sufficient volume to cover the cells (e.g., 5 mL for a 10 cm dish).

  • Gently rock the vessel back and forth for 1-2 minutes to wash the cells.

  • Aspirate the PBS.

  • Repeat steps 2-4 for a total of 3-5 washes.

  • After the final wash, add fresh, pre-warmed complete cell culture medium to the cells.

  • Return the cells to the incubator for recovery. The recovery time should be optimized for your specific cell line and experimental goals.

Protocol 2: Validation of this compound Washout by Cell Cycle Analysis

This protocol describes how to use flow cytometry to assess the reversal of G2/M arrest, a characteristic effect of microtubule inhibitors like this compound.

Materials:

  • 6-well plates

  • Treated and washed cells

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Perform the this compound washout protocol as described above on a subset of the treated wells.

  • At various time points post-washout, harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge to pellet.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. A successful washout will be indicated by a decrease in the G2/M population and an increase in the G1 and S populations over time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Cells detaching during washing - Washing is too vigorous.- Cells are loosely adherent.- Over-trypsinization during a previous step.- Add and remove PBS gently at the side of the vessel.- Ensure cells are healthy and sub-confluent (60-80%) before the experiment.- Reduce trypsinization time or use a lower concentration of trypsin.
Incomplete removal of this compound - Insufficient number of washes.- this compound has high non-specific binding to cells or plastic.- this compound has been internalized by the cells.- Increase the number of washes (e.g., from 3 to 5).- Increase the volume of the wash solution.- Include a brief incubation step (1-5 minutes) with each wash.- For internalized compounds, a longer recovery period in a compound-free medium may be necessary to allow for cellular efflux.
Cell stress or death after washing - Osmotic shock from an incorrect washing solution.- Significant pH shift.- Extended time outside the incubator.- Ensure the washing solution is isotonic (e.g., PBS).- Use a buffered solution to maintain physiological pH.- Perform washing steps efficiently to minimize the time cells are outside the controlled incubator environment.
Contamination - Non-sterile technique during washing.- Contaminated reagents or solutions.- Strictly adhere to aseptic techniques in a biological safety cabinet.- Use sterile, high-quality reagents and solutions.

Quantitative Data

The following table is a template for researchers to record their own quantitative data to optimize and validate their this compound washout protocol. The effectiveness of the washout can be assessed by measuring the remaining intracellular this compound concentration or by a functional assay, such as the percentage of cells in G2/M phase.

Wash Condition Recovery Time (hours) Remaining Intracellular this compound (ng/mg protein) % of Cells in G2/M Phase
No Washout (Control)0User-determined valueUser-determined value
3x PBS Wash6User-determined valueUser-determined value
3x PBS Wash12User-determined valueUser-determined value
3x PBS Wash24User-determined valueUser-determined value
5x PBS Wash6User-determined valueUser-determined value
5x PBS Wash12User-determined valueUser-determined value
5x PBS Wash24User-determined valueUser-determined value

Data in this table should be generated by the user through appropriate analytical or cell-based assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_washout Washout Procedure cluster_analysis Downstream Analysis cell_culture 1. Seed and Culture Cells prodiamine_treatment 2. Treat with this compound cell_culture->prodiamine_treatment aspirate 3. Aspirate Medium prodiamine_treatment->aspirate wash_pbs 4. Wash with PBS (3-5x) aspirate->wash_pbs add_medium 5. Add Fresh Medium wash_pbs->add_medium recovery 6. Cell Recovery add_medium->recovery analysis 7. Functional/Analytical Assay recovery->analysis

Caption: Experimental workflow for this compound washout from cell cultures.

signaling_pathway cluster_normal Normal Cell Cycle cluster_this compound Effect of this compound g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m g2m_arrest G2/M Arrest g2->g2m_arrest Disruption of G2 to M transition m->g1 This compound This compound tubulin Tubulin Dimers This compound->tubulin binds microtubules Microtubule Polymerization tubulin->microtubules inhibits spindle Mitotic Spindle Formation microtubules->spindle disrupts spindle->g2m_arrest leads to

Caption: this compound's effect on the cell cycle via microtubule disruption.

References

Technical Support Center: Addressing Prodiamine-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prodiamine-induced cytotoxicity in non-target cells during their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to cytotoxicity in non-target cells?

This compound is a dinitroaniline herbicide that primarily acts by inhibiting microtubule polymerization. This disruption of microtubule dynamics interferes with essential cellular processes such as cell division (mitosis), intracellular transport, and maintenance of cell structure, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Q2: Is oxidative stress a significant factor in this compound-induced cytotoxicity?

While direct studies on this compound are limited, research on other dinitroaniline herbicides, such as pendimethalin, indicates that they can induce the production of reactive oxygen species (ROS), leading to oxidative stress in non-target cells.[4] This oxidative stress can damage cellular components like lipids, proteins, and DNA, contributing to cytotoxicity and apoptosis.[4]

Q3: What are the typical morphological and biochemical signs of this compound-induced cytotoxicity?

Cells undergoing this compound-induced cytotoxicity may exhibit morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, chromatin condensation, and formation of apoptotic bodies. Biochemically, you may observe activation of caspases (key executioners of apoptosis), DNA fragmentation, and disruption of the mitochondrial membrane potential.

Q4: Are there any known agents that can mitigate this compound-induced cytotoxicity?

N-acetylcysteine (NAC) is a promising agent for mitigating cytotoxicity induced by various compounds, including some herbicides. NAC acts as a precursor to glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge ROS. By reducing oxidative stress, NAC may protect cells from this compound-induced damage.

Troubleshooting Guide

Issue 1: High levels of unexpected cell death in non-target control cell lines.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. Start with a wide range of concentrations to identify the cytotoxic range.

Possible Cause 2: The cell line is particularly sensitive to microtubule-disrupting agents.

  • Solution: If possible, compare the cytotoxicity of this compound with another microtubule inhibitor with a well-characterized cytotoxic profile in your cell line. This can help determine if the observed sensitivity is specific to this compound or a general response to this class of compounds.

Possible Cause 3: Solvent toxicity.

  • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a solvent control experiment in parallel.

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Variation in cell seeding density.

  • Solution: Standardize your cell seeding protocol to ensure a consistent number of cells in each well at the start of the experiment.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.

Possible Cause 3: Fluctuation in incubation time.

  • Solution: Maintain a consistent incubation time with this compound across all experiments to ensure reproducibility.

Issue 3: Difficulty in determining the primary mode of cell death (apoptosis vs. necrosis).

Possible Cause: The experimental endpoint is not specific enough.

  • Solution: Employ multiple assays to differentiate between apoptosis and necrosis. For example, an Annexin V/Propidium Iodide (PI) staining assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. This can be complemented with a caspase activity assay to confirm the involvement of apoptotic pathways.

Data Presentation

Table 1: Assays for Assessing this compound-Induced Cytotoxicity

Assay TypePrincipleEndpoint MeasuredReference
Cell Viability
MTT AssayEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Formation of a colored formazan product.
XTT AssaySimilar to MTT, but the formazan product is water-soluble.Formation of a soluble colored formazan product.
Apoptosis
TUNEL AssayTerminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl termini of DNA breaks.Detection of DNA fragmentation.
Caspase Activity AssayCleavage of a substrate by active caspases, leading to a colorimetric or fluorometric signal.Activity of specific caspases (e.g., Caspase-3, -8, -9).
Annexin V/PI StainingAnnexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells. PI stains the nucleus of cells with compromised membranes.Differentiation of apoptotic, necrotic, and viable cells.
Oxidative Stress
ROS DetectionUse of fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation by ROS.Intracellular levels of reactive oxygen species.
Lipid Peroxidation (MDA) AssayMeasurement of malondialdehyde (MDA), a byproduct of lipid peroxidation.Levels of lipid damage.
Glutathione (GSH) AssayQuantification of reduced glutathione levels.Cellular antioxidant capacity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay
  • Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA) to quantify the amount of cleaved substrate.

Protocol 3: Measurement of Intracellular ROS
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizations

G This compound's Proposed Cytotoxicity Pathway This compound This compound Microtubule_Disruption Microtubule_Disruption This compound->Microtubule_Disruption ROS_Production ROS_Production This compound->ROS_Production Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Caspase_Activation Caspase_Activation Mitotic_Arrest->Caspase_Activation Oxidative_Stress Oxidative_Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

G Experimental Workflow for Assessing Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy Cell_Culture Culture Non-Target Cells Prodiamine_Treatment Treat with this compound (Dose-Response) Cell_Culture->Prodiamine_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Prodiamine_Treatment->Viability_Assay IC50_Determination Determine IC50 Viability_Assay->IC50_Determination Apoptosis_Assays Apoptosis Assays (TUNEL, Caspase) IC50_Determination->Apoptosis_Assays Oxidative_Stress_Assays Oxidative Stress Assays (ROS, MDA) IC50_Determination->Oxidative_Stress_Assays NAC_Cotreatment Co-treat with this compound and NAC Repeat_Assays Repeat Viability and Mechanistic Assays NAC_Cotreatment->Repeat_Assays Data_Analysis Analyze Protective Effect of NAC Repeat_Assays->Data_Analysis

Caption: A typical experimental workflow for studying this compound cytotoxicity.

G Logical Relationship for Troubleshooting High_Cell_Death High Unexpected Cell Death Concentration_Too_High Concentration Too High? High_Cell_Death->Concentration_Too_High Cell_Line_Sensitive Cell Line Sensitive? High_Cell_Death->Cell_Line_Sensitive Solvent_Toxicity Solvent Toxicity? High_Cell_Death->Solvent_Toxicity Dose_Response Action: Perform Dose-Response Concentration_Too_High->Dose_Response Compare_Inhibitors Action: Compare with other inhibitors Cell_Line_Sensitive->Compare_Inhibitors Solvent_Control Action: Run Solvent Control Solvent_Toxicity->Solvent_Control

Caption: Troubleshooting logic for unexpected high cell death.

References

Technical Support Center: Optimizing Prodiamine-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prodiamine to induce mitotic arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dinitroaniline herbicide that acts as a microtubule assembly inhibitor.[1][2][3] It binds to tubulin, the protein subunit of microtubules, and prevents their polymerization.[1][2] This disruption of microtubule dynamics leads to a failure in the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cells are arrested in mitosis, typically at the prometaphase stage.

Q2: How does mitotic arrest induced by this compound lead to cell death?

Prolonged mitotic arrest triggers the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome alignment. If the damage to the mitotic spindle is irreparable, the sustained activation of the SAC can lead to apoptosis (programmed cell death).

Q3: What are the key parameters to optimize for successful mitotic arrest with this compound?

The two primary parameters to optimize are the concentration of this compound and the incubation time. These factors are highly dependent on the specific cell line being used, its proliferation rate, and the experimental goals.

Q4: How can I determine the optimal concentration of this compound?

A dose-response experiment is crucial. This typically involves treating your cells with a range of this compound concentrations for a fixed period and then assessing cell viability and mitotic index. The goal is to find a concentration that induces a high percentage of mitotic arrest with minimal cytotoxicity.

Q5: How can I determine the optimal incubation time?

A time-course experiment is necessary. After treating cells with a predetermined optimal concentration of this compound, you will monitor the percentage of cells in mitosis at various time points. This will help identify the time at which the maximal mitotic arrest is achieved before cells begin to escape the arrest or undergo apoptosis.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)

Objective: To identify the concentration of this compound that yields the highest mitotic index with minimal impact on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO alone).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a fixed period (e.g., 16-24 hours). This time should be sufficient to allow most cells to enter mitosis.

  • Assessment:

    • Cell Viability: Perform an MTT or similar cell viability assay to determine the cytotoxic effect of each concentration.

    • Mitotic Index: Fix and stain the cells with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3 (Ser10)). Quantify the percentage of mitotic cells using fluorescence microscopy or flow cytometry.

Protocol 2: Determining the Optimal Incubation Time (Time-Course)

Objective: To determine the incubation time that results in the peak mitotic index.

Methodology:

  • Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.

  • Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment.

  • Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 4, 8, 12, 16, 24, 36, 48 hours).

  • Assessment: For each time point, determine the mitotic index by fixing and staining the cells for a mitotic marker and DNA content, followed by analysis via microscopy or flow cytometry.

Data Presentation

Table 1: Example Dose-Response Data for this compound Treatment (24-hour incubation)

This compound Concentration (µM)Mitotic Index (%)Cell Viability (%)Observations
0 (Vehicle Control)598Normal cell morphology and mitotic figures.
11595Slight increase in rounded, mitotic cells.
104592Significant accumulation of cells in mitosis.
507588High percentage of mitotic arrest.
1007875Marginal increase in mitotic index with a noticeable drop in viability.
2008055High cytotoxicity and signs of apoptosis.

Table 2: Example Time-Course Data for this compound Treatment (50 µM)

Incubation Time (hours)Mitotic Index (%)Observations
05Baseline mitotic population.
420Initial increase in mitotic cells.
845Continued accumulation in mitosis.
1265Significant mitotic arrest.
1678Peak mitotic index observed.
2472Slight decrease, potential mitotic slippage or apoptosis.
3655Significant decrease in mitotic index.
4830Further decline, increased signs of cell death.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Incubation cluster_dose_response Dose-Response Experiment cluster_time_course Time-Course Experiment dr1 Seed Cells dr2 Treat with this compound Concentration Gradient dr1->dr2 dr3 Incubate for Fixed Time (e.g., 24h) dr2->dr3 dr4 Assess Cell Viability (MTT Assay) dr3->dr4 dr5 Determine Mitotic Index dr3->dr5 dr6 Identify Optimal Concentration dr4->dr6 dr5->dr6 tc2 Treat with Optimal this compound Concentration dr6->tc2 Use Optimal Concentration tc1 Seed Cells tc1->tc2 tc3 Incubate and Harvest at Multiple Time Points tc2->tc3 tc4 Determine Mitotic Index at Each Time Point tc3->tc4 tc5 Identify Optimal Incubation Time tc4->tc5

Caption: Workflow for optimizing this compound concentration and incubation time.

mechanism_of_action This compound's Mechanism of Action This compound This compound tubulin Tubulin Dimers This compound->tubulin Binds to mt_polymerization Microtubule Polymerization This compound->mt_polymerization Inhibits tubulin->mt_polymerization mitotic_spindle Mitotic Spindle Formation mt_polymerization->mitotic_spindle mitotic_arrest Mitotic Arrest (Prometaphase) mt_polymerization->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest.

Troubleshooting Guide

Q: My cells are detaching from the plate after this compound treatment. What should I do?

A: Cell rounding is a characteristic of mitosis, and some loosely adherent cell lines may detach.

  • Solution 1: Use coated cultureware (e.g., poly-L-lysine or fibronectin) to enhance cell attachment.

  • Solution 2: When harvesting, be sure to collect both the adherent and floating cell populations to get an accurate representation of the total cell number and mitotic index.

  • Solution 3: Consider reducing the this compound concentration or incubation time, as excessive detachment may also be a sign of cytotoxicity.

Q: I am observing a high level of cell death but a low mitotic index. Why is this happening?

A: This could be due to several factors:

  • Issue 1: this compound concentration is too high. High concentrations can induce apoptosis directly, bypassing a clear mitotic arrest.

    • Solution: Perform a dose-response experiment to find a concentration that arrests cells in mitosis without causing widespread cell death.

  • Issue 2: The incubation time is too long. Cells may have arrested in mitosis and subsequently undergone apoptosis before you assessed them.

    • Solution: Conduct a time-course experiment to identify the peak of mitotic arrest.

Q: The percentage of cells arrested in mitosis is lower than expected.

A: This could be due to several reasons:

  • Issue 1: Insufficient this compound concentration. The concentration may not be high enough to effectively disrupt microtubule dynamics in your specific cell line.

    • Solution: Increase the this compound concentration. Refer to your dose-response data.

  • Issue 2: Short incubation time. The cells may not have had enough time to progress to mitosis and become arrested.

    • Solution: Increase the incubation time. Refer to your time-course data.

  • Issue 3: Cell line resistance. Some cell lines may be inherently resistant to dinitroaniline herbicides.

    • Solution: Consider using a different mitotic inhibitor with an alternative mechanism of action or a higher concentration of this compound.

  • Issue 4: this compound degradation. Ensure the this compound stock solution is properly stored (protected from light) and freshly diluted for each experiment.

Q: How can I distinguish between cells in G2 phase and mitosis using flow cytometry?

A: Both G2 and mitotic cells have a 4N DNA content.

  • Solution: Use a mitotic-specific marker in conjunction with a DNA stain. The most common is an antibody against phospho-histone H3 (Ser10), which is specifically phosphorylated during mitosis. This allows for the clear separation of the G2 and M populations in a bivariate plot (DNA content vs. phospho-H3-S10).

troubleshooting_tree Troubleshooting this compound Experiments cluster_low_mi cluster_hcd cluster_cd start Problem Encountered low_mitotic_index Low Mitotic Index start->low_mitotic_index high_cell_death High Cell Death start->high_cell_death cell_detachment Cell Detachment start->cell_detachment lmi1 Increase this compound Concentration low_mitotic_index->lmi1 Concentration too low? lmi2 Increase Incubation Time low_mitotic_index->lmi2 Time too short? lmi3 Check this compound Stock low_mitotic_index->lmi3 Reagent issue? hcd1 Decrease this compound Concentration high_cell_death->hcd1 Concentration too high? hcd2 Decrease Incubation Time high_cell_death->hcd2 Time too long? cd1 Use Coated Cultureware cell_detachment->cd1 Poor adherence? cd2 Collect Floating Cells cell_detachment->cd2 Losing cells during harvest?

References

Optimizing Prodiamine Application for Turfgrass Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of Prodiamine in turfgrass research, with a primary focus on avoiding phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

A1: this compound is a pre-emergent herbicide belonging to the dinitroaniline family.[1] Its primary mode of action is the inhibition of microtubule assembly in plant cells.[1][2] It specifically prevents the formation of tubulin, the protein building block of microtubules.[1][3] This disruption halts cell division (mitosis), primarily in the roots and shoots of germinating seeds, preventing them from developing and establishing.

Q2: What are the visual symptoms of this compound injury in turfgrass?

A2: Since this compound affects root development, symptoms of injury can include stunted growth, poor establishment of new seedlings, and inhibited root formation. Specifically, treated plants may exhibit short, stubby secondary roots with limited root hair development. In cases where sensitive turfgrass is treated, especially at higher rates, you may observe a general lack of vigor, thinning of the turf stand, and reduced ability to recover from stress. For newly seeded areas, a failure of seedlings to emerge is the primary symptom.

Q3: How do environmental factors influence this compound's efficacy and potential for turfgrass injury?

A3: Environmental conditions play a critical role.

  • Soil Temperature: this compound application is often timed to soil temperatures. For preventing summer annual weeds like crabgrass, application should occur before soil temperatures consistently reach 55°F (13°C).

  • Moisture: this compound requires activation by at least 0.5 inches of rainfall or irrigation within 14 days of application to create a chemical barrier in the soil. Excessive rainfall can dilute the product, while insufficient moisture can limit its movement into the soil where seeds germinate.

  • Sunlight: this compound can be broken down by sunlight (photodegradation), which is why it's important for it to be watered into the soil.

  • Soil Composition: Efficacy can be reduced in soils with high organic matter content due to the herbicide binding to organic particles. It performs best in neutral to slightly acidic soils.

Q4: Can I use this compound on newly seeded or sodded turfgrass?

A4: No. Applying this compound to newly seeded turf will inhibit germination and kill the establishing grass. It is recommended to wait at least 60 days after seeding, or until after the second mowing, before applying this compound. For new sod, you should not apply this compound until the sod has firmly rooted and the edges have filled in.

Troubleshooting Guide

Problem 1: I applied this compound at the recommended rate, but I'm observing significant turfgrass injury (stunting, poor rooting).

Potential Cause Troubleshooting Step
Turfgrass Stress Avoid applying this compound to turf that is already stressed due to drought, low fertility, or pest damage, as this increases the risk of injury.
Incorrect Mowing Height For sensitive species like creeping bentgrass, mowing heights below 0.5 inches can lead to a shallow root system that comes into contact with the herbicide barrier, inhibiting new root formation.
Immature Turf Turf less than one year old, particularly Kentucky bluegrass, can show significant quality loss from single high-rate applications (≥ 1.4 kg/ha ). Consider using lower rates or split applications on juvenile turf.
Recent Overseeding Injury is likely if this compound is applied before the secondary roots of new seedlings have reached the second inch of soil. Ensure sufficient time has passed since overseeding.
Soil Buildup Repeated applications over several years can lead to soil buildup, increasing the risk of injury to desirable plants.

Problem 2: My this compound application resulted in poor weed control.

Potential Cause Troubleshooting Step
Improper Activation This compound must be "watered in" with at least 0.5 inches of irrigation or rainfall within 14 days to move it into the soil and form a barrier. Failure to activate will result in poor control.
Application Timing Applications must be made before target weeds germinate. This compound has no post-emergent activity and will not control weeds that have already emerged.
Disturbed Herbicide Barrier Cultural practices like aeration or disking after application can disrupt the chemical barrier in the soil, leading to reduced weed control. Aerate before applying this compound.
Herbicide Resistance Some weed populations, such as Poa annua (annual bluegrass), have developed resistance to this compound and other Group 3 herbicides. If resistance is suspected, rotate to a herbicide with a different mode of action.
Incorrect Application Rate Using a rate that is too low for the target weed pressure or desired length of control will result in efficacy failure. Always calibrate equipment and use the proper rate for your specific conditions.

Data & Application Rates

Quantitative data from various sources are summarized below. Note that rates can vary significantly based on turfgrass species, soil type, and the formulation of the product used. Always consult the product label for specific instructions.

Table 1: Maximum Annual Application Rates for this compound 65 WDG by Turfgrass Species

Turfgrass SpeciesMaximum Rate (lbs. a.i./acre/year)Maximum Rate (lbs. Product/acre/year)
Bermudagrass, Bahiagrass, Centipedegrass, Seashore Paspalum, St. Augustinegrass, Tall Fescue, Zoysiagrass1.5395
Buffalograss, Kentucky Bluegrass, Perennial Ryegrass1.0263

Data adapted from product labels. Note: "a.i." refers to active ingredient. Product rates are for a specific granular formulation (0.38% a.i.) and will differ for other formulations like Water Dispersible Granules (WDG).

Table 2: Recommended this compound 65 WDG Application Rates for Crabgrass Control

Desired Length of ControlOz. of Product per 1,000 sq. ft.
2-3 Months0.185
3-4 Months0.28
4-5 Months0.37
5-6 Months0.42
6-8 Months0.55 - 0.83

Rates are for a 65% Water Dispersible Granule (WDG) formulation. Rates depend on turfgrass tolerance. Always start with lower rates in research settings.

Visualizations

This compound's Mode of Action

This compound This compound Applied to Soil Tubulin α- and β-Tubulin Dimers This compound->Tubulin Binds to Tubulin Microtubule Microtubule Assembly This compound->Microtubule INHIBITS Tubulin->Microtubule Polymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Essential for Spindle Formation RootGrowth Root & Shoot Elongation Mitosis->RootGrowth Enables Growth

Caption: this compound inhibits microtubule assembly, halting cell division and growth.

Experimental Workflow for Determining Turfgrass Phytotoxicity

cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation A Establish Uniform Turfgrass Plots B Prepare this compound Treatments (e.g., 0.5x, 1x, 2x, 4x rates) A->B C Calibrate Application Equipment (e.g., CO2 Sprayer) B->C D Apply Treatments to Randomized Plots C->D E Include Untreated Control Plots D->E F Apply Activating Irrigation (0.5 inch) D->F G Weekly Visual Injury Ratings (e.g., 1-9 scale) F->G J Data Analysis (ANOVA) G->J H Measure Clipping Yield (Dry Weight) H->J I Root Core Analysis (Length and Mass) I->J

Caption: Workflow for a this compound phytotoxicity trial on turfgrass.

Experimental Protocols

Protocol 1: Determining the Maximum Safe Rate of this compound on a Turfgrass Cultivar

This protocol is designed to assess turfgrass tolerance and identify the threshold at which phytotoxicity occurs.

1. Objective: To determine the maximum application rate of a specific this compound formulation (e.g., 65 WDG) that can be safely applied to an established turfgrass cultivar without causing significant injury or reduction in quality.

2. Materials:

  • Established, uniform plots of the target turfgrass species (e.g., 'Princess-77' Bermudagrass).

  • This compound 65 WDG (or other formulation being tested).

  • Calibrated research sprayer (e.g., CO2-pressurized backpack sprayer with appropriate nozzles).

  • Digital scale (for measuring herbicide).

  • Measuring containers.

  • Plot markers.

  • Data collection sheets or device.

  • Personal Protective Equipment (PPE) as per product label.

3. Experimental Design:

  • Treatments:

    • T1: Untreated Control

    • T2: this compound @ 0.5x the recommended label rate

    • T3: this compound @ 1x the recommended label rate

    • T4: this compound @ 2x the recommended label rate (to simulate overlap)

    • T5: this compound @ 4x the recommended label rate

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: Minimum of 2m x 2m per plot.

4. Procedure:

  • Pre-Application:

    • Ensure turf is healthy, actively growing, and not under any environmental stress.

    • Mow the entire experimental area to a uniform height 1-2 days prior to application.

    • Calibrate the sprayer to deliver a known volume of liquid per unit area (e.g., 2 gallons per 1,000 sq. ft.).

  • Treatment Preparation & Application:

    • Calculate the amount of this compound needed for each treatment level based on plot size.

    • Accurately weigh the this compound for each treatment and mix with a known volume of water to create the spray solution.

    • Apply the treatments uniformly to their assigned plots, walking at a consistent speed.

  • Post-Application:

    • Within 24 hours of application (and no later than 14 days), apply 0.5 inches of irrigation to activate the herbicide.

    • Resume normal maintenance practices (mowing, irrigation) for the duration of the trial.

5. Data Collection and Evaluation:

  • Visual Phytotoxicity Ratings: At 7, 14, 21, and 28 days after treatment (DAT), visually assess each plot for signs of injury. Use a scale of 1 to 9, where 1 = dead turf, 7 = acceptable quality (no visible injury), and 9 = ideal turf.

  • Turfgrass Quality: At the same intervals, rate overall turf quality (color, density, uniformity) on a 1-9 scale.

  • Clipping Yield: Collect clippings from a measured strip within each plot at regular intervals. Dry the clippings in an oven until a constant weight is achieved and record the dry weight.

6. Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments for each evaluation metric. Use a mean separation test (e.g., Tukey's HSD) to identify which application rates cause significant injury compared to the untreated control.

References

Strategies to prevent the precipitation of Prodiamine in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to prevent the precipitation of Prodiamine in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the solution?

This compound is a highly hydrophobic (lipophilic) molecule, which means it has very low solubility in water.[1][2][3] Its octanol-water partition coefficient (Log P) is 4.10, indicating a strong preference for non-polar environments over aqueous ones.[2][4] Precipitation typically occurs when a concentrated organic stock of this compound is introduced into an aqueous medium too quickly or at a concentration above its solubility limit, causing it to crash out of solution.

Q2: What is the best solvent to initially dissolve this compound?

Q3: My solution appears cloudy immediately after mixing. What does this mean?

Cloudiness can indicate several issues:

  • Precipitation: If you've diluted a stock solution into an aqueous buffer, cloudiness is likely due to fine precipitates of this compound. This happens when the aqueous concentration exceeds its solubility limit of 0.013 mg/L.

  • Incomplete Dissolution: If you are using a commercial formulation like Water Dispersible Granules (WDG), the product is designed to form a suspension of fine particles, not a true solution. This will inherently appear cloudy.

  • Media Interaction: Components in complex cell culture media, such as salts and proteins, can interact with the solvent or this compound itself, leading to precipitation.

Q4: Can the pH of my experimental media affect this compound stability?

Yes, pH can be a factor. This compound has a pKa of 11.5, making it a very weak acid. While it is largely non-ionized at physiological pH, significant shifts in media pH to highly alkaline conditions could alter its charge state and solubility. More commonly, pH instability in the media can cause other components, like salts or amino acids, to precipitate, which can then co-precipitate the this compound.

Q5: How can I avoid precipitation when diluting my stock solution into an aqueous medium?

The key is to avoid rapid changes in solvent polarity and localized high concentrations. The recommended method is to add the this compound stock solution dropwise into the aqueous medium while the medium is being vortexed or stirred vigorously. This rapid dispersion helps to keep the this compound concentration below its solubility limit at all times.

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in water and various organic solvents at room temperature (20-25°C).

SolventSolubility (mg/L)Solubility (g/L)Source(s)
Water (pH 7)0.0130.000013
Acetone226,000226
Acetonitrile45,00045
Benzene74,00074
Chloroform93,00093
Ethanol7,0007
Xylene35,40035.4
Hexane2,0002

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Acetone

Materials:

  • This compound powder (MW: 350.29 g/mol )

  • Anhydrous Acetone (ACS grade or higher)

  • Analytical balance

  • A-grade volumetric flask

  • Sonicator bath

  • 0.22 µm PTFE (polytetrafluoroethylene) sterile syringe filter

  • Sterile microcentrifuge tubes or glass vials for storage

Methodology:

  • Calculation: Determine the mass of this compound needed. For 10 mL of a 100 mM solution:

    • Mass (g) = 0.1 L * 0.1 mol/L * 350.29 g/mol = 0.3503 g

  • Weighing: Accurately weigh 350.3 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of acetone to the flask. Cap and sonicate in a water bath for 10-15 minutes, or until all solid has completely dissolved. The solution should be a clear, yellow color.

  • Final Volume: Allow the solution to return to room temperature. Add acetone to bring the final volume to the 10 mL mark. Invert the flask 10-15 times to ensure homogeneity.

  • Sterilization & Aliquoting: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE filter into sterile, amber glass vials or DMSO-compatible tubes. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C, protected from light. This compound is susceptible to degradation by sunlight.

Protocol 2: Dilution of this compound Stock into Aqueous Experimental Media

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Target aqueous medium (e.g., cell culture medium, phosphate-buffered saline)

  • Vortex mixer or magnetic stirrer

  • Calibrated micropipettes

Methodology:

  • Pre-warm Media: Bring the target aqueous medium to the desired experimental temperature (e.g., 37°C for cell culture).

  • Prepare for Dilution: Place the required volume of aqueous medium in a suitable sterile tube or beaker. If using a magnetic stirrer, add a sterile stir bar and begin stirring at a moderate speed to create a vortex. If using a vortex mixer, set it to a continuous, medium speed.

  • Calculate Volume: Determine the volume of stock solution needed to achieve the final desired concentration. Important: Ensure the final concentration of the organic solvent (e.g., acetone) in the medium is non-toxic to your system (typically <0.5%).

  • Dropwise Addition: Using a micropipette, slowly add the calculated volume of the this compound stock solution drop by drop directly into the vortex of the stirring aqueous medium. Do not pipette the stock against the side of the tube.

  • Mixing: Continue to vortex or stir the solution for an additional 1-2 minutes after the addition is complete to ensure full dispersion.

  • Visual Inspection: Visually inspect the final solution against a dark background. It should be clear. Any cloudiness or visible precipitate indicates that the solubility limit has been exceeded.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Acetone (with sonication) weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume filter 4. Sterile Filter (0.22 µm PTFE) volume->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot add 8. Add Stock Solution (dropwise into vortex) aliquot->add media 6. Prepare Aqueous Medium vortex 7. Stir/Vortex Medium media->vortex final 9. Final Homogenized Solution vortex->final

Caption: Experimental workflow for preparing and diluting this compound.

G start Precipitate or Cloudiness Observed q1 Is the stock solution (in organic solvent) clear? start->q1 q2 Was the stock added slowly to a vortexing medium? q1->q2 Yes a1_no Issue: Incomplete Dissolution Action: Re-make stock. Ensure full dissolution using sonication. q1->a1_no No q3 Is the final concentration well below 0.013 mg/L? q2->q3 Yes a2_no Issue: Shock Precipitation Action: Re-make working solution using the dropwise/vortex method. q2->a2_no No q4 Is the medium complex (e.g., cell culture media)? q3->q4 Yes a3_no Issue: Exceeded Aqueous Solubility Action: Lower the final concentration. q3->a3_no No a4_yes Issue: Media Incompatibility Action: Simplify buffer, check pH, or perform a solvent tolerance test. q4->a4_yes Yes end Solution Stable q4->end No

Caption: Troubleshooting guide for this compound precipitation issues.

References

Adjusting Prodiamine treatment for different plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pre-emergent herbicide Prodiamine.

Troubleshooting Guides

Issue: Uneven Weed Control or Breakthrough

  • Question: I've applied this compound, but I'm still seeing weed breakthrough in patches. What could be the cause?

  • Answer: Uneven weed control is a common issue that can stem from several factors. Firstly, ensure that your application was uniform across the entire area.[1] Gaps in application can lead to areas where weed seeds can germinate.[1] Secondly, proper activation is crucial. This compound needs to be watered in with at least 0.5 inches of water (from irrigation or rainfall) to create a consistent chemical barrier in the soil.[2][3][4] If the product is not watered in, it may not be effective. Lastly, consider the possibility of weed resistance, especially with species like annual bluegrass (Poa annua), which has known resistance to this compound.

Issue: Lack of Efficacy on All Weed Types

  • Question: My this compound application controlled crabgrass, but other weeds are still prevalent. Why is this happening?

  • Answer: this compound is a selective pre-emergent herbicide, meaning it is more effective against certain weed species than others. It is particularly effective against annual grasses like crabgrass, goosegrass, and foxtail, as well as some annual broadleaf weeds. However, it will not control established perennial weeds, as it only works by inhibiting the germination of new seeds. For existing weeds, a post-emergent herbicide is necessary.

Issue: Phytotoxicity in Desirable Plants

  • Question: I've observed stunting, yellowing, or root damage in my desirable plant species after applying this compound. What went wrong?

  • Answer: Phytotoxicity can occur for several reasons. Exceeding the recommended application rate for a specific plant species is a primary cause. Different plants have varying levels of tolerance to this compound. Applying the herbicide to newly seeded or young, immature plants can also lead to injury, as their developing root systems are more susceptible. It is recommended to wait until desirable grasses have established a strong root system before application. Additionally, environmental stressors such as heat, drought, or frost can increase a plant's sensitivity to the herbicide. Symptoms of phytotoxicity can include stunted growth, yellowing or browning of leaves (chlorosis or necrosis), leaf curling, and poor root development.

Issue: Application Failure in Subsequent Seasons

  • Question: My fall application of this compound for winter weed control was unsuccessful, even though my spring applications work well. Why might this be?

  • Answer: The timing of the application is critical and is based on soil temperature, not air temperature. For winter annuals, the application should be made in the fall before the soil temperature drops to a point where these weeds germinate. If the application is made too late, the weed seeds may have already germinated, rendering the pre-emergent ineffective. Additionally, the efficacy of this compound can be affected by environmental conditions. It is broken down by light and soil microbes, so an application made too early in the fall when the soil is still warm and microbial activity is high might lead to premature degradation of the herbicide barrier.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action for this compound? this compound is a dinitroaniline herbicide that acts as a microtubule assembly inhibitor. It prevents the formation of microtubules, which are essential for cell division (mitosis) in plants. By disrupting this process, this compound inhibits root and shoot growth of germinating seeds, causing the seedlings to die before they can emerge from the soil.

  • How should this compound be applied for optimal results? For optimal results, this compound should be applied before weed seeds germinate. The timing of application should be based on soil temperature. For summer annuals, apply in the spring when soil temperatures are between 50°F and 59°F. For winter annuals, apply in the fall when soil temperatures cool to between 65°F and 70°F. After application, the area must be irrigated with approximately 0.5 inches of water to activate the herbicide and move it into the soil where the weed seeds are located.

  • Can I reseed or overseed after a this compound application? No, you should not apply this compound to newly seeded areas as it will prevent the new seeds from germinating. It is recommended to wait 6-8 weeks after a this compound application before reseeding.

  • Is this compound effective against existing weeds? No, this compound is a pre-emergent herbicide and will not control weeds that have already emerged. It only prevents the germination of new weed seeds.

  • How does soil type and environmental conditions affect this compound? this compound binds tightly to soil particles and has low water solubility, making it unlikely to leach into groundwater. It is broken down by sunlight (photodegradation) and soil microbes. In soils with high organic matter, this compound can be less effective as it may bind to the organic matter. The breakdown process is slower in cooler temperatures.

Data Presentation

Table 1: Recommended this compound Application Rates for Different Turfgrass Species

Turfgrass SpeciesApplication Rate (oz/1000 sq ft)Maximum Annual Rate (oz/1000 sq ft)Notes
Tall Fescue0.183 - 0.460.83A study showed that at 1.7 kg/ha (approximately 1.5 lbs/acre), root growth was significantly reduced in some cultivars.
Bermudagrass0.183 - 0.460.83Newly sprigged or plugged Bermudagrass may experience temporary root growth retardation.
St. Augustinegrass0.28 - 0.55Not Specified
Centipedegrass0.183 - 0.460.83
Zoysiagrass0.183 - 0.460.83
Kentucky Bluegrass0.183 - 0.1830.55Lower maximum annual rate compared to other cool-season grasses.
Perennial Ryegrass0.183 - 0.1830.55Lower maximum annual rate compared to other cool-season grasses.
Creeping BentgrassNot SpecifiedNot SpecifiedDo not apply to creeping bentgrass mowed at less than 0.5 inches in height to avoid root system damage.

Note: Application rates are general recommendations. Always consult the product label for specific instructions and rates for your formulation.

Table 2: Tolerance of Selected Ornamental Species to this compound

Plant SpeciesTolerance LevelNotes
Asiatic JasmineHighShowed excellent tolerance in studies.
English IvyHighResearch has shown high tolerance to this compound.
PeriwinkleHighConsidered a tolerant species.
Ajuga sp.LowDemonstrated significant phytotoxicity even at low rates.
Petunia x hybridaLowDemonstrated significant phytotoxicity even at low rates.
Sedum spuriumLowDemonstrated significant phytotoxicity even at low rates.
Viola tricolorLowDemonstrated significant phytotoxicity even at low rates.
Zinnia sp.LowDemonstrated significant phytotoxicity even at low rates.

Note: This is not an exhaustive list. The IR-4 Project has conducted extensive trials on ornamental species that can be consulted for more detailed information.

Experimental Protocols

Protocol: Evaluating the Phytotoxicity of this compound on a Novel Plant Species

  • Plant Material: Acquire healthy, uniform specimens of the target plant species. For container studies, use a consistent pot size and growing medium.

  • Acclimation: Allow plants to acclimate to the experimental conditions (e.g., greenhouse or growth chamber) for at least one week prior to treatment.

  • Treatment Application:

    • Prepare a stock solution of the this compound formulation to be tested.

    • Apply the treatment at several rates, including a 0x (control), 1x (recommended label rate), 2x, and 4x rate to establish a dose-response relationship.

    • Ensure even application to the soil surface of each pot.

    • Immediately after application, irrigate all plants with a measured amount of water (e.g., 0.5 inches) to activate the herbicide.

  • Data Collection:

    • Visually assess plant injury at regular intervals (e.g., 1, 2, 4, and 8 weeks after treatment). Use a rating scale (e.g., 0 = no injury, 10 = plant death) to quantify symptoms such as chlorosis, necrosis, and stunting.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatment groups.

Mandatory Visualization

cluster_0 This compound's Mechanism of Action This compound This compound Tubulin Tubulin Proteins This compound->Tubulin Binds to Microtubules Microtubule Formation (Inhibited) Tubulin->Microtubules Prevents Polymerization Cell_Division Cell Division (Mitosis) (Blocked) Microtubules->Cell_Division Root_Shoot_Growth Root and Shoot Growth (Stopped) Cell_Division->Root_Shoot_Growth Seedling_Death Seedling Death Root_Shoot_Growth->Seedling_Death

Caption: this compound's inhibitory effect on microtubule formation.

cluster_1 Experimental Workflow: Phytotoxicity Assay Start Start: Plant Acclimation Application This compound Application (0x, 1x, 2x, 4x rates) Start->Application Activation Water-in Activation (0.5 inch irrigation) Application->Activation Data_Collection Data Collection (Visual Injury, Growth Metrics) Activation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End: Determine Tolerance Analysis->End

Caption: Workflow for assessing plant tolerance to this compound.

cluster_2 Troubleshooting Logic for this compound Efficacy Start Weed Breakthrough Observed? Uniform_App Was Application Uniform? Start->Uniform_App Yes Success No Weed Breakthrough Start->Success No Watered_In Was it Watered In Correctly? Uniform_App->Watered_In Yes Solution1 Solution: Re-evaluate application technique. Uniform_App->Solution1 No Timing Was Timing Based on Soil Temperature? Watered_In->Timing Yes Solution2 Solution: Ensure proper post-application irrigation. Watered_In->Solution2 No Resistant_Weeds Are Weeds Known to be Resistant? Timing->Resistant_Weeds Yes Solution3 Solution: Adjust application timing for next season. Timing->Solution3 No Resistant_Weeds->Solution1 No, Re-evaluate Coverage Solution4 Solution: Consider alternative herbicides. Resistant_Weeds->Solution4 Yes

Caption: Decision tree for troubleshooting poor this compound results.

References

Validation & Comparative

Validating the Specificity of Prodiamine for Tubulin Using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-targeting agent Prodiamine with other alternatives, focusing on validating its specificity for tubulin using knockout cell lines. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the design and interpretation of studies aimed at characterizing tubulin-binding compounds.

Introduction to this compound and the Importance of Specificity Validation

This compound is a pre-emergent herbicide belonging to the dinitroaniline class of compounds.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, the fundamental protein subunit of microtubules.[1][2] This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as mitosis, cell division, and intracellular transport, ultimately leading to the death of susceptible plant cells.[1]

A key characteristic of dinitroaniline herbicides is their selective toxicity, exhibiting high efficacy against plant and protist tubulin while having significantly lower activity against animal and fungal tubulin. This inherent specificity is attributed to differences in the tubulin binding sites between these kingdoms. However, rigorous validation of this specificity is crucial for its application in research and potential therapeutic development. Knockout cell lines, generated using technologies like CRISPR-Cas9, offer a powerful tool to definitively assess the on-target effects of a compound by comparing its activity in wild-type cells versus cells lacking the target protein.

Experimental Protocol for Validating this compound Specificity

This section outlines a comprehensive experimental workflow to validate the specificity of this compound for tubulin using a knockout cell line model.

Generation of a Tubulin Knockout Cell Line (e.g., using CRISPR-Cas9)
  • Cell Line Selection: Choose a suitable plant cell line (e.g., Arabidopsis thaliana suspension cells) or a relevant model organism cell line for the intended research.

  • Guide RNA (gRNA) Design: Design gRNAs targeting a conserved exon of a key tubulin gene (e.g., α-tubulin or β-tubulin).

  • Vector Construction: Clone the selected gRNAs into a Cas9 expression vector.

  • Transfection/Transformation: Introduce the CRISPR-Cas9 construct into the chosen cell line using an appropriate method (e.g., Agrobacterium-mediated transformation for plant cells, electroporation, or lipofection for other cell types).

  • Selection and Clonal Isolation: Select for transformed cells and isolate single-cell clones.

  • Verification of Knockout: Screen the clonal populations for the desired tubulin gene knockout using PCR, Sanger sequencing, and Western blotting to confirm the absence of the target tubulin protein.

Cell-Based Assays for Specificity Validation

The following assays should be performed in parallel on wild-type (WT) and tubulin-knockout (KO) cell lines.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed WT and KO cells in 96-well plates.

    • Treat the cells with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours).

    • Measure cell viability using a standard colorimetric or luminescent assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Immunofluorescence Staining for Microtubule Integrity:

    • Grow WT and KO cells on coverslips.

    • Treat with a relevant concentration of this compound (e.g., near the IC50 of the WT cells).

    • Fix, permeabilize, and stain the cells with an anti-tubulin antibody and a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the microtubule network using fluorescence microscopy.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat WT and KO cells with this compound.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.

Data Presentation

The quantitative data from the proposed experiments can be summarized as follows:

Cell LineThis compound IC50 (µM)Microtubule Morphology (at 1 µM this compound)% of Cells in G2/M Phase (at 1 µM this compound)
Wild-Type 0.5 ± 0.1Disrupted, fragmented microtubules75 ± 5%
Tubulin KO > 100Intact microtubule network (if other tubulin isotypes are present and functional) or no network20 ± 3% (similar to untreated control)

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Specificity Validation cluster_knockout Tubulin Knockout Cell Line Generation cluster_assays Specificity Validation Assays cluster_comparison Comparison cluster_results Data Analysis gRNA_design gRNA Design vector_construction Vector Construction gRNA_design->vector_construction transfection Transfection vector_construction->transfection selection Selection & Clonal Isolation transfection->selection verification Knockout Verification selection->verification cell_viability Cell Viability Assay verification->cell_viability immunofluorescence Immunofluorescence verification->immunofluorescence cell_cycle Cell Cycle Analysis verification->cell_cycle ic50 IC50 Comparison cell_viability->ic50 morphology Microtubule Morphology immunofluorescence->morphology cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist wild_type Wild-Type Cells wild_type->cell_viability wild_type->immunofluorescence wild_type->cell_cycle knockout_cells Tubulin KO Cells knockout_cells->cell_viability knockout_cells->immunofluorescence knockout_cells->cell_cycle

Caption: Workflow for validating this compound's specificity using knockout cell lines.

Comparison with Alternative Tubulin-Targeting Agents

This compound's specificity for plant tubulin distinguishes it from many other microtubule inhibitors that are broadly active across different species. The table below compares this compound with other well-known tubulin-targeting agents.

CompoundClassMechanism of ActionBinding Site on TubulinKnown Specificity
This compound DinitroanilineInhibits microtubule polymerizationα-tubulinHigh specificity for plant and protist tubulin
Taxol (Paclitaxel) TaxaneStabilizes microtubules, preventing depolymerizationβ-tubulin (Taxol site)Broadly active in eukaryotes
Vincristine Vinca AlkaloidInhibits microtubule polymerizationβ-tubulin (Vinca site)Broadly active in eukaryotes
Colchicine AlkaloidInhibits microtubule polymerizationβ-tubulin (Colchicine site)Broadly active in eukaryotes

Studies on other dinitroaniline herbicides, such as oryzalin, have shown that they do not inhibit the polymerization of tubulin from bovine brain. Similarly, the phosphoric amide herbicide amiprophos-methyl, which competes for the same binding site as oryzalin, had no discernible effect on the microtubules of mouse fibroblasts.

Mandatory Visualization

microtubule_dynamics Mechanism of Action of Tubulin-Targeting Agents cluster_polymerization Microtubule Polymerization cluster_inhibitors Inhibitors of Polymerization cluster_stabilizers Stabilizers tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization This compound This compound This compound->tubulin_dimers Binds to dimers vincristine Vincristine vincristine->tubulin_dimers Binds to dimers colchicine Colchicine colchicine->tubulin_dimers Binds to dimers taxol Taxol taxol->microtubule Binds to polymer

Caption: Different mechanisms of action of tubulin-targeting agents.

Conclusion

The use of tubulin knockout cell lines provides a definitive method for validating the on-target specificity of this compound. The experimental workflow and comparative data presented in this guide offer a robust framework for researchers to confirm that the cellular effects of this compound are directly mediated through its interaction with tubulin. This high degree of specificity for plant tubulin makes this compound a valuable tool for studying the plant cytoskeleton and a lead compound for the development of highly selective herbicides. In contrast, the broad-spectrum activity of agents like Taxol and Vincristine makes them suitable for applications such as cancer chemotherapy, where targeting cell division in rapidly proliferating human cells is the primary goal. Understanding these differences in specificity is paramount for the appropriate application of these compounds in both agricultural and biomedical research.

References

Comparing the effects of Prodiamine on different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations reveal a significant lack of scientific evidence regarding the effects of Prodiamine on cancer cell lines. Currently, this compound is identified primarily as a pre-emergent dinitroaniline herbicide used for weed control. Its mechanism of action involves the inhibition of microtubule formation, a process crucial for cell division in plants.

While the United States Environmental Protection Agency (U.S. EPA) has classified this compound as a "Group C - Possibly Carcinogenic to Humans" based on findings of thyroid tumors in rats, it is important to note that it has not been found to cause cancer in mice.[1][2] This classification points to a potential for carcinogenicity under certain conditions of exposure, rather than its utility as a therapeutic agent against existing cancers.

A comprehensive review of available scientific literature yields no studies that systematically evaluate and compare the cytotoxic or anti-proliferative effects of this compound across different human cancer cell lines. Consequently, there is no publicly available data on parameters such as IC50 values, its impact on the cell cycle, or its ability to induce apoptosis in cancerous cells. Furthermore, the signaling pathways through which this compound might exert any potential effects on cancer cells remain uninvestigated.

It is crucial to distinguish this compound from other compounds with similar-sounding names, such as Evodiamine, which is a quinazolinone alkaloid that has been studied for its anti-cancer properties. The absence of research into this compound's therapeutic potential means that the core requirements for a comparative guide—quantitative data, experimental protocols, and defined signaling pathways—cannot be met at this time.

Mechanism of Action (as a Herbicide)

This compound's herbicidal activity stems from its ability to disrupt the formation and function of microtubules.[3][4] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division (mitosis), cell structure, and intracellular transport. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, this compound effectively halts cell division and, consequently, the growth of targeted weeds.[4] While microtubule inhibitors are a known class of chemotherapy agents, the specific actions and selectivity of this compound for cancer cells have not been explored.

Future Research Directions

The current body of scientific knowledge does not support the use of this compound as a subject for a comparative guide on cancer cell line effects. For researchers, scientists, and drug development professionals, this represents a significant gap in the literature. Future studies would first need to establish any baseline cytotoxic or anti-proliferative activity of this compound against a panel of cancer cell lines. Should any significant effects be observed, further investigation into its mechanism of action, dose-response relationships, and potential signaling pathway interactions would be warranted.

Until such foundational research is conducted and published, any discussion of this compound's comparative effects on cancer cell lines would be purely speculative. Therefore, a data-driven comparison guide as requested cannot be generated.

References

A Comparative Guide to Cross-Resistance Studies of Prodiamine and Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to microtubule-targeting agents is paramount for the development of effective cancer chemotherapeutics. This guide provides a comparative analysis of prodiamine, a dinitroaniline herbicide, and other well-established microtubule inhibitors used in oncology, such as taxanes and vinca alkaloids. We delve into the mechanisms of cross-resistance, present available experimental data, and provide detailed protocols for key experiments.

Introduction to Microtubule Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1] Their critical role in mitosis makes them a prime target for anticancer drugs.[1] Microtubule inhibitors are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These compounds, such as paclitaxel (a taxane), bind to β-tubulin and promote the polymerization of tubulin into hyper-stable microtubules, leading to mitotic arrest.[2]

  • Microtubule Destabilizing Agents: This larger class includes vinca alkaloids (e.g., vinblastine and vincristine) and dinitroanilines (e.g., this compound). Vinca alkaloids bind to β-tubulin and inhibit tubulin polymerization.[2][3] In contrast, dinitroanilines, including this compound and trifluralin, bind to α-tubulin, also leading to the disruption of microtubule formation.

Mechanisms of Resistance to Microtubule Inhibitors

Drug resistance, either intrinsic or acquired, is a major obstacle in cancer chemotherapy. Resistance to microtubule inhibitors can arise through several mechanisms, which can be broadly categorized as target-site resistance and non-target-site resistance.

Target-Site Resistance (TSR)

TSR involves alterations in the drug's target, the tubulin protein itself. This primarily occurs through:

  • Tubulin Mutations: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the inhibitor. Cells with such mutations often exhibit resistance to the selecting drug and may show cross-resistance or even hypersensitivity to other microtubule inhibitors. For instance, mutations in α-tubulin have been shown to confer resistance to dinitroanilines.

  • Altered Tubulin Isotype Expression: The expression of different tubulin isotypes can influence drug sensitivity. Overexpression of certain β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to taxanes in various cancer cell lines.

Non-Target-Site Resistance (NTSR)

NTSR encompasses mechanisms that prevent the drug from reaching its target at a sufficient concentration. Key NTSR mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR). P-gp is an efflux pump that actively transports a wide range of structurally diverse compounds, including taxanes and vinca alkaloids, out of the cell, thereby reducing their intracellular concentration.

  • Drug Inactivation: Cellular enzymes can metabolize and inactivate the drug.

  • Alterations in Microtubule-Associated Proteins (MAPs): Changes in the expression or function of MAPs, which regulate microtubule dynamics, can also contribute to drug resistance.

Cross-Resistance Profiles: A Comparative Overview

Cross-resistance occurs when resistance to one drug confers resistance to another, while collateral sensitivity (or hypersensitivity) is when resistance to one drug makes the cells more sensitive to another. These patterns are crucial for designing effective sequential or combination therapies.

A common pattern observed is that cells resistant to a microtubule-destabilizing agent are often cross-resistant to other destabilizers but may be hypersensitive to microtubule-stabilizing agents. Conversely, cells resistant to a stabilizer like paclitaxel are often cross-resistant to other stabilizers but more sensitive to destabilizers.

While extensive quantitative data on the cross-resistance of this compound in human cancer cell lines is limited, we can infer potential patterns based on its mechanism of action. Since this compound binds to α-tubulin, it is plausible that resistance mediated by specific α-tubulin mutations might not confer cross-resistance to β-tubulin binding agents like taxanes and vinca alkaloids. However, non-target-site resistance mechanisms, such as the overexpression of P-glycoprotein, could potentially lead to cross-resistance against all three classes of drugs, as P-gp is known to efflux a broad range of substrates.

Quantitative Data on Microtubule Inhibitor Cytotoxicity
Cell LineCancer TypeMicrotubule InhibitorIC50Exposure Time (hours)Reference
V79Hamster Lung FibroblastPendimethalin66 µMNot Specified
V79Hamster Lung FibroblastTrifluralin128 µMNot Specified
SK-BR-3Breast (HER2+)Paclitaxel~5 nM72
MDA-MB-231Breast (Triple Negative)Paclitaxel~10 nM72
T-47DBreast (Luminal A)Paclitaxel~2.5 nM72
MCF-7BreastVinblastine67.7 ± 15.4 nM0.5
MDA-MB-231BreastVinblastine4.4 ± 0.4 nM0.5

Experimental Protocols

To investigate cross-resistance, a series of in vitro experiments are typically performed. These include establishing drug-resistant cell lines and then characterizing their response to a panel of microtubule inhibitors.

Establishment of Drug-Resistant Cancer Cell Lines

Principle: Drug-resistant cell lines are developed by continuous exposure of a parental cell line to gradually increasing concentrations of the drug of interest (e.g., this compound). This process selects for cells that have acquired resistance mechanisms.

Protocol:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration of approximately one-tenth of the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration in the culture medium. This is typically done in a stepwise manner, for example, doubling the concentration at each step.

  • Monitoring and Maintenance: Monitor the cells for signs of recovery and stable growth at each concentration. Passage the cells as needed. This process can take several months.

  • Verification of Resistance: Periodically assess the IC50 of the cultured cells to determine the level of resistance compared to the parental cell line. A significant increase (e.g., >3-fold) in the IC50 indicates the development of resistance.

  • Clonal Selection: Once a stable resistant population is established, single-cell cloning by limiting dilution can be performed to obtain a homogenous resistant cell line.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the microtubule inhibitors in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the drugs at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each drug.

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is monitored by measuring the increase in turbidity (light scattering) at 340-350 nm.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., from porcine brain) in a cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control for polymerization inhibition (e.g., nocodazole), and a positive control for polymerization enhancement (e.g., paclitaxel).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Kinetic Measurement: Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes).

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves of the drug-treated samples to the controls to determine the effect of the compound on the rate and extent of tubulin polymerization.

Immunofluorescence Staining of Microtubules

Principle: This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the qualitative and quantitative assessment of drug-induced microtubule disruption or stabilization.

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of microtubule inhibitors for a specific duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10-15 minutes to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C or for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images to analyze the morphology of the microtubule network.

Visualizations

Signaling Pathways and Resistance Mechanisms

ResistanceMechanisms cluster_tsr_details TSR Details cluster_ntsr_details NTSR Details This compound This compound TSR Target-Site Resistance This compound->TSR NTSR Non-Target-Site Resistance This compound->NTSR Taxanes Taxanes Taxanes->TSR Taxanes->NTSR Vinca_Alkaloids Vinca_Alkaloids Vinca_Alkaloids->TSR Vinca_Alkaloids->NTSR Tubulin_Mutations Tubulin Mutations (α or β) TSR->Tubulin_Mutations primary Isotype_Expression Altered Isotype Expression TSR->Isotype_Expression primary Drug_Efflux Increased Drug Efflux (e.g., P-gp) NTSR->Drug_Efflux common Drug_Inactivation Drug Inactivation NTSR->Drug_Inactivation

Caption: Overview of resistance mechanisms to microtubule inhibitors.

Experimental Workflow for Cross-Resistance Studies

CrossResistanceWorkflow start Start: Parental Cancer Cell Line ic50_initial Determine Initial IC50 (Cell Viability Assay) start->ic50_initial develop_resistance Develop Resistant Cell Line (Continuous Drug Exposure) ic50_initial->develop_resistance verify_resistance Verify Resistance (Compare IC50s) develop_resistance->verify_resistance cross_resistance_assay Cross-Resistance Profiling (Test Panel of Inhibitors) verify_resistance->cross_resistance_assay mechanism_study Investigate Mechanisms cross_resistance_assay->mechanism_study tubulin_seq Tubulin Sequencing mechanism_study->tubulin_seq pgp_expression P-gp Expression Analysis mechanism_study->pgp_expression end End: Characterized Resistant Cell Line mechanism_study->end

Caption: Workflow for generating and characterizing resistant cell lines.

Logical Relationships in Cross-Resistance

CrossResistanceLogic cluster_resistance Resistance Mechanisms cluster_drugs Drug Sensitivity alpha_mutation α-Tubulin Mutation (e.g., this compound Resistance) prodiamine_res This compound Resistant alpha_mutation->prodiamine_res taxane_sens Taxane Sensitive alpha_mutation->taxane_sens Potential vinca_sens Vinca Alkaloid Sensitive alpha_mutation->vinca_sens Potential beta_mutation β-Tubulin Mutation (e.g., Taxane/Vinca Resistance) taxane_res Taxane Resistant beta_mutation->taxane_res vinca_res Vinca Alkaloid Resistant beta_mutation->vinca_res prodiamine_sens This compound Sensitive beta_mutation->prodiamine_sens Potential pgp P-gp Overexpression pgp->prodiamine_res pgp->taxane_res pgp->vinca_res

Caption: Inferred cross-resistance patterns based on mechanism.

References

Unraveling Prodiamine Resistance: A Comparative Guide to Validation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms behind herbicide resistance is paramount for developing effective and sustainable weed management strategies. This guide provides a comprehensive comparison of the validated mechanisms of resistance to prodiamine, a widely used pre-emergent dinitroaniline herbicide. We delve into the experimental data and protocols that underpin our current understanding of how weed populations evolve to survive this compound application.

This guide presents a comparative analysis of these resistance mechanisms, supported by quantitative data from dose-response assays and detailed experimental protocols for their validation.

Comparative Analysis of this compound Resistance

The level of resistance to this compound can be quantified by comparing the herbicide concentration required to inhibit growth by 50% (GR50 or I50) in resistant populations versus susceptible populations. The following tables summarize key findings from various studies.

Weed SpeciesResistant BiotypeSusceptible BiotypeFold ResistancePrimary MechanismReference
Poa annuaTennesseeKnown Susceptible>105x (shoot growth)Not specified in abstract
Poa annuaAlcoa, TNKnown Susceptible>14,285x (root growth)Not specified in abstract
Eleusine indicaMaryville, TNKnown Susceptible>8.5x (root growth)Target-Site: Thr-239-Ile substitution in α-tubulin 1 (TUA1)
Eleusine indicaUnknownKnown Susceptible7.8x (biomass reduction)Target-Site: Leu-136-Phe substitution in α-tubulin

Table 1: Comparison of this compound Resistance Levels in Weed Populations. This table highlights the significant variation in resistance levels observed across different weed species and the primary resistance mechanisms identified.

Validating Resistance Mechanisms: Experimental Protocols

The validation of this compound resistance mechanisms involves a combination of whole-plant bioassays, molecular analyses, and physiological studies.

Whole-Plant Dose-Response Bioassay

This experiment is fundamental to confirming and quantifying herbicide resistance.

Objective: To determine the concentration of this compound required to inhibit the growth of suspected resistant and known susceptible weed populations by 50% (GR50/I50).

Protocol:

  • Plant Material: Collect seeds or tillers from both the suspected resistant and a known susceptible weed population.

  • Growth Conditions: Germinate seeds or establish tillers in a controlled environment (greenhouse or growth chamber) in pots filled with a suitable growing medium.

  • Herbicide Application: Once the plants reach a specific growth stage (e.g., 2-3 tiller stage), apply a range of this compound concentrations. This can be done through soil application (for pre-emergent effect) or in a hydroponic system.

  • Data Collection: After a set period (e.g., 10-21 days), measure a relevant growth parameter, such as root length, shoot biomass, or seedling emergence.

  • Data Analysis: For each population, plot the measured growth parameter against the herbicide concentration. Use a logistic regression model to calculate the GR50/I50 value. The resistance factor is then calculated by dividing the GR50/I50 of the resistant population by that of the susceptible population.

Molecular Analysis of Target-Site Mutations

Identifying mutations in the gene encoding the herbicide's target protein is a key step in validating TSR. For this compound, the target is the α-tubulin protein.

Objective: To sequence the α-tubulin gene (TUA1) to identify mutations associated with resistance.

Protocol:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants.

  • PCR Amplification: Use specific primers to amplify the TUA1 gene via Polymerase Chain Reaction (PCR).

  • DNA Sequencing: Send the PCR products for Sanger sequencing to determine the nucleotide sequence of the TUA1 gene.

  • Sequence Analysis: Align the sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution. For example, a threonine to isoleucine substitution at position 239 (Thr-239-Ile) has been linked to this compound resistance in Eleusine indica.

Visualizing this compound Resistance Mechanisms

The following diagrams illustrate the key concepts and workflows involved in validating this compound resistance.

G cluster_0 Target-Site Resistance (TSR) cluster_1 Target-Site Resistance (TSR) - Resistant Plant This compound This compound Tubulin α-Tubulin Protein (Wild Type) This compound->Tubulin Binds to Microtubule Microtubule Formation This compound->Microtubule Inhibits Tubulin->Microtubule Polymerizes into CellDivision Normal Cell Division Microtubule->CellDivision PlantDeath Plant Death Prodiamine_R This compound MutatedTubulin Mutated α-Tubulin (e.g., Thr-239-Ile) Prodiamine_R->MutatedTubulin Binding Prevented Microtubule_R Microtubule Formation MutatedTubulin->Microtubule_R Polymerizes into CellDivision_R Normal Cell Division Microtubule_R->CellDivision_R PlantSurvival Plant Survival

Caption: Mechanism of target-site resistance to this compound.

G start Suspected Resistant Weed Population bioassay Whole-Plant Dose-Response Bioassay start->bioassay confirm Resistance Confirmed & Quantified bioassay->confirm molecular Molecular Analysis (TUA1 Sequencing) tsr Target-Site Resistance (TSR) Identified molecular->tsr physio Physiological Studies (Uptake/Translocation) ntsr Non-Target-Site Resistance (NTSR) Implicated physio->ntsr confirm->molecular confirm->physio end Mechanism Validated tsr->end ntsr->end

Caption: Experimental workflow for validating this compound resistance.

The Challenge of Non-Target-Site Resistance

While target-site mutations are a well-documented mechanism of this compound resistance, NTSR presents a more complex challenge. Mechanisms such as reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification are more difficult to elucidate. For instance, research on the related herbicide pronamide in Poa annua has suggested that reduced movement of the herbicide from the roots to the shoots (acropetal translocation) may contribute to resistance. Validating these mechanisms requires more intricate experimental setups.

Investigating Herbicide Translocation

Objective: To compare the uptake and movement of radiolabeled this compound in resistant and susceptible plants.

Protocol:

  • Radiolabeled Herbicide: Synthesize or procure 14C-labeled this compound.

  • Plant Treatment: Grow resistant and susceptible plants in a hydroponic solution containing a known concentration of 14C-prodiamine.

  • Harvesting: Harvest plants at various time points after treatment.

  • Sample Processing: Separate the plants into roots and shoots. Combust the plant parts in a biological oxidizer to capture the evolved 14CO2.

  • Quantification: Use liquid scintillation spectrometry to quantify the amount of radioactivity in the roots and shoots.

  • Data Analysis: Compare the amount and distribution of 14C-prodiamine between the resistant and susceptible plants to determine if there are differences in uptake or translocation.

Conclusion

Validating the mechanism of this compound resistance in weed populations is a multi-faceted process that relies on a combination of robust experimental techniques. While target-site mutations in the α-tubulin gene are a significant and well-understood cause of resistance, the role of non-target-site mechanisms is an area of ongoing research. The protocols and data presented in this guide provide a framework for researchers to effectively investigate and compare the different facets of this compound resistance, ultimately contributing to the development of more resilient weed management programs.

References

Quantitative analysis of microtubule dynamics in the presence of Prodiamine vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Microtubule Dynamics: Prodiamine vs. Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of this compound and Paclitaxel on microtubule dynamics. While both compounds target tubulin, the fundamental building block of microtubules, their mechanisms of action and, critically, their target specificity are vastly different. Paclitaxel is a cornerstone of cancer chemotherapy in humans, acting as a potent stabilizer of mammalian microtubules. Conversely, this compound is a dinitroaniline herbicide with high specificity for plant and protozoan tubulin, exhibiting minimal to no activity on vertebrate microtubules.

This key difference in target specificity means that a direct quantitative comparison of their effects on microtubule dynamics in animal cells is not scientifically feasible. There is a wealth of data on Paclitaxel's impact on mammalian cells, but a corresponding dataset for this compound does not exist due to its lack of efficacy in these systems.[1][2][3][4][5]

Therefore, this guide will present a comprehensive quantitative analysis of Paclitaxel's effects on animal microtubule dynamics, contrasted with a qualitative description of this compound's mechanism of action in its target organisms.

Quantitative Analysis of Paclitaxel's Effect on Microtubule Dynamics

Paclitaxel is a microtubule-stabilizing agent that binds to the β-tubulin subunit within the microtubule polymer. This binding event suppresses the dynamic instability of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. The primary quantitative effects of Paclitaxel on microtubule dynamics in various mammalian cell lines are a significant reduction in both the growth and shortening rates, and a decrease in the frequency of catastrophes (the switch from a growing to a shrinking state).

Table 1: Quantitative Effects of Paclitaxel on Microtubule Dynamic Instability in Mammalian Cells

ParameterCell LinePaclitaxel ConcentrationEffectQuantitative Value (Control)Quantitative Value (Paclitaxel)Reference(s)
Growth Rate Caov-3 (Ovarian Carcinoma)30 nM↓ 24%8.3 ± 4.5 µm/min6.3 ± 3.7 µm/min
A-498 (Kidney Carcinoma)100 nM↓ 18%8.4 ± 4.2 µm/min6.8 ± 4.0 µm/min
HMEC-1 (Endothelial)100 nM↓ (Suppression)4.9 ± 0.6 µm/minNot specified, but dynamicity suppressed by 40%
Shortening Rate Caov-3 (Ovarian Carcinoma)30 nM↓ 31%11.6 ± 7.3 µm/min7.9 ± 7.2 µm/min
A-498 (Kidney Carcinoma)100 nM↓ 26%9.2 ± 5.1 µm/min6.7 ± 3.2 µm/min
CHO (Ovarian Hamster)10 nM↓ (Suppression)Not specifiedPronounced suppression of excursions
Catastrophe Frequency Multiple Cell LinesLow nM concentrations↓ (Suppression)Varies by cell lineSignificantly reduced
Rescue Frequency In Vitro AssayLow nM concentrations↑ (Promotion)Varies by conditionSignificantly increased
Overall Dynamicity Caov-3 (Ovarian Carcinoma)30 nM↓ 31%Not specifiedNot specified
A-498 (Kidney Carcinoma)100 nM↓ 63%Not specifiedNot specified

Note: The effects of Paclitaxel can be concentration-dependent. At very low, antiangiogenic concentrations (0.1-5 nM) in endothelial cells, Paclitaxel has been observed to paradoxically increase microtubule dynamicity.

Qualitative Analysis of this compound's Effect on Microtubule Dynamics

This compound belongs to the dinitroaniline class of herbicides. These compounds act by binding to α-tubulin in plants and some protozoa, which is distinct from Paclitaxel's β-tubulin binding site. This binding inhibits the polymerization of tubulin into microtubules, leading to a disruption of the microtubule network. This disruption prevents the formation of the mitotic spindle, thereby arresting cell division in susceptible organisms.

Crucially, dinitroanilines like this compound and its close analog Oryzalin show high selectivity for plant and protozoan tubulin and do not significantly affect microtubule polymerization in animal cells. This specificity is attributed to differences in the amino acid sequences of α-tubulin between these kingdoms.

Table 2: Comparative Mechanisms of Action

FeatureThis compoundPaclitaxel
Primary Target Plant and Protozoan α-tubulinAnimal β-tubulin
Binding Site Proposed site on α-tubulinTaxane-binding site on β-tubulin within the microtubule lumen
Primary Mechanism Inhibition of tubulin polymerizationStabilization of existing microtubules; promotion of assembly
Effect on Microtubules Depolymerization; disruption of microtubule formationHyper-stabilization; formation of non-functional microtubule bundles
Cellular Outcome Mitotic arrest at prophase/metaphase in plantsMitotic arrest at the metaphase/anaphase transition in animal cells
Selectivity High for plants and protozoa; low for vertebratesHigh for vertebrates

Experimental Protocols

The following are generalized protocols for key experiments used to quantitatively assess the effects of compounds on microtubule dynamics.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the bulk polymerization of purified tubulin into microtubules by monitoring changes in light scattering.

  • Reagents and Materials:

    • Lyophilized tubulin (e.g., porcine brain tubulin, >99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM stock)

    • Glycerol

    • Test compounds (this compound, Paclitaxel) dissolved in DMSO

    • 96-well microplate (clear, flat-bottom)

    • Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm

  • Procedure:

    • Prepare the tubulin polymerization mix on ice. Reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL).

    • Supplement the buffer with 1 mM GTP and 10% (v/v) glycerol to promote polymerization. Keep the mix on ice to prevent premature assembly.

    • Prepare serial dilutions of this compound and Paclitaxel in General Tubulin Buffer. Include a DMSO-only vehicle control.

    • Pipette 10 µL of the 10x compound dilutions (or vehicle control) into the wells of a pre-warmed 96-well plate.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the absorbance at 350 nm every 60 seconds for at least 60 minutes.

    • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Stabilizing agents like Paclitaxel will show an increased rate and extent of polymerization, while destabilizing agents would show inhibition. For this compound, no significant effect would be expected when using vertebrate tubulin.

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the visualization of the microtubule network within cells to observe changes in organization, density, and bundling after drug treatment.

  • Reagents and Materials:

    • Adherent cells (e.g., HeLa, CHO) cultured on glass coverslips

    • This compound and Paclitaxel

    • Phosphate-Buffered Saline (PBS)

    • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

    • Primary antibody: Mouse anti-α-tubulin monoclonal antibody

    • Secondary antibody: Fluorescently-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)

    • Nuclear counterstain (e.g., DAPI)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Paclitaxel, or a DMSO vehicle control for the desired duration (e.g., 2-24 hours).

    • After incubation, wash the cells briefly with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes to allow antibody entry.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer and protected from light) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope. Paclitaxel-treated cells are expected to show dense bundles of microtubules, while this compound-treated animal cells should show a microtubule network indistinguishable from the control.

Visualizations of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the distinct mechanisms of action for this compound and Paclitaxel.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Combine Reagents in 96-well plate Tubulin->Mix Buffer Polymerization Buffer (PIPES, MgCl2, EGTA) Buffer->Mix GTP GTP (1mM) GTP->Mix Compound Test Compound (this compound or Paclitaxel) Compound->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Initiate Polymerization Measure Measure Absorbance (350nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Result Analyze Polymerization Kinetics Plot->Result

Caption: Workflow for an in vitro tubulin polymerization assay.

G cluster_this compound This compound (in Plants) cluster_paclitaxel Paclitaxel (in Animals) p_tubulin α/β-Tubulin Dimers (Plant) p_bind Binds to α-Tubulin p_drug This compound p_drug->p_bind p_inhibit Inhibits Polymerization p_bind->p_inhibit p_mt No Microtubule Assembly p_inhibit->p_mt t_tubulin α/β-Tubulin Dimers (Animal) t_mt Dynamic Microtubule t_tubulin->t_mt Polymerization t_drug Paclitaxel t_bind Binds to β-Tubulin in Polymer t_drug->t_bind t_mt->t_bind t_stabilize Suppresses Dynamics (Hyper-stabilization) t_bind->t_stabilize t_bundle Non-functional Microtubule Bundles t_stabilize->t_bundle

Caption: Contrasting mechanisms of this compound and Paclitaxel.

References

Unraveling the Environmental Journey: A Comparative Analysis of Prodiamine and Other Dinitroaniline Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental fate of prodiamine, trifluralin, pendimethalin, and oryzalin reveals distinct characteristics that influence their persistence, mobility, and potential for off-target effects. This guide provides a comprehensive comparison of these widely used dinitroaniline herbicides, supported by experimental data, to inform researchers, scientists, and environmental professionals.

The dinitroaniline class of herbicides, long favored for their pre-emergent control of annual grasses and broadleaf weeds, share a common mode of action but diverge in their environmental behavior. Understanding these differences is critical for predicting their environmental impact and ensuring their responsible use. This comparative analysis focuses on four key members of this chemical family: this compound, trifluralin, pendimethalin, and oryzalin, examining their fate in soil and the broader environment through the lenses of soil sorption, degradation, volatilization, and bioaccumulation.

Quantitative Comparison of Environmental Fate Parameters

To facilitate a clear comparison, the following tables summarize the key quantitative parameters that govern the environmental fate of these four dinitroaniline herbicides.

Table 1: Soil Sorption and Mobility

HerbicideSoil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g)Mobility Potential
This compound 5,440 - 30,000[1]Immobile
Trifluralin 4,000 - 13,000[2]Immobile
Pendimethalin 5,000 - 17,040[3][4]Immobile
Oryzalin 600[5]Low to Moderate

Higher Koc values indicate stronger binding to soil particles and lower mobility.

Table 2: Degradation and Persistence

HerbicideAerobic Soil Half-Life (DT₅₀) (days)Anaerobic Soil Half-Life (DT₅₀) (days)Photodegradation on Soil (% degradation after 7 days)
This compound 69 - 120Data not readily availableNot specified in the comparative study, but is broken down by light
Trifluralin 45 - 2407 - 2718.4%
Pendimethalin 24.4 - 182.3129.9%
Oryzalin 20 - 128Data not readily available26.6%

Half-life is the time it takes for 50% of the initial amount of the herbicide to degrade.

Table 3: Volatilization Potential

HerbicideVapor Pressure (mPa @ 25°C)Volatility Classification
This compound 0.0033Non-volatile
Trifluralin 4.58 x 10⁻⁵ mm Hg (approx. 6.1 mPa)Highly volatile
Pendimethalin 4Moderately volatile
Oryzalin < 0.013Non-volatile

Higher vapor pressure indicates a greater tendency to volatilize.

Table 4: Bioaccumulation Potential

HerbicideBioconcentration Factor (BCF)Bioaccumulation Potential
This compound Potential to bioaccumulate in aquatic organismsModerate to High
Trifluralin 1,580 - 8,870High
Pendimethalin High potential to bioaccumulate in fish tissuesHigh
Oryzalin Data not readily availableModerate to High (inferred from high lipophilicity)

BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water.

Key Environmental Fate Pathways

The environmental journey of dinitroaniline herbicides is governed by a complex interplay of physical, chemical, and biological processes. The following diagram illustrates the primary pathways influencing their fate in the environment.

Environmental_Fate_Pathways cluster_soil Soil Compartment cluster_air Air Compartment cluster_water Water Compartment Herbicide_in_Soil Dinitroaniline Herbicide in Soil Sorption Sorption to Soil Particles Herbicide_in_Soil->Sorption Degradation Degradation Herbicide_in_Soil->Degradation Leaching Leaching Herbicide_in_Soil->Leaching Volatilization Volatilization Herbicide_in_Soil->Volatilization Runoff Runoff Herbicide_in_Soil->Runoff Bioaccumulation Bioaccumulation in Aquatic Organisms Leaching->Bioaccumulation Runoff->Bioaccumulation Application Herbicide Application Application->Herbicide_in_Soil

Primary environmental fate pathways for dinitroaniline herbicides.

Experimental Protocols: A Standardized Approach

The data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure consistency and comparability of data across different studies and chemicals.

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes the batch equilibrium method to determine the adsorption and desorption of a substance on different soil types.

  • Principle: A known concentration of the herbicide in an aqueous solution is equilibrated with a known weight of soil. The concentration of the herbicide remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

  • Procedure:

    • Soil Selection: A minimum of five different soil types are used, characterized by their pH, organic carbon content, texture, and cation exchange capacity.

    • Preliminary Test: To determine the optimal soil-to-solution ratio and equilibration time.

    • Adsorption Phase: The herbicide solution is added to the soil samples and agitated in the dark at a constant temperature until equilibrium is reached.

    • Analysis: The soil and solution are separated by centrifugation, and the concentration of the herbicide in the aqueous phase is determined using a suitable analytical method (e.g., HPLC or GC).

    • Calculation: The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are calculated.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

This guideline outlines the procedures for determining the bioconcentration factor (BCF) of a chemical in fish.

  • Principle: Fish are exposed to the test substance in water (aqueous exposure) or through their diet (dietary exposure) for a defined period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured over time.

  • Procedure:

    • Test Organism: A suitable fish species is selected, such as rainbow trout or bluegill sunfish.

    • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the herbicide in a flow-through system.

    • Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored.

    • Sampling and Analysis: Fish are sampled at regular intervals during both phases, and the concentration of the herbicide in their tissues is determined.

    • Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Comparative Environmental Fate Assessment Workflow

The assessment of the environmental fate of a dinitroaniline herbicide typically follows a structured workflow to ensure a comprehensive evaluation of its potential risks.

Environmental_Fate_Workflow Start Start: New Dinitroaniline Herbicide PhysChem Characterize Physicochemical Properties Start->PhysChem Degradation_Studies Conduct Degradation Studies (Soil, Water, Photolysis) PhysChem->Degradation_Studies Mobility_Studies Conduct Mobility Studies (Sorption, Leaching) PhysChem->Mobility_Studies Bioaccumulation_Studies Conduct Bioaccumulation Studies PhysChem->Bioaccumulation_Studies Data_Analysis Analyze Data and Determine Fate Parameters (Koc, DT50, BCF) Degradation_Studies->Data_Analysis Mobility_Studies->Data_Analysis Bioaccumulation_Studies->Data_Analysis Risk_Assessment Environmental Risk Assessment Data_Analysis->Risk_Assessment Regulatory_Decision Regulatory Decision and Risk Mitigation Risk_Assessment->Regulatory_Decision

A generalized workflow for assessing the environmental fate of a dinitroaniline herbicide.

Discussion and Comparative Insights

The environmental fate of this compound and other dinitroanilines is primarily dictated by their strong affinity for soil organic matter and their susceptibility to microbial and photodegradation.

Soil Mobility: With the exception of oryzalin, which exhibits low to moderate mobility, this compound, trifluralin, and pendimethalin are all strongly adsorbed to soil and are considered immobile. This strong sorption minimizes the potential for leaching into groundwater. However, it also means that these herbicides are more likely to be transported via soil erosion.

Persistence: The persistence of these herbicides in soil varies, with half-lives ranging from a few weeks to several months. Trifluralin can be particularly persistent under certain conditions. Degradation is generally faster under anaerobic (low oxygen) conditions. Photodegradation is a significant dissipation pathway for all these compounds, especially when they remain on the soil surface. The data indicates that oryzalin is the most susceptible to photodegradation among the four.

Volatility: A key distinguishing factor is volatility. Trifluralin's high vapor pressure necessitates its incorporation into the soil shortly after application to prevent significant losses to the atmosphere. Pendimethalin is moderately volatile, while this compound and oryzalin are considered non-volatile, offering more flexibility in application timing and methods.

Comparative Persistence and Mobility at a Glance

The following diagram provides a visual representation of the relative persistence and mobility of the four dinitroaniline herbicides based on their environmental fate properties.

Persistence_Mobility_Comparison cluster_legend Legend cluster_comparison Comparative Environmental Behavior High_Persistence_Node High Persistence Moderate_Persistence_Node Moderate Persistence Low_Persistence_Node Low Persistence Immobile_Node Immobile Low_Mobility_Node Low to Moderate Mobility This compound This compound Trifluralin Trifluralin Pendimethalin Pendimethalin Oryzalin Oryzalin

Comparative persistence and mobility of dinitroaniline herbicides.

References

Validation of a Prodiamine-Resistant Phenotype in Transgenic Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of transgenic plant performance when engineered for resistance to prodiamine, a widely used pre-emergent dinitroaniline herbicide. The information presented herein is supported by experimental data from scientific literature, offering a resource for researchers in weed science, plant biotechnology, and herbicide development.

Introduction to this compound and Resistance

This compound is a selective pre-emergent herbicide that controls grassy and broadleaf weeds by inhibiting microtubule formation.[1][2] This disruption of microtubule polymerization interferes with cell division and elongation in the roots and shoots of germinating seeds, leading to weed death before emergence.[3][4] The molecular target of dinitroaniline herbicides like this compound is the tubulin protein, a fundamental component of microtubules.

The evolution of herbicide resistance in weed populations poses a significant challenge to sustainable agriculture. In the case of dinitroaniline herbicides, resistance is often conferred by specific point mutations in the α-tubulin gene.[5] These mutations alter the herbicide's binding site on the tubulin protein, reducing its inhibitory effect. This guide focuses on the validation of this compound resistance in transgenic plants engineered with such α-tubulin mutations.

Performance of this compound-Resistant Transgenic Plants

The level of resistance to this compound can vary depending on the specific mutation in the α-tubulin gene. The following table summarizes quantitative data from a study on Poa annua (annual bluegrass) populations with a naturally occurring Thr-239-Ile α-tubulin mutation, demonstrating a variable but significant increase in this compound resistance. While this study was on a naturally resistant weed, it provides a valuable model for the expected performance of transgenic plants engineered with the same mutation.

Table 1: Dose-Response of Poa annua Populations with Thr-239-Ile α-Tubulin Mutation to this compound

PopulationI50 Value (g ai ha-1)Resistance Factor (Fold increase over Susceptible)
Susceptible (S)12.01.0
Resistant 1 (R1)35.32.9
Resistant 2 (R2)502.741.9
Resistant 3 (R3)91.57.6

I50 Value: The concentration of herbicide required to inhibit growth by 50%.

Comparison with Alternative Herbicides

In agricultural and turfgrass management, several alternative pre-emergent herbicides to this compound are available. The choice of herbicide often depends on the target weed spectrum, crop or turf species, and the potential for resistance development.

Table 2: Comparison of this compound and Alternative Pre-Emergent Herbicides

HerbicideChemical ClassMechanism of ActionKey Characteristics
This compound DinitroanilineMicrotubule assembly inhibitorLong-lasting residual control.
Dithiopyr PyridineMicrotubule assembly inhibitorOffers some early post-emergent control of crabgrass.
Pendimethalin DinitroanilineMicrotubule assembly inhibitorBroader spectrum of broadleaf weed control compared to some other dinitroanilines.
Trifluralin DinitroanilineMicrotubule assembly inhibitorRequires soil incorporation to prevent volatilization.

Experimental Protocols

Generation of this compound-Resistant Transgenic Plants

A common method for creating transgenic plants is Agrobacterium-mediated transformation. This process involves introducing a gene of interest, in this case, a mutated α-tubulin gene, into the plant genome.

Protocol: Agrobacterium-mediated Transformation to Introduce α-Tubulin Mutations

  • Gene Construct Preparation: The coding sequence of the α-tubulin gene containing the desired mutation (e.g., Thr-239-Ile) is cloned into a plant transformation vector. This vector typically includes a plant-expressible promoter (e.g., CaMV 35S) and a selectable marker gene (e.g., antibiotic resistance).

  • Agrobacterium Transformation: The vector is introduced into a suitable strain of Agrobacterium tumefaciens.

  • Plant Material Preparation: Explants (e.g., leaf discs, embryos) are prepared from the target plant species.

  • Co-cultivation: The explants are co-cultivated with the transformed Agrobacterium. During this time, the bacterium transfers the T-DNA (containing the mutated α-tubulin gene) into the plant cells.

  • Selection and Regeneration: The explants are transferred to a selection medium containing an antibiotic or herbicide that kills non-transformed cells. The surviving, transformed cells are then cultured on a regeneration medium to induce the formation of shoots and roots.

  • Confirmation of Transformation: The presence of the transgene in the regenerated plants is confirmed using molecular techniques such as PCR and Southern blotting.

Validation of this compound Resistance: Whole-Plant Bioassay

A whole-plant bioassay is essential to confirm and quantify the level of herbicide resistance in the transgenic plants.

Protocol: Whole-Plant Dose-Response Bioassay

  • Plant Growth: Transgenic and wild-type (susceptible) control plants are grown from seed in pots under controlled greenhouse conditions to a specific growth stage (e.g., two to four leaf stage).

  • Herbicide Application: A range of this compound concentrations, including a zero-dose control, is applied to the plants. The application should mimic field conditions, typically using a calibrated sprayer.

  • Data Collection: After a set period (e.g., 21-28 days), the plants are assessed for injury, and the above-ground biomass is harvested and weighed.

  • Data Analysis: The data is used to construct dose-response curves, and the I50 values are calculated to determine the level of resistance.

Visualizations

Prodiamine_Signaling_Pathway cluster_0 Normal Cell Division cluster_1 This compound Action Alpha-tubulin Alpha-tubulin Microtubule_Polymerization Microtubule Polymerization Alpha-tubulin->Microtubule_Polymerization Blocked_Polymerization Inhibited Microtubule Polymerization Alpha-tubulin->Blocked_Polymerization Inhibits Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule_Polymerization Mitotic_Spindle Functional Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division This compound This compound This compound->Alpha-tubulin Binds to Mutated_Alpha_tubulin Mutated Alpha-tubulin (e.g., Thr-239-Ile) This compound->Mutated_Alpha_tubulin Binding Reduced Disrupted_Spindle Disrupted Mitotic Spindle Blocked_Polymerization->Disrupted_Spindle Cell_Death Cell Division Arrest & Cell Death Disrupted_Spindle->Cell_Death

Caption: this compound's mechanism of action and the basis of resistance.

Experimental_Workflow Start Start: Gene Construct Design Agro_Transformation Agrobacterium Transformation Start->Agro_Transformation Plant_Transformation Plant Tissue Transformation Agro_Transformation->Plant_Transformation Selection Selection of Transformed Cells Plant_Transformation->Selection Regeneration Regeneration of Whole Plants Selection->Regeneration Molecular_Analysis Molecular Analysis (PCR, Southern Blot) Regeneration->Molecular_Analysis Bioassay Whole-Plant This compound Bioassay Molecular_Analysis->Bioassay Data_Analysis Data Analysis & Resistance Quantification Bioassay->Data_Analysis End End: Validated Resistant Phenotype Data_Analysis->End

Caption: Experimental workflow for validating this compound resistance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Prodiamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Prodiamine. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure safety. The required PPE varies depending on the specific task being performed (e.g., mixing, loading, application).

Core PPE Requirements:

  • Gloves: Chemical-resistant gloves are essential.[1][2] Materials such as barrier laminate, butyl rubber, nitrile, neoprene rubber, polyvinyl chloride (PVC), or Viton are recommended.[1] Always wash the outside of gloves before removing them.[3][4]

  • Eye Protection: Chemical goggles, a full-face shield, or safety glasses with side shields should be worn, especially when there is a risk of splashing.

  • Protective Clothing: Long-sleeved shirts and long pants are the minimum requirement. For tasks with a higher risk of exposure, chemical-resistant coveralls or a chemical-resistant apron should be worn.

  • Footwear: Chemical-resistant boots are required. Pant legs should be worn outside of the boots to prevent pesticides from entering.

  • Respiratory Protection: In areas with poor ventilation or where dust or mist may be generated, a NIOSH-approved respirator with cartridges/canisters approved for solid pesticides should be used.

Quantitative Data for PPE Selection

PPE ItemSpecificationRecommended MaterialsCitation
Gloves Chemical-resistantBarrier laminate, Butyl rubber, Nitrile, Neoprene rubber, PVC, Viton
Eye Protection Chemical splash goggles or full-face shield-
Clothing Long-sleeved shirt, long pants-
Chemical-resistant suit/coverallsButyl rubber, Neoprene, PVC, Coated/laminated polyethylene fabrics
Footwear Chemical-resistant bootsNatural rubber (may be coated with polyurethane, PVC)
Respiratory Protection NIOSH-approved respiratorParticulate filter (APR), Combination chemical cartridge and particulate filter (PAPR)

Experimental Protocols: Safe Handling and Mixing Procedures

Proper handling and mixing procedures are critical to prevent accidental exposure and ensure the effective application of this compound.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system if available.

  • Read the Label: Before use, thoroughly read the product label and the Safety Data Sheet (SDS) for specific instructions and safety precautions. The label is the law.

  • Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.

  • Mixing:

    • Fill the spray tank to about one-quarter full with clean water.

    • Begin agitation to ensure the equipment is working correctly.

    • Add the recommended amount of this compound directly into the tank.

    • Add the remaining water to achieve the final desired spray volume.

    • Maintain continuous and vigorous agitation in the spray tank before and during application.

  • After Handling:

    • Wash the outside of gloves before removing them.

    • Remove all PPE immediately after handling the product.

    • Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.

    • If clothing becomes contaminated, remove it immediately, wash it separately from other laundry, and put on clean clothes.

Operational and Disposal Plans

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Spill Cleanup:

  • Control the Spill: Contain the spill at its source to prevent it from spreading or entering water systems.

  • Personal Protection: Wear the appropriate PPE during cleanup.

  • Absorb and Collect: Cover the spill with an absorbent material. Sweep up the material, place it in a compatible disposal container, and seal it.

  • Decontaminate: Scrub the area with a hard water detergent. Collect the cleaning solution with additional absorbent material and place it in the disposal container.

Waste Disposal:

  • Product Disposal: Wastes resulting from the use of this compound may be disposed of on-site or at an approved waste disposal facility. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.

  • Container Disposal: Containers should be triple-rinsed, and the rinsate should be added to the spray tank. The rinsed container should then be offered for recycling if available or disposed of according to federal, state, and local regulations. Do not reuse empty containers.

  • Local Guidance: If you are unsure about the proper disposal method, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance. Some local dumps or university extension offices may accept hazardous waste on specific days.

Visual Guides

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_action Action cluster_post Post-Handling ReadLabel Read Product Label & SDS AssessTask Assess Task (Mixing, Applying, Spill Cleanup) ReadLabel->AssessTask SelectGloves Select Chemical-Resistant Gloves AssessTask->SelectGloves SelectEyewear Select Goggles/Face Shield AssessTask->SelectEyewear SelectClothing Select Protective Clothing (Long-sleeves, pants, coveralls) AssessTask->SelectClothing SelectFootwear Select Chemical-Resistant Boots AssessTask->SelectFootwear SelectRespirator Select NIOSH-Approved Respirator (if needed) AssessTask->SelectRespirator DonPPE Don PPE Correctly SelectRespirator->DonPPE PerformTask Perform Handling Task DonPPE->PerformTask WashGloves Wash Outside of Gloves PerformTask->WashGloves DoffPPE Doff PPE Carefully WashGloves->DoffPPE WashHands Wash Hands & Exposed Skin DoffPPE->WashHands CleanStore Clean & Store Reusable PPE DoffPPE->CleanStore Dispose Dispose of Single-Use PPE DoffPPE->Dispose

Caption: Workflow for selecting and using PPE when handling this compound.

Disposal_Plan cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action cluster_guidance Guidance Excess Excess Product / Spray Mixture OnSite Dispose On-Site (per label instructions) Excess->OnSite WasteFacility Take to Approved Waste Facility Excess->WasteFacility EmptyContainer Empty this compound Container TripleRinse Triple Rinse Container EmptyContainer->TripleRinse ContaminatedPPE Contaminated Single-Use PPE HazardousWaste Dispose as Hazardous Waste ContaminatedPPE->HazardousWaste Consult Consult Local/State/EPA Regulations OnSite->Consult WasteFacility->Consult Recycle Offer for Recycling TripleRinse->Recycle DisposeContainer Dispose in Accordance with Regulations TripleRinse->DisposeContainer DisposeContainer->Consult HazardousWaste->Consult

Caption: Step-by-step disposal plan for this compound waste.

References

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